2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Description
Properties
IUPAC Name |
2-(aminomethyl)-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVNVXKFDGVLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381988 | |
| Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122490-10-2 | |
| Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid
Introduction: The Significance of Fluorinated β-Amino Acids
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The trifluoromethyl group (CF3), in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a compound's pharmacological profile. 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, a trifluoromethylated derivative of β-alanine, represents a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. Its structural features, combining the trifluoromethyl moiety with a β-amino acid scaffold, make it a compelling target for researchers aiming to modulate peptide conformations, enhance enzymatic resistance, and improve bioavailability. This guide provides an in-depth overview of a robust synthetic route to this compound and a comprehensive analysis of its characterization, designed for researchers and professionals in drug development.
Strategic Approach to Synthesis: A Modified Reformatsky-Type Reaction
While several methods for the synthesis of β-trifluoromethyl β-amino acids have been explored, a practical and scalable approach involves a modified Reformatsky-type reaction followed by hydrolysis and deprotection. This strategy is advantageous due to the commercial availability of the starting materials and the generally good yields achieved.
The overall synthetic workflow can be visualized as a three-stage process:
Caption: A streamlined workflow for the synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a composite of established methods for the synthesis of related β-trifluoromethyl-β-amino acids and should be performed by qualified chemists with appropriate safety precautions.
Step 1: Synthesis of Ethyl 3-(benzylamino)-2-(trifluoromethyl)propanoate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add activated zinc dust (1.2 eq.) and dry tetrahydrofuran (THF).
-
Initiation: To the stirred suspension, add a small amount of a solution of ethyl 3,3,3-trifluoro-2-bromopropanoate (1.0 eq.) and N-benzylidenemethanamine (1.1 eq.) in dry THF. The reaction is often initiated by gentle heating.
-
Addition: Once the reaction has initiated (as evidenced by a color change and/or exotherm), add the remaining solution of the bromoester and imine dropwise, maintaining a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring at reflux for an additional 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 3-(Benzylamino)-2-(trifluoromethyl)propanoic acid
-
Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of methanol and water. Add lithium hydroxide (or sodium hydroxide, 1.5 eq.) and stir the mixture at room temperature overnight.
-
Acidification and Extraction: Monitor the reaction by TLC. Once the starting material is consumed, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with cold 1 M HCl. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected amino acid.
Step 3: Deprotection to this compound
-
Hydrogenolysis: Dissolve the N-benzyl protected amino acid from Step 2 in methanol. Add a catalytic amount of palladium on carbon (10% w/w).
-
Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Final Product Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Comprehensive Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of structurally similar compounds and spectroscopic principles.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H6F3NO2 | PubChem[1] |
| Molecular Weight | 157.09 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Predicted |
| CAS Number | 122490-10-2 | PubChem[1] |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons, the methine proton at the chiral center, and the acidic proton of the carboxylic acid. The coupling between the protons and the trifluoromethyl group will be informative.
-
13C NMR: The carbon NMR will show signals for the four distinct carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
19F NMR: The fluorine NMR is a simple and direct method to confirm the presence of the CF3 group. A single signal is expected, which may show coupling to the adjacent proton.
Predicted NMR Data (in D2O)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | ~3.2 - 3.5 | m | - | -CH- |
| ~3.0 - 3.2 | m | - | -CH2-NH2 | |
| 13C | ~175 | s | - | -COOH |
| ~125 | q | 1JCF ≈ 280 | -CF3 | |
| ~50 | q | 2JCF ≈ 30 | -CH- | |
| ~40 | s | - | -CH2-NH2 | |
| 19F | ~ -70 to -75 (vs. CFCl3) | d | 3JHF ≈ 8 | -CF3 |
2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 1720-1700 | Strong | C=O stretch (carboxylic acid) |
| 1640-1550 | Medium | N-H bend (amine) |
| 1300-1100 | Strong | C-F stretch (trifluoromethyl group) |
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data
| Technique | Ion | m/z (calculated) |
| ESI+ | [M+H]+ | 158.0423 |
| ESI- | [M-H]- | 156.0271 |
| HRMS (ESI+) | [M+H]+ | 158.0423 (for C4H7F3NO2) |
The fragmentation pattern in MS/MS would likely show the loss of the carboxylic acid group (-45 Da) and potentially the trifluoromethyl group (-69 Da). A high-resolution mass spectrometry (HRMS) result for a similar compound has been reported as m/z 198.073 ([M+H]+ for C7H11NO2F3+), which supports the expected mass range for our target molecule.[2]
Conclusion and Future Perspectives
This technical guide outlines a viable synthetic pathway and a comprehensive characterization strategy for this compound. The presented protocol, based on established chemical transformations, provides a solid foundation for researchers to produce this valuable building block. The detailed characterization data, while predictive, serves as a reliable benchmark for confirming the successful synthesis and purity of the final product.
The availability of enantiomerically pure forms of this compound through asymmetric synthesis is a critical next step for its application in drug development.[3] Future work should focus on developing and optimizing stereoselective synthetic routes to access both enantiomers of this compound, thereby enabling a deeper exploration of their potential in medicinal chemistry and materials science.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid.
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Frontiers in Chemistry. (2023). Advances in the synthesis of β-alanine. Retrieved January 12, 2026, from [Link]
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MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2010). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. Retrieved January 12, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Introduction
2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the structure and purity of this compound is paramount, and this is primarily achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth analysis of the expected spectroscopic data for this compound, complete with detailed experimental protocols and interpretive insights.
Molecular Identity and Physicochemical Properties
Prior to spectroscopic analysis, a fundamental understanding of the molecule's properties is essential.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₄H₆F₃NO₂ | [1] |
| Molecular Weight | 157.09 g/mol | [1] |
| CAS Number | 122490-10-2 | [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.5 | m | 1H | CH |
| ~3.2 - 3.7 | m | 2H | CH₂ |
| ~7.0 - 9.0 | br s | 3H | NH₂ + OH |
Causality Behind Predictions:
-
The methine proton (CH) is adjacent to the electron-withdrawing trifluoromethyl group and the aminomethyl group, leading to a downfield shift. Its multiplicity will be a multiplet due to coupling with the CH₂ protons and the CF₃ group.
-
The methylene protons (CH₂) of the aminomethyl group are diastereotopic and will likely appear as a complex multiplet due to coupling with the adjacent methine proton.
-
The amine (NH₂) and carboxylic acid (OH) protons are exchangeable and will appear as a broad singlet. Their chemical shift can vary significantly with concentration, temperature, and solvent.
Predicted ¹³C NMR Data
The carbon NMR spectrum will reveal the number of unique carbon environments.
| Chemical Shift (δ) / ppm (Predicted) | Assignment |
| ~45 - 55 | CH |
| ~40 - 50 | CH₂ |
| ~120 - 130 (q) | CF₃ |
| ~170 - 180 | C=O |
Causality Behind Predictions:
-
The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms.
-
The carbonyl carbon (C=O) of the carboxylic acid will be the most downfield signal.
-
The aliphatic carbons (CH and CH₂) will appear in the upfield region.
Predicted ¹⁹F NMR Data
Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine-containing functional group.
| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Assignment |
| ~ -60 to -75 | d | CF₃ |
Causality Behind Predictions:
-
The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a single signal.
-
This signal will be split into a doublet due to coupling with the adjacent methine proton.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Self-Validation: The consistency between the ¹H, ¹³C, and ¹⁹F NMR data provides a self-validating system. For example, the splitting pattern observed in the ¹⁹F spectrum (a doublet) should correspond to the coupling with a single proton, which should be identifiable in the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| 3300-3500 | Medium | N-H stretch (amine) |
| 1700-1730 | Strong | C=O stretch (carboxylic acid) |
| 1550-1650 | Medium | N-H bend (amine) |
| 1100-1300 | Strong | C-F stretch |
Causality Behind Predictions:
-
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.
-
The N-H stretch of the primary amine will likely appear as two sharp peaks in this region.
-
The strong C=O stretch is a hallmark of the carboxylic acid group.
-
The C-F stretches of the trifluoromethyl group will result in one or more strong absorption bands in the fingerprint region. The IRMPD spectra of fluorinated propionic acid derivatives show intense bands associated with the asymmetric stretch of the carboxylate moiety at ~1700 cm⁻¹.[3]
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Self-Validation: The presence of characteristic absorption bands for all expected functional groups (O-H, N-H, C=O, C-F) confirms the compound's identity. The absence of significant unexpected peaks indicates a high level of purity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrometry Data (ESI+)
| m/z (Predicted) | Assignment |
| 158.0423 | [M+H]⁺ |
| 141.0396 | [M+H-NH₃]⁺ |
| 112.0267 | [M+H-HCOOH]⁺ |
Causality Behind Predictions:
-
In positive-ion Electrospray Ionization (ESI+), the molecule is expected to be readily protonated at the amino group, giving the [M+H]⁺ ion.
-
Common fragmentation pathways for amino acids include the loss of ammonia (NH₃) and the loss of the carboxylic acid group as formic acid (HCOOH). The fragmentation of fluorinated propionic acids can also involve the loss of HF and CO₂.[3]
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Self-Validation: High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass of the molecular ion, which should match the expected formula of C₄H₆F₃NO₂. The fragmentation pattern should be consistent with the proposed structure. For Fourier transform-based instruments, mass accuracies are typically at or below 10 ppm for both MS and MS/MS.[4]
Conclusion
The comprehensive spectroscopic characterization of this compound, through the synergistic use of NMR, IR, and MS, provides a robust confirmation of its chemical structure and purity. The predicted data and detailed protocols within this guide offer a solid framework for researchers and scientists working with this and structurally related fluorinated compounds. Adherence to these methodologies ensures high-quality, reliable data, which is fundamental for advancing research and development in the pharmaceutical and chemical industries.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Alchemist-pharm. This compound. Zhengzhou Versailles-special chemical Technology Co.,Ltd. [Link]
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Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]
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NIH. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. [Link]
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- 1. This compound | C4H6F3NO2 | CID 2782221 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Trifluoromethyl-β-Alanine Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide:
This guide provides a comprehensive technical overview of trifluoromethyl-β-alanine derivatives, exploring their synthesis, physicochemical properties, and diverse biological activities. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these unique molecular scaffolds for therapeutic innovation.
Introduction: The Rationale for Trifluoromethyl-β-Alanine Derivatives
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is relentless. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, with the trifluoromethyl (CF₃) group being a particularly powerful tool.[1] This is due to its unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[2]
When this potent functional group is appended to a β-alanine framework, a non-proteinogenic amino acid, it creates a versatile scaffold with significant therapeutic potential. Unlike their α-amino acid counterparts, β-amino acids can form more stable peptide structures resistant to enzymatic degradation.[3] The combination of the CF₃ group's metabolic shield and the β-alanine backbone's inherent stability results in derivatives with improved pharmacokinetic profiles and novel biological activities. This guide delves into the core science of these derivatives, from their rational design and synthesis to their validated biological effects.
Physicochemical Properties & Pharmacokinetic Implications
The introduction of a trifluoromethyl group onto a β-alanine core induces critical changes in its physicochemical properties, which are foundational to its enhanced biological performance. From a drug design perspective, understanding these shifts is paramount.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of the parent molecule.[2] This enhancement, quantified by a positive Hansch lipophilicity parameter (π) of approximately +0.88, can improve a drug's ability to cross cellular membranes, potentially increasing bioavailability and facilitating passage across the blood-brain barrier.[2]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][2] This is a key strategy for increasing a drug's in vivo half-life and reducing metabolic load.[3]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic centers. This modulation can alter the ionization state of the molecule at physiological pH, which in turn affects receptor binding, solubility, and membrane permeability.
-
Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into specific conformations. In the context of peptides, this can stabilize secondary structures like helices or turns, leading to higher affinity and selectivity for biological targets.[5]
Table 1: Impact of the Trifluoromethyl Group on Molecular Properties
| Property | Change upon CF₃ Introduction | Consequence in Drug Design | Supporting Source |
| Lipophilicity (Hansch π) | Increases (π ≈ +0.88) | Enhanced membrane permeability, potentially improved absorption. | [2] |
| Metabolic Stability | Significantly Increased | Longer in vivo half-life, reduced drug load. | [2][3] |
| pKa of Proximal Amines | Decreases | Altered ionization at physiological pH, affecting binding and solubility. | [5] |
| Molecular Conformation | Restricted Rotation/Fixed Geometry | Increased binding affinity and selectivity for target receptors. | [5] |
Synthesis Strategies for Trifluoromethyl-β-Alanine Derivatives
The synthesis of these derivatives requires precise control over stereochemistry, which is crucial for biological activity.[3] Several robust methods have been developed, ranging from asymmetric catalysis to enzymatic approaches.
A common and effective strategy involves the stereodivergent synthesis from Erlenmeyer–Plöchl azlactones. This one-pot approach allows for the sequential, catalyst-controlled establishment of the two chiral centers, providing access to all four stereoisomers of a β-aryl-β-trifluoromethyl-α-amino acid derivative, which can then be converted to the corresponding β-alanine.[5]
Below is a generalized workflow illustrating this synthetic logic.
Caption: Generalized workflow for stereodivergent synthesis.
Other notable methods include chiral pyridoxal-catalyzed aldol reactions to prepare β-(trifluoromethyl)-β-hydroxy-α-amino acid derivatives, which can be further processed.[6] Additionally, enzymatic synthesis using alanine dehydrogenases has shown promise for converting trifluoropyruvate into trifluoroalanine, demonstrating a biocatalytic route to these valuable building blocks.[7]
Survey of Biological Activities
Trifluoromethyl-β-alanine derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for various therapeutic areas.
Enzyme Inhibition: A Case Study on Alanine Racemase
A prominent example of their bioactivity is the inhibition of alanine racemase, a crucial bacterial enzyme responsible for providing D-alanine for cell wall biosynthesis. β,β,β-Trifluoroalanine acts as a suicide substrate for this enzyme.[8][9] The mechanism involves the enzyme processing the inhibitor, leading to the elimination of two fluoride ions. This generates a highly reactive electrophilic intermediate that covalently binds to a key lysine residue in the enzyme's active site, causing irreversible inactivation.[9] This targeted mechanism makes trifluoroalanine a potential lead for developing novel antibacterial agents.
Caption: Mechanism of alanine racemase suicide inhibition.
Antifungal, Insecticidal, and Anticancer Activities
Recent research has expanded the scope of these derivatives into oncology and agriculture. Novel trifluoromethyl pyrimidine derivatives incorporating an amide moiety have been synthesized and evaluated for a range of bioactivities.[10]
-
Antifungal Activity: Certain derivatives showed excellent in vitro activity against pathogenic fungi like Botrytis cinerea, with inhibition rates comparable or superior to the commercial fungicide tebuconazole.[10]
-
Anticancer Activity: The same library of compounds demonstrated moderate cytotoxic activity against several human cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung).[10]
-
Antiviral Activity: Other studies on trifluoromethyl pyrimidine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV), with some compounds outperforming the commercial agent ningnanmycin.
Table 2: Summary of Reported Biological Activities
| Compound Class | Biological Target/Assay | Observed Activity | Key Finding | Reference |
| β,β,β-Trifluoroalanine | Alanine Racemase (Bacterial) | Suicide Substrate / Irreversible Inhibitor | Covalent modification of active site Lys-38. | [9] |
| Trifluoromethyl Pyrimidine Amides | Botrytis cinerea (Fungus) | Inhibition rate >96% at 50 µg/ml | Activity comparable to commercial fungicide tebuconazole. | [10] |
| Trifluoromethyl Pyrimidine Amides | PC3, K562, Hela, A549 Cancer Cells | Moderate Cytotoxicity at 5 µg/ml | Broad-spectrum, moderate anticancer potential. | [10] |
| Trifluoromethyl Pyrimidine Ethers | Tobacco Mosaic Virus (TMV) | Curative EC₅₀ = 126.4 µg/mL | Higher efficacy than commercial antiviral ningnanmycin. |
Experimental Protocols for Activity Assessment
To ensure scientific integrity, every protocol must be a self-validating system, incorporating appropriate controls and standards. Below are representative methodologies for assessing the biological activity of these derivatives.
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol is designed to determine the minimum inhibitory concentration (MIC) of a derivative against a fungal pathogen.
Causality: The mycelial growth inhibition method directly measures the compound's ability to halt the proliferation of the fungus, providing a clear and quantifiable measure of its antifungal potency.
Methodology:
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) plates. Incorporate the test compound into the molten agar at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A plate with DMSO (vehicle) and a plate with a known fungicide (e.g., tebuconazole) serve as negative and positive controls, respectively.
-
Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal culture (e.g., Botrytis cinerea), in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark for 72-96 hours, or until the mycelium in the negative control plate reaches the edge.
-
Data Collection: Measure the diameter of the mycelial colony in two perpendicular directions for each plate.
-
Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelium in the negative control and T is the average diameter in the treatment plate.
-
Validation: The positive control should show significant inhibition (>90%), and the negative control should show robust growth. The experiment should be performed in triplicate.
Protocol: Cell Viability Assay for Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of a derivative on a cancer cell line.
Causality: This assay relies on the principle that viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the old medium with the medium containing the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Validation: The positive control should result in low viability, while the negative control represents 100% viability. The assay must be performed with at least three biological replicates.
Conclusion and Future Outlook
Trifluoromethyl-β-alanine derivatives represent a highly promising class of compounds in drug discovery. The strategic incorporation of the CF₃ group imparts enhanced metabolic stability and favorable pharmacokinetic properties, while the β-alanine backbone offers resistance to proteolysis and unique conformational possibilities.[2][3][5] The demonstrated biological activities, spanning from targeted enzyme inhibition to broad-spectrum antifungal and anticancer effects, underscore their therapeutic versatility.[9][10]
Future research should focus on expanding the chemical diversity of these scaffolds, exploring different substitution patterns, and performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, in vivo efficacy and safety studies of the most promising lead compounds are essential next steps to translate the in vitro potential of these derivatives into clinically viable therapeutic agents. The continued exploration of this chemical space is poised to deliver a new generation of robust and effective pharmaceuticals.
References
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Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. National Institutes of Health (NIH). [Link]
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Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. National Institutes of Health (NIH). [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Chiral Pyridoxal-Catalyzed Synthesis of -(Trifluoro- methyl)- -hydroxy- -amino Acid Derivatives. Thieme. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]
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An In-depth Technical Guide to the Conformational Analysis of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is a compelling structural motif, combining the potent electronic influence of a CF₃ group with the versatile functionality of a β-amino acid backbone. As a chiral building block, its three-dimensional structure is paramount to its function, dictating how it interacts with biological targets.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the conformational landscape of this compound. We will move beyond a simple recitation of methods to explain the underlying causality behind experimental and computational choices. The protocols described herein are designed as self-validating systems, integrating experimental data with theoretical calculations to build a robust and reliable conformational model.
Theoretical Foundations: Key Intramolecular Interactions
The conformational preferences of this compound are governed by a delicate balance of several intramolecular forces. Understanding these interactions is critical for designing experiments and interpreting data.
The Dominance of Stereoelectronic Effects: The Gauche Effect
Ordinarily, steric hindrance dictates that bulky groups, like a CF₃ group, will orient themselves anti (180° dihedral angle) to other substituents to minimize repulsion. However, in fluorinated systems, a powerful stereoelectronic phenomenon known as the gauche effect often predominates.[1][2] This effect describes the tendency of electronegative substituents on adjacent carbons to favor a gauche conformation (approx. 60° dihedral angle).
The primary explanation for this is hyperconjugation.[1][3] In the case of the F-C-C-N backbone of our molecule, a stabilizing interaction occurs between the electron density of a C-H or C-N bonding orbital (σ) and the antibonding orbital (σ) of the opposing C-F bond. This σ → σ donation is maximized in a gauche arrangement, stabilizing it over the sterically less hindered anti conformation.[2] Therefore, a primary hypothesis is that the C-CF₃ bond will be oriented gauche relative to the C-CH₂NH₂ bond.
Intramolecular Hydrogen Bonding
The presence of both a carboxylic acid (proton donor) and an amino group (proton acceptor/donor) introduces the possibility of intramolecular hydrogen bonding. This can form a pseudo-cyclic structure, significantly restricting conformational freedom. The key interactions to investigate are:
-
N-H···O=C: Hydrogen bond between the amine proton and the carbonyl oxygen.
-
O-H···N: Hydrogen bond between the carboxylic acid proton and the lone pair of the amine nitrogen.
The formation and strength of these hydrogen bonds are highly dependent on the solvent environment and the molecule's ionization state (zwitterionic vs. neutral).
Experimental Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for characterizing molecular conformations in solution.[4][5] For a fluorinated molecule like this, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural data.[6][7]
Core NMR Experiments and Their Rationale
A multi-faceted NMR approach is required to build a complete picture. The following workflow outlines the key experiments and the information they provide.
Caption: Experimental NMR workflow for conformational analysis.
Protocol: Determination of Dihedral Angles via ³J Coupling Constants
The magnitude of three-bond scalar coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This is particularly useful for the H-C2-Cα-H protons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ to observe exchangeable protons, or D₂O to simplify the spectrum).
-
Acquire High-Resolution 1D ¹H Spectrum: Use a high-field spectrometer (≥500 MHz) to ensure maximal signal dispersion.
-
Identify Key Resonances: Locate the diastereotopic protons of the aminomethyl group (-CH₂NH₂) and the proton at the C2 position (-CH(CF₃)).
-
Extract Coupling Constants: Measure the ³J(H,H) values from the multiplet patterns. The coupling between the C2-H and the two Cα-H protons will be particularly informative.
-
Apply the Karplus Equation: Use a generalized Karplus equation, ³J(H,H) = A cos²(θ) + B cos(θ) + C, where θ is the dihedral angle, to estimate the angle. The parameters A, B, and C are empirically derived for specific structural types.
-
Correlate with Conformations: Compare the experimentally derived angles with those predicted for different staggered conformers (e.g., gauche vs. anti). A small ³J value (~2-4 Hz) is indicative of a gauche relationship (~60°), while a large value (~9-12 Hz) suggests an anti relationship (~180°).
Protocol: Probing Through-Space Proximity with ¹H-¹⁹F HOESY
The Heteronuclear Overhauser Effect (HOE) provides information about through-space proximity (typically < 5 Å) between fluorine and hydrogen atoms, which is invaluable for distinguishing between different folded and extended conformers.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample as described for ¹H NMR. Ensure the sample is thoroughly degassed to minimize paramagnetic relaxation effects from dissolved oxygen.
-
Setup ¹H-¹⁹F HOESY Experiment: This is a 2D experiment correlating the ¹H and ¹⁹F chemical shifts. Select an appropriate mixing time (e.g., 300-800 ms) to allow for the buildup of the Overhauser effect.
-
Acquire and Process Data: Acquire the 2D spectrum and process it using standard software.
-
Analyze Cross-Peaks: The presence of a cross-peak between the CF₃ fluorine signal and a specific proton signal (e.g., one of the -CH₂NH₂ protons or the C2-H) indicates that they are close in space.
-
Interpret Structurally: Map the observed HOEs onto molecular models. For example, a strong HOE between the CF₃ group and a proton on the aminomethyl group would strongly support a folded conformation where these groups are brought into close proximity, potentially stabilized by the gauche effect or hydrogen bonding.
Computational Modeling: An In-Silico Approach
Computational chemistry provides a powerful complementary tool to experimental data, allowing for the visualization of conformers and the quantification of their relative energies. Density Functional Theory (DFT) is a robust method for this purpose.
Workflow for Computational Conformational Search
The goal is to identify all low-energy conformers and rank them by stability.
Caption: Computational workflow for identifying stable conformers.
Protocol: DFT Calculation of Conformational Energies
Step-by-Step Methodology:
-
Build Initial Structures: Construct several starting geometries for this compound, systematically rotating the key dihedral angles (C-C-C-N, H₂N-C-C-CF₃, etc.) to represent potential gauche and anti conformers.
-
Perform Geometry Optimization: For each starting structure, perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-31G(d) . This will find the nearest local energy minimum for each starting guess.
-
Verify Minima with Frequency Calculations: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Refine Energies: To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a larger basis set, such as 6-311+G(d,p) . Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM, for water or DMSO) to account for solvent effects, which can significantly influence conformer stability.
-
Calculate Relative Gibbs Free Energies: The relative Gibbs free energy (ΔG) for each conformer can be calculated from the electronic energy, thermal corrections, and entropy obtained from the frequency calculation.
-
Determine Conformer Populations: Use the calculated ΔG values in the Boltzmann distribution equation to estimate the equilibrium population of each conformer at a given temperature (e.g., 298 K).
Predicted Conformational Landscape
Based on the principles of the gauche effect and potential for hydrogen bonding, we can predict the key low-energy conformers. The central C2-Cα bond is the most critical axis of rotation.
| Conformer ID | Dihedral Angle (F₃C-C2-Cα-N) | Key Intramolecular Interaction(s) | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |
| Conf-G1 | ~60° (Gauche) | σ(C-N) → σ(C-F) hyperconjugation; N-H···O=C H-bond | 0.00 | ~75% |
| Conf-G2 | ~-60° (Gauche) | σ(C-H) → σ(C-F) hyperconjugation | ~0.5 - 1.0 | ~20% |
| Conf-A1 | ~180° (Anti) | Sterically minimized | ~1.5 - 2.5 | ~5% |
Note: The energy and population values are illustrative predictions based on known stereoelectronic principles and serve as a hypothesis to be tested by the described protocols.
The interplay between the stabilizing gauche effect and a potential intramolecular hydrogen bond in Conf-G1 likely makes it the global minimum.
Caption: Interplay of forces stabilizing the lowest energy conformer.
Synthesis of Data: A Coherent Model
The true power of this analytical approach lies in the integration of experimental and computational results.
-
Validation: The computationally predicted lowest-energy conformer should have dihedral angles that are consistent with the ³J coupling constants measured by NMR.
-
Refinement: Observed HOE correlations from the HOESY experiment should match the interatomic distances found in the calculated low-energy structures. Discrepancies may indicate that the computational model needs refinement (e.g., a different solvent model or level of theory).
-
Quantification: Variable-temperature NMR can be used to measure the enthalpy (ΔH) and entropy (ΔS) differences between conformers that are in dynamic equilibrium, providing experimental thermodynamic data to compare directly with computational results.
Conclusion
The conformational analysis of this compound is a non-trivial task that requires a synergistic application of high-resolution NMR spectroscopy and robust computational modeling. The strong stereoelectronic gauche effect imparted by the trifluoromethyl group is predicted to be the dominant force, leading to folded, gauche-type structures as the most populated conformers in solution. Intramolecular hydrogen bonding likely plays a crucial secondary role in stabilizing the global minimum energy state. By following the detailed experimental and computational protocols outlined in this guide, researchers can build a validated, high-confidence model of this molecule's conformational landscape, providing critical insights for its application in rational drug design and development.
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Discovery and history of fluorinated beta-amino acids
An In-depth Technical Guide to the Discovery and History of Fluorinated β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acid scaffolds has emerged as a transformative tool in medicinal chemistry and chemical biology. This guide provides a comprehensive exploration of the discovery and history of fluorinated β-amino acids, a class of compounds that has garnered significant attention for its unique conformational properties and profound impact on the biological activity of peptides and small molecules. We will delve into the evolution of synthetic methodologies, from seminal early work to modern enantioselective strategies, and examine the profound influence of fluorine on molecular conformation. Furthermore, this guide will detail the diverse applications of these valuable building blocks in drug discovery, from enhancing metabolic stability to creating novel peptide-based therapeutics with superior proteolytic resistance.
The Dawn of a New Era: The Significance of Fluorine in Bioorganic Chemistry
The introduction of fluorine into organic molecules has revolutionized drug discovery, with fluorinated compounds representing a substantial portion of new pharmaceuticals.[1][2] This is due to the unique properties of the fluorine atom: its small van der Waals radius, high electronegativity, and the exceptional strength of the carbon-fluorine bond.[3] These characteristics can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, pKa, and binding affinity for biological targets.[4][]
β-amino acids, isomers of the canonical α-amino acids, are themselves of great interest as they form the basis of β-peptides, which can adopt stable secondary structures and often exhibit remarkable resistance to enzymatic degradation.[6] The convergence of these two fields—organofluorine chemistry and β-amino acid research—has given rise to fluorinated β-amino acids, powerful building blocks for creating novel therapeutics and molecular probes.[7][8]
A Historical Perspective: The Evolution of Synthetic Strategies
The journey to access fluorinated β-amino acids has been one of continuous innovation. Initial synthetic studies were often challenging, but have evolved into highly sophisticated and stereocontrolled methodologies. Synthetic approaches can be broadly categorized into two main strategies: the selective fluorination of existing β-amino acid frameworks and the construction of the amino acid from smaller, pre-fluorinated building blocks.[7][8] The development of methods to produce these compounds in enantiomerically pure form has been a particularly significant area of research.[7][9]
Key Synthetic Methodologies: A Technical Overview
The synthesis of fluorinated β-amino acids has expanded rapidly, with a variety of methods now available to introduce fluorine at different positions of the molecule.[6][7]
Fluorination of Pre-formed β-Amino Acid Scaffolds
One direct approach involves the selective fluorination of a β-amino acid derivative. Stereoselective fluorination at the α-carbon of β³-amino acids has been achieved through deprotonation followed by treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[10] For β²-amino acids, chiral auxiliaries such as the (4R)-4-benzyl-2-oxazolidinone have been employed to direct the fluorination.[10][11] Nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST) have also been used, particularly for converting hydroxyl groups into fluorides.[12]
Representative Experimental Protocol: Electrophilic Fluorination of a β³-Amino Acid Derivative [10]
-
Deprotonation: A solution of the N-protected β³-amino acid ester in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Enolate Formation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise to the solution, allowing the formation of the corresponding lithium enolate. The reaction is typically stirred at this temperature for 1 hour.
-
Electrophilic Fluorination: A solution of N-fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in anhydrous THF is then added slowly to the enolate solution at -78 °C.
-
Quenching and Work-up: After stirring for several hours at low temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the α-fluorinated β³-amino acid derivative.
The Building Block Approach: Assembly from Fluorinated Precursors
This strategy has become a dominant force in the field, offering versatility and control.[7][8]
-
Mannich-Type Reactions: This powerful three-component reaction between an aldehyde, an amine, and a compound with an acidic proton (like a fluorinated enolate precursor) is a cornerstone for β-amino acid synthesis.[6][13] Asymmetric variants, often employing chiral organocatalysts, have been developed to produce enantiomerically enriched α-fluoro-β-amino acid derivatives.[14]
-
Reformatsky-Type Reactions: The use of difluorinated Reformatsky reagents has been particularly effective for the synthesis of α,α-difluoro-β-amino acids.[12] These reactions involve the addition of an organozinc reagent derived from a dihalo-fluoroacetate to an imine.
-
Michael-Type Additions: The conjugate addition of nucleophiles to fluorinated Michael acceptors, such as trifluorocrotonates and α-trifluoromethacrylates, provides another reliable route to fluorinated β-amino acids.[6][13]
-
Ring-Opening of Fluorinated Intermediates: Fluorinated β-lactams and aziridines are valuable synthetic intermediates.[6][7] Their facile ring-opening with various nucleophiles can lead to a diverse array of fluorinated β-amino acids.[6] For instance, chiral amidine-based catalysts have been used for the asymmetric cyclocondensation of fluoroacetic acid and N-sulfonyl aldimines to generate α-fluoro-β-lactams in high enantiomeric excess.[15]
Caption: Overview of major synthetic strategies for fluorinated β-amino acids.
The "Fluorine Effect": A Tool for Conformational Control
The introduction of fluorine can exert profound control over the conformation of individual amino acid side chains and the secondary structure of peptides.[3][12] This is due to stereoelectronic effects, where the polar C-F bond aligns in predictable ways with neighboring functional groups.[12][16] For example, a gauche effect is often observed between a fluorine atom and an adjacent amide or ester group, influencing the backbone torsion angles.[3][12]
When incorporated into β-peptides, fluorinated β-amino acids can have a dramatic impact on their folding properties.[6] Studies have shown that these modified amino acids can stabilize specific secondary structures, such as the 3₁₄-helix, with unprecedented stability.[6] In some cases, the fluorine can also be disruptive to helical conformations, depending on its position and the overall sequence.[3] This ability to fine-tune peptide conformation is a powerful tool for designing bioactive molecules with specific shapes for target binding.[16]
Caption: Logical flow of how fluorination influences peptide properties.
Applications in Drug Discovery and Beyond
The unique properties of fluorinated β-amino acids make them highly valuable in the development of new therapeutic agents.[2][6][12]
Enhanced Biological Activity and Stability
-
Antimicrobial Peptides: The incorporation of fluorinated amino acids into antimicrobial peptides can enhance their activity and, crucially, their stability against proteolytic degradation.[17] This increased resistance to enzymes is a significant advantage for peptide-based drugs.[18]
-
Enzyme Inhibitors: Fluorinated β-amino acids can act as potent enzyme inhibitors, for example, against serine proteases like α-chymotrypsin.[6][10]
-
Anticancer and Antifungal Agents: These compounds are components of a diverse range of bioactive agents, including those with anticancer (e.g., derivatives related to 5-fluorouracil) and antifungal properties.[12]
Improving Pharmacokinetic Properties
Strategic fluorination can improve the pharmacokinetic profile of a drug candidate.[8] The increased lipophilicity imparted by fluorine can enhance membrane permeability and oral bioavailability.[19] Furthermore, the strength of the C-F bond often blocks sites of metabolic oxidation, leading to a longer in vivo half-life.[8][18]
| Application Area | Effect of Fluorination | Example |
| Antimicrobial Peptides | Increased proteolytic stability, enhanced or retained activity.[17] | Fluorinated analogues of buforin and magainin.[17] |
| Enzyme Inhibition | Competitive inhibition of proteases.[10] | α-fluorinated β-amino acid derivatives inhibiting α-chymotrypsin.[10] |
| Metabolic Stability | Blockage of metabolic oxidation, increased in vivo half-life.[18] | Fluorinated GLP-1 analogues with higher proteolytic stability.[18] |
| Peptide Folding | Stabilization of specific secondary structures (e.g., helices, β-sheets).[6][20] | β-peptides forming stable 3₁₄-helices.[6] |
Future Outlook
The field of fluorinated β-amino acids continues to expand, driven by advances in synthetic chemistry and a deeper understanding of the "fluorine effect."[7][8] Future research will likely focus on the development of even more efficient and selective catalytic methods for their synthesis. The ribosomal incorporation of fluorinated non-canonical amino acids, including β-amino acids, is an exciting frontier for the de novo discovery of novel bioactive macrocyclic peptides.[21] As our ability to precisely engineer molecules with tailored properties grows, fluorinated β-amino acids are poised to play an increasingly important role in the development of next-generation therapeutics, advanced materials, and probes for chemical biology.
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Qiu, X.-L., & Qing, F.-L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]
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An In-depth Technical Guide on the Investigation of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid as a Novel GABA Analog
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in mitigating neuronal excitability. The therapeutic potential of modulating the GABAergic system has led to the development of numerous GABA analogs for treating conditions like epilepsy, neuropathic pain, and anxiety disorders.[1][2] This technical guide introduces 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, a structurally novel compound, as a candidate for investigation as a next-generation GABA analog. The strategic incorporation of a trifluoromethyl (CF3) group is hypothesized to confer advantageous physicochemical and pharmacological properties, including enhanced metabolic stability, increased lipophilicity for better blood-brain barrier penetration, and potent interactions with GABAergic targets. This document outlines a comprehensive roadmap for the synthesis, and in-depth pharmacological characterization of this promising molecule, providing researchers and drug development professionals with the foundational knowledge and detailed experimental protocols required to explore its therapeutic potential.
Introduction: The Rationale for a Trifluorinated GABA Analog
The delicate balance between neuronal excitation and inhibition is fundamental to CNS homeostasis, with GABA serving as the primary mediator of inhibitory neurotransmission.[1] However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has driven the development of GABA analogs, such as pregabalin and gabapentin, which have become cornerstone therapies for a variety of neurological and psychiatric disorders.[2][3] These existing drugs, while effective, have limitations, creating a need for novel compounds with improved pharmacological profiles.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] The trifluoromethyl group, in particular, can significantly alter the electronic properties and conformation of a molecule, potentially leading to more potent and selective interactions with biological targets.[4] this compound (PubChem CID: 2782221) represents an unexplored yet highly promising scaffold for a novel GABA analog.[5] Its structure combines the core GABA backbone with a trifluoromethyl group, which may offer a unique pharmacological profile compared to existing non-fluorinated analogs.
This guide provides a hypothetical but scientifically grounded framework for the comprehensive evaluation of this compound, from its chemical synthesis to its detailed in vitro and in vivo characterization.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol:
-
Step 1: Knoevenagel Condensation. Ethyl 4,4,4-trifluoroacetoacetate is reacted with diethyl malonate in the presence of a base such as piperidine to yield the corresponding condensed product.
-
Step 2: Michael Addition. The product from Step 1 undergoes a Michael addition with nitromethane in the presence of a suitable base (e.g., sodium ethoxide) to introduce the nitromethyl group.
-
Step 3: Reduction of the Nitro Group. The nitro group is reduced to a primary amine using a standard method such as catalytic hydrogenation (H2 gas over a palladium on carbon catalyst).
-
Step 4: Hydrolysis and Decarboxylation. The resulting ester is subjected to acidic hydrolysis (e.g., refluxing with concentrated HCl) to hydrolyze the ester groups and induce decarboxylation, yielding the final product, this compound. The product would then be purified by recrystallization or chromatography.
Pharmacological Characterization Workflow
A systematic and multi-faceted approach is required to elucidate the pharmacological profile of this compound as a potential GABA analog. The following experimental workflow is designed to assess its interaction with key components of the GABAergic system.
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An In-depth Technical Guide to the Metabolic Stability of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Abstract
The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing metabolic stability and optimizing pharmacokinetic profiles.[1] This guide provides a comprehensive framework for investigating the metabolic stability of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, a molecule featuring this key functional group. We will dissect the theoretical underpinnings of its expected metabolic fate, provide detailed, field-proven protocols for its empirical assessment, and discuss the interpretation of potential outcomes. This document is intended for drug development professionals, researchers, and scientists seeking to apply rigorous metabolic stability assays in their discovery pipelines.
Introduction: The Rationale for Fluorination in Drug Design
In drug discovery, achieving a favorable pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, often rendering it clinically unviable.[1] One of the most powerful strategies to mitigate rapid metabolism is the introduction of fluorine atoms at metabolically labile positions.[2][3][4]
The trifluoromethyl (-CF₃) group is exceptionally effective in this role for several reasons:
-
Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5][6] This makes it highly resistant to enzymatic cleavage, particularly by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[1]
-
Metabolic Blocking: By replacing a metabolically susceptible group (like a methyl group) with a CF₃ group, chemists can effectively block a primary site of metabolism, forcing the body to find alternative, often slower, clearance pathways.[1][6]
-
Electronic Effects: The high electronegativity of the CF₃ group can profoundly influence the electronic properties of the parent molecule, which can alter its interaction with metabolic enzymes and therapeutic targets.[5][7]
This compound incorporates a terminal CF₃ group, which is predicted to confer significant metabolic stability. The primary goal of this guide is to outline the experimental approach required to verify and quantify this stability.
Compound Profile and Predicted Metabolic Fate
Structure: this compound
The molecule possesses three key functional groups that dictate its potential metabolic pathways:
-
Trifluoromethyl (CF₃) Group: Located at the 3-position, this group is the primary anchor for metabolic stability. Phase I oxidative metabolism, commonly seen with alkyl groups, is highly unlikely at this position due to the strength and inertness of the C-F bonds.[5][6]
-
Primary Amine (-NH₂): The aminomethyl group presents a potential site for Phase II conjugation reactions. Primary amines are common substrates for enzymes such as N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs).
-
Carboxylic Acid (-COOH): This group is another prime substrate for Phase II conjugation, particularly through UGTs to form acyl glucuronides or via conjugation with amino acids like glycine.
Hypothesis: The primary route of metabolism for this compound is predicted to be through Phase II conjugation at the amine or carboxylic acid moieties, with minimal to no Phase I oxidative metabolism. The parent compound is expected to exhibit a high degree of stability in assays focused on Phase I enzymes, such as the liver microsomal stability assay.
Experimental Design: The In Vitro Liver Microsomal Stability Assay
The cornerstone for assessing Phase I metabolic stability is the in vitro liver microsomal stability assay.[8] Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[9][10][11] The objective of this assay is to measure the rate of disappearance of the parent compound over time, from which key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be derived.[8][12]
Detailed Experimental Protocol
This protocol outlines a standard procedure for determining the metabolic stability of a test compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.[8]
Materials:
-
Test Compound: this compound (10 mM stock in DMSO)
-
Pooled Liver Microsomes (Human, Rat, or other species of interest, 20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compound (e.g., Verapamil or Testosterone, known to be rapidly metabolized)
-
Stopping Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Warfarin) for analytical normalization.
-
96-well incubation plates, incubator/shaker, centrifuge, LC-MS/MS system.
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, prepare the main reaction mixture by combining the phosphate buffer and liver microsomes. The final microsomal protein concentration should typically be between 0.5-1.0 mg/mL.
-
Compound Addition: Add the test compound and positive control to their respective wells to achieve a final concentration of 1 µM. It is critical to keep the final DMSO concentration below 0.5% to avoid inhibiting enzyme activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[1]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[12] This step is crucial, as CYP enzymes are NADPH-dependent.[10] A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding an equal volume of the ice-cold stopping solution.[1][12] The 0-minute time point, where the stopping solution is added before the NADPH system, serves as the baseline for 100% compound remaining.[8]
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method.[12]
Workflow Visualization
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Data Analysis and Interpretation
Quantitative Analysis
The concentration of the parent compound at each time point is measured by LC-MS/MS. The data is then analyzed to determine the rate of metabolism.
-
Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute sample after normalizing to the internal standard.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (-k).[12]
-
Calculate Half-Life (t½): The in vitro half-life is calculated using the following equation: t½ = 0.693 / k [12]
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance, a measure of the metabolic capacity of the liver for a specific compound, is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) [8][12]
Sample Data Presentation
The results should be summarized in a clear, tabular format for easy comparison.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| This compound | > 60 (Expected) | < 5 (Expected) | High |
| Verapamil (Positive Control) | 8.5 | 81.5 | Low |
Note: The values for the test compound are hypothetical predictions based on its structure. The positive control data represents typical experimental values.
A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[8] Based on the trifluoromethyl group, this compound is expected to show high stability in this assay.
Predicted Metabolic Pathways and Identification
While the microsomal assay quantifies the disappearance of the parent drug, identifying the metabolites formed provides a complete picture. This is typically done using high-resolution mass spectrometry.
Phase I Metabolism
As previously discussed, Phase I metabolism via CYP-mediated oxidation of the trifluoromethyl group is highly improbable. The C-F bonds are too strong to be readily cleaved by these enzymes.[5][6] Therefore, the formation of hydroxylated or defluorinated metabolites is not expected.
Phase II Metabolism
The most probable metabolic transformations for this compound are Phase II conjugation reactions, which increase water solubility and facilitate excretion. These pathways are best studied using in vitro systems containing both Phase I and Phase II enzymes, such as suspension hepatocytes.[9]
Predicted Conjugates:
-
N-Glucuronidation: The primary amine can be conjugated with glucuronic acid by UGT enzymes.
-
Acyl Glucuronidation: The carboxylic acid can form an ester linkage with glucuronic acid.
-
N-Acetylation: The primary amine can be acetylated by NAT enzymes.
-
Amino Acid Conjugation: The carboxylic acid can form an amide bond with an amino acid, such as glycine.
Sources
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An In-depth Technical Guide to the Solubility of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid in Various Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. This document will delve into the theoretical underpinnings of its solubility, present a detailed protocol for experimental determination, and offer insights into the interpretation of solubility data.
Introduction to this compound
This compound, with the CAS number 122490-10-2, is a non-proteinogenic amino acid.[1][2][3][4] Its structure is characterized by a propanoic acid backbone, an aminomethyl group at the second carbon, and a trifluoromethyl group at the third carbon.
Chemical Structure:
-
IUPAC Name: this compound[5]
-
Molecular Formula: C4H6F3NO2[5]
-
Molecular Weight: 157.09 g/mol [5]
-
Synonyms: 3-Amino-2-(trifluoromethyl)propionic acid[5]
The presence of both an acidic carboxylic group and a basic amino group makes it a zwitterionic compound, capable of existing in different ionic states depending on the pH of the solvent. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, which in turn affects its solubility.
Theoretical Framework of Solubility
The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For an amino acid like this compound, several key factors govern its solubility in different solvents.
The Role of the Zwitterionic Nature and pH
Like all amino acids, this compound can exist as a cation, a zwitterion (neutral overall charge), or an anion, depending on the pH of the aqueous solution.[6][7][8][9] The solubility of amino acids is highly dependent on pH, typically being lowest at the isoelectric point (pI) where the net charge is zero, and increasing in acidic or basic solutions where the molecule carries a net positive or negative charge, respectively.[6][7][8][9]
The equilibrium between these forms can be represented as follows:
Caption: Ionization states of an amino acid in response to pH changes.
Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is highly lipophilic. This has a dual effect on solubility. While the lipophilicity might suggest increased solubility in non-polar organic solvents, the strong inductive effect can alter the pKa values of the amino and carboxylic acid groups, thereby influencing its behavior in aqueous solutions. The presence of fluorine can also lead to unique intermolecular interactions, such as fluorine-hydrogen bonds, which can affect solvation.
Thermodynamics of Dissolution
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG).[10][11][12][13] This is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation:
ΔG = ΔH - TΔS
For a compound to dissolve, ΔG must be negative. The dissolution of amino acids in water is typically an endothermic process (ΔH > 0), meaning that solubility often increases with temperature.[12]
Experimental Determination of Solubility
A robust and reproducible experimental protocol is crucial for obtaining reliable solubility data. The following section outlines a detailed methodology for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (purity >98%)
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) of analytical grade
-
pH meter and buffers
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of the target compound.
Caption: A stepwise workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
For aqueous solutions, prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12) to investigate the effect of pH on solubility.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | 2.0 | Experimental Data | Experimental Data |
| Water | 25 | 7.0 | Experimental Data | Experimental Data |
| Water | 25 | 10.0 | Experimental Data | Experimental Data |
| Ethanol | 25 | - | Experimental Data | Experimental Data |
| Methanol | 25 | - | Experimental Data | Experimental Data |
| Acetone | 25 | - | Experimental Data | Experimental Data |
| Dichloromethane | 25 | - | Experimental Data | Experimental Data |
| Hexane | 25 | - | Experimental Data | Experimental Data |
Graphical Representation
A plot of solubility versus pH for aqueous solutions can provide valuable insights into the pKa values and the isoelectric point of the compound.
Caption: Conceptual plot of log Solubility vs. pH for an amino acid.
Conclusion
Understanding the solubility of this compound is fundamental for its application in research and development. This guide has provided a theoretical basis for its solubility behavior, highlighting the importance of its zwitterionic nature and the influence of the trifluoromethyl group. The detailed experimental protocol offers a robust framework for obtaining accurate and reproducible solubility data. By following the methodologies outlined herein, researchers can effectively characterize the solubility profile of this compound, which is a critical parameter for formulation development, reaction optimization, and biological studies.
References
- Tseng, Y., et al. (2009). pH dependence of amino acid solubility.
- Held, C., et al. (2013). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 52(2), 939-948.
- Lee, T. Y., et al. (2013). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 52(47), 16876-16885.
- Quora. (2024). Is the solubility of amino acids affected by their pH levels?
- ResearchGate. (n.d.). pH dependence of amino acid solubility.
- Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(18), 6436-6445.
- Canadian Science Publishing. (2020).
- National Center for Biotechnology Information. (n.d.).
- Lund University Publications. (n.d.).
- National Center for Biotechnology Information. (2023).
- ACS Publications. (2019).
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- ACS Publications. (2016).
- Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Frontiers. (2021).
- ResearchGate. (2023).
- RSC Publishing. (2019).
- Alchemist-pharm. (n.d.). This compound.
- 武汉丰泰威远科技有限公司. (n.d.). This compound, CAS:122490-10-2.
- BLDpharm. (n.d.). 122490-10-2|this compound.
- National Institutes of Health. (n.d.). New experimental melting properties as access for predicting amino-acid solubility.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 122490-10-2.
- National Center for Biotechnology Information. (n.d.). This compound | C4H6F3NO2 | CID 2782221 - PubChem.
- National Center for Biotechnology Information. (2023).
- Biorxiv. (2021).
- National Center for Biotechnology Information. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
- LifeTein®. (n.d.). How to predict peptide solubility?
- Journal of Applied Pharmaceutical Science. (2019).
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Methodological & Application
Application Notes and Protocols for the Incorporation of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Trifluoromethylated β-Amino Acids in Peptide Drug Discovery
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine, including high electronegativity, steric demand, and the ability to form strong C-F bonds. This application note provides a comprehensive guide to the incorporation of 2-(aminomethyl)-3,3,3-trifluoropropanoic acid, a trifluoromethylated β-amino acid, into peptide sequences.
The presence of a trifluoromethyl group (CF3) can profoundly influence peptide structure and function. Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence non-covalent interactions, while its steric bulk can impose specific conformational constraints on the peptide backbone. As a β-amino acid, this compound introduces an additional methylene group into the peptide backbone, leading to altered secondary structures and increased resistance to enzymatic degradation by proteases. These attributes make it a highly valuable building block for the design of novel peptide-based therapeutics with improved pharmacokinetic profiles.
This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this unique amino acid, addressing the specific challenges associated with its sterically hindered and electron-deficient nature. We will delve into the rationale behind the selection of coupling reagents, protecting group strategies, and post-synthesis characterization techniques, providing researchers with the necessary tools to successfully integrate this promising building block into their drug discovery programs.
I. Synthesis of the Protected Monomer: N-α-Fmoc-2-(aminomethyl)-3,3,3-trifluoropropanoic Acid
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the Fmoc-protected monomer.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Addition of Fmoc Reagent: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise to the amino acid solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with dilute HCl and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-α-Fmoc-2-(aminomethyl)-3,3,3-trifluoropropanoic acid.
Note: The success of this proposed synthesis would require experimental optimization of reaction conditions, including the choice of base, solvent, and reaction time.
II. Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of this compound into a peptide sequence is best achieved using Fmoc-based SPPS. The steric hindrance and electronic effects of the trifluoromethyl group necessitate the use of potent coupling reagents and potentially a double-coupling strategy to ensure efficient amide bond formation.
A. Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Resin | Rink Amide MBHA resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids) |
| Protected Amino Acids | Standard Fmoc-protected amino acids with appropriate side-chain protection |
| Unnatural Amino Acid | N-α-Fmoc-2-(aminomethyl)-3,3,3-trifluoropropanoic acid |
| Deprotection Reagent | 20% Piperidine in N,N-dimethylformamide (DMF) |
| Coupling Reagents | HATU, HCTU, or PyAOP |
| Base for Coupling | N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine |
| Solvents | DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) |
| Washing Solvents | DMF, DCM, Isopropanol (IPA) |
| Cleavage Cocktail | Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or similar |
| Precipitation Solvent | Cold diethyl ether |
B. SPPS Workflow
Caption: General workflow for solid-phase peptide synthesis.
C. Detailed Step-by-Step Protocol
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF or DCM for at least 30 minutes.
-
-
First Amino Acid Coupling (Loading):
-
Follow standard protocols for loading the first Fmoc-protected amino acid onto the resin. For 2-chlorotrityl chloride resin, use DIEA as the base in DCM. For Rink Amide resin, perform an initial Fmoc deprotection before coupling the first amino acid.
-
-
SPPS Cycle for Standard Amino Acids:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and a base like DIEA (6 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
-
Incorporation of N-α-Fmoc-2-(aminomethyl)-3,3,3-trifluoropropanoic Acid (Double Coupling Protocol Recommended):
-
Rationale: Due to the steric bulk and electron-withdrawing nature of the trifluoromethyl group, a standard single coupling may be insufficient for complete reaction. A double coupling protocol is highly recommended to maximize the yield and minimize the formation of deletion sequences.[1]
-
First Coupling:
-
Dissolve N-α-Fmoc-2-(aminomethyl)-3,3,3-trifluoropropanoic acid (3-5 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the solution to the deprotected resin and react for 2-4 hours.
-
Wash the resin with DMF (3x).
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of the activated unnatural amino acid.
-
React for another 2-4 hours.
-
-
Monitoring: After the second coupling, perform a ninhydrin test to confirm the completion of the reaction. A negative test (colorless or pale yellow) indicates successful coupling.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
-
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]
-
III. Characterization of the Final Peptide
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.
A. High-Performance Liquid Chromatography (HPLC)
-
Analytical RP-HPLC: Used to assess the purity of the final peptide. A single, sharp peak is indicative of a pure compound. The retention time will be influenced by the presence of the fluorinated amino acid.[4][5]
-
Mobile Phase: A typical gradient of water and acetonitrile, both containing 0.1% TFA, is used.
B. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.
-
Expected Result: The observed mass should correspond to the calculated theoretical mass of the peptide containing the this compound residue.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Can provide structural information and confirm the presence of the unnatural amino acid.
-
¹⁹F NMR: A powerful tool to confirm the incorporation and integrity of the trifluoromethyl group. A single resonance in the ¹⁹F NMR spectrum is expected for the CF3 group.
IV. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete coupling of the trifluoromethylated amino acid (positive ninhydrin test) | - Steric hindrance and/or electronic effects of the CF3 group- Insufficient activation time or reagent concentration | - Perform a double coupling as described in the protocol.- Increase the coupling time.- Use a more potent coupling reagent like PyAOP.- Consider using NMP as a solvent, which can improve solubility and reduce aggregation. |
| Low final peptide yield | - Incomplete coupling at any stage- Premature cleavage from the resin- Loss of peptide during work-up and purification | - Ensure complete coupling at each step using the ninhydrin test.- Use a more stable linker if premature cleavage is suspected.- Optimize precipitation and HPLC purification conditions. |
| Presence of deletion sequences in the final product (observed in MS) | - Incomplete coupling of one or more amino acids | - For difficult couplings, especially with the trifluoromethylated amino acid, always use a double coupling protocol.[1] |
V. Conclusion
The incorporation of this compound into peptides represents a promising avenue for the development of novel therapeutics with enhanced properties. While the steric and electronic nature of the trifluoromethyl group presents challenges during solid-phase synthesis, these can be effectively overcome by employing robust coupling strategies, such as the use of potent coupling reagents and a double coupling protocol. The detailed procedures and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully synthesize and characterize peptides containing this valuable unnatural amino acid, thereby expanding the toolbox for innovative peptide drug design.
VI. References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Using double coupling to improve your peptide synthesis. Biotage. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Royal Society of Chemistry. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). CordenPharma. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
-
HPLC Analysis and Purification of Peptides. National Institutes of Health. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Hichrom. [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. National Institutes of Health. [Link]
-
An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. ResearchGate. [Link]
-
Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. ResearchGate. [Link]
-
Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Improved Synthesis of Fmoc-<i>N</i>-methyl-α-amino Acids [ouci.dntb.gov.ua]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid in Solid-Phase Peptide Synthesis
Introduction: The Advantage of Fluorination in Peptide Therapeutics
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug development, offering a powerful toolkit to enhance therapeutic profiles.[1] Among these, fluorinated amino acids have garnered significant attention for their ability to confer unique and advantageous properties to peptides.[2][3] The introduction of fluorine, with its high electronegativity and the robust nature of the carbon-fluorine bond, can significantly improve a peptide's metabolic stability, modulate its conformation, and enhance its binding affinity to biological targets.[2] This application note provides a detailed guide for the successful incorporation of a specific fluorinated amino acid, 2-(aminomethyl)-3,3,3-trifluoropropanoic acid, into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.
This compound, a β-amino acid analog, presents a unique structural motif. The trifluoromethyl group introduces significant steric bulk and alters the electronic properties of the amino acid, which can present challenges during peptide synthesis.[4] However, these same properties can lead to peptides with enhanced resistance to enzymatic degradation and potentially novel secondary structures. This guide will address the specific considerations and optimized protocols required to efficiently incorporate this valuable building block into synthetic peptides.
Understanding the Reagent: this compound
Structure and Properties:
-
IUPAC Name: this compound[5]
-
Molecular Formula: C4H6F3NO2[5]
-
Molecular Weight: 157.09 g/mol [5]
-
Key Structural Features: The presence of a trifluoromethyl group on the α-carbon introduces significant steric hindrance and electron-withdrawing effects. This can impact the reactivity of both the carboxylic acid and the amino group during SPPS.
The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the nucleophilicity of the amino group and the reactivity of the carboxyl group. This necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure efficient amide bond formation.[4]
Core Principles of SPPS for Unnatural Amino Acids
The foundational workflow of solid-phase peptide synthesis (SPPS) for incorporating unnatural amino acids mirrors the iterative cycle used for natural amino acids.[1] This process involves:
-
Resin Swelling: The solid support is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).[1]
-
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed, usually with a solution of piperidine in DMF.[1]
-
Washing: The resin is thoroughly washed to remove residual piperidine and byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the desired peptide sequence.[1] However, the unique structure of this compound requires modifications to the standard protocol, particularly in the coupling step.
Experimental Workflow for SPPS Incorporation
The following diagram illustrates the key stages for incorporating this compound into a growing peptide chain during SPPS.
Caption: SPPS cycle for incorporating the fluorinated amino acid.
Detailed Protocol for Incorporation
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-2-(aminomethyl)-3,3,3-trifluoropropanoic acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve Fmoc-2-(aminomethyl)-3,3,3-trifluoropropanoic acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of the trifluoromethyl group, a longer coupling time is recommended.[6]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing steps, perform a final Fmoc deprotection.
-
Wash the resin with DMF and then DCM, and dry it under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin.[1]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Key Considerations and Troubleshooting
| Challenge | Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the trifluoromethyl group and reduced nucleophilicity of the amine. | - Use a more potent coupling reagent like HATU or COMU.[7] - Increase the coupling time and/or temperature (microwave-assisted SPPS can be beneficial).[6] - Perform a double coupling. |
| Aggregation | Increased hydrophobicity of the peptide chain due to the fluorinated residue. | - Use a lower-loading resin. - Incorporate pseudoprolines or other backbone modifications to disrupt secondary structures. - Use chaotropic salts in the washing steps. |
| Side Reactions during Cleavage | Trifluoroacetylation of free amines by TFA in the cleavage cocktail. | - Use a scavenger cocktail with triisopropylsilane (TIS) and water to quench reactive species.[8] |
Visualization of the Coupling Reaction
The following diagram depicts the activation of the carboxylic acid of Fmoc-2-(aminomethyl)-3,3,3-trifluoropropanoic acid by a uronium-based coupling reagent (like HATU) and subsequent amide bond formation with the resin-bound peptide.
Caption: Amide bond formation with the fluorinated amino acid.
Conclusion
The incorporation of this compound into peptides via SPPS is a viable strategy to enhance their therapeutic potential. While the trifluoromethyl group presents challenges related to steric hindrance and altered reactivity, these can be effectively overcome by optimizing coupling conditions, including the use of potent coupling reagents and extended reaction times. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully synthesize peptides containing this unique and valuable fluorinated amino acid, paving the way for the development of novel and more effective peptide-based drugs.
References
-
Tinker, A., & O'Hagan, D. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3169. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]
-
Gill, H., & O'Hagan, D. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1437-1450. Available from: [Link]
-
Fields, G. B. (2011). Introduction to peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Available from: [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. Available from: [Link]
-
Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(25), 7724-7729. Available from: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Wang, J., & O'Hagan, D. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 469-485. Available from: [Link]
-
Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Available from: [Link]
-
Fraser, S. A., & Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1145-1155. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782221, this compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C4H6F3NO2 | CID 2782221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. bachem.com [bachem.com]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19F NMR Spectroscopy Featuring 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid (AMTFPA)
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorine NMR and the AMTFPA Probe
In the landscape of modern drug discovery and biochemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating molecular structure, dynamics, and interactions. Among its various modalities, 19F NMR has emerged as a particularly robust tool, especially for fragment-based drug discovery (FBDD) and the characterization of protein-ligand interactions.[1][2] The unique properties of the fluorine-19 nucleus—including its 100% natural abundance, spin of ½, and high gyromagnetic ratio—confer exceptional sensitivity.[3][4][5][6] Furthermore, the virtual absence of fluorine in biological systems ensures that 19F NMR spectra are free from endogenous background signals, providing a clean window to observe molecular events.[2][7]
The chemical shift of the 19F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm.[1][4] This hypersensitivity means that even subtle changes in the vicinity of a fluorine atom, such as those occurring upon ligand binding, can induce significant and easily detectable changes in the 19F NMR signal.[3]
This guide focuses on the applications of a specific, versatile 19F NMR probe: 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid (AMTFPA) . Its structure, featuring a trifluoromethyl (CF3) group, offers several advantages. The three equivalent fluorine nuclei amplify the NMR signal, while the rapid rotation of the CF3 group helps to average out chemical shift anisotropy, a key factor in maintaining sharp NMR lines, which is crucial for studying large biomolecules.[8][9] The small size and chemical functionality of AMTFPA allow it to be used as a standalone fragment, a "spy" molecule in competitive binding assays, or potentially incorporated into larger molecules.
This document serves as a detailed technical guide, providing not just step-by-step protocols but also the underlying scientific rationale to empower researchers to effectively utilize AMTFPA in their 19F NMR-based studies.
Core Principles: Why AMTFPA is an Effective 19F NMR Probe
The utility of AMTFPA as a reporter molecule in 19F NMR experiments is rooted in the sensitivity of its CF3 group's NMR signature to changes in its molecular environment. When AMTFPA is free in solution, its 19F NMR signal represents a single, time-averaged environment. However, upon interaction with a target biomolecule, such as a protein, several NMR parameters can be perturbed:
-
Chemical Shift (δ): The binding of AMTFPA to a protein places its CF3 group in a new, defined chemical environment within the binding pocket. This change in the local electrostatic and van der Waals forces alters the shielding of the fluorine nuclei, resulting in a change in the observed chemical shift (Δδ).[1][3][10] The magnitude of this chemical shift perturbation can provide information about the binding event.
-
Transverse Relaxation Rate (T2): Small molecules like AMTFPA tumble rapidly in solution, leading to long T2 relaxation times and sharp NMR signals. When bound to a much larger protein, the effective molecular weight of AMTFPA increases dramatically. This slower tumbling leads to a significant increase in the T2 relaxation rate (i.e., a shorter T2), causing substantial line broadening of the NMR signal.[1][11][12] This effect is a highly sensitive indicator of binding, especially for weak interactions typical in fragment screening.
-
Signal Intensity: In relaxation-filtered experiments, such as those using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, signals with short T2 values (like the protein-bound state) are effectively filtered out.[13] This results in a decrease in the observed signal intensity of the AMTFPA resonance, providing a robust method for detecting binding.[13]
The following diagram illustrates the fundamental principle of a ligand-observed 19F NMR binding assay.
Caption: Workflow for a 19F NMR direct binding screen using a T2 filter.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of AMTFPA (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the target protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H2O/10% D2O). Ensure the buffer does not contain any interfering components.
-
Control Sample: Prepare an NMR sample containing AMTFPA at the final screening concentration (e.g., 100 µM) in the NMR buffer.
-
Experimental Sample: Prepare an NMR sample with the same concentration of AMTFPA and the target protein at the desired concentration (e.g., 10 µM).
-
The total sample volume should be appropriate for your NMR tubes (e.g., 500 µL).
-
-
Instrument Setup:
-
Use an NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe to the 19F frequency.
-
Set the sample temperature to a physiologically relevant and stable value (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a standard 1D 19F NMR spectrum on both the control and experimental samples to ensure signal presence and check for any chemical shift changes.
-
Acquire a 1D 19F NMR spectrum using a CPMG pulse sequence on both samples. A typical CPMG loop time (total echo time) for detecting binding to a medium-sized protein is 40-80 ms.
-
Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the AMTFPA peak in all four spectra.
-
Compare the signal intensity of AMTFPA in the CPMG-filtered spectrum of the experimental sample to the control sample. A significant decrease in signal intensity indicates binding.
-
Quantitative Data Summary:
| Parameter | Typical Value (Free AMTFPA) | Expected Change upon Binding | Significance |
| Chemical Shift (δ) | Dependent on reference | Shift of 0.1 - 1.0 ppm | Confirms interaction in a specific environment |
| Linewidth (at half-height) | 1-5 Hz | Broadening to >20 Hz | Indicates slower tumbling, i.e., binding |
| T2 Relaxation Time | >100 ms | <20 ms | Sensitive measure of increased molecular size |
| Signal Intensity (CPMG) | 100% (Normalized) | < 50% | Robust indicator of a binding "hit" |
Application 2: Competitive Binding Assay to Screen Unlabeled Fragments
AMTFPA can act as a "spy" molecule to facilitate the screening of a library of non-fluorinated compounds. [2][13]In this setup, a non-fluorinated compound that binds to the same site as AMTFPA will displace it, leading to the recovery of the sharp 19F NMR signal of free AMTFPA.
Principle Diagram:
Caption: Principle of a competitive 19F NMR binding assay.
Step-by-Step Methodology:
-
System Validation:
-
First, establish a concentration of protein and AMTFPA where significant line broadening or signal attenuation (with a T2 filter) of the AMTFPA signal is observed, confirming the formation of the Protein-AMTFPA complex. This will be your starting point for the competition assay.
-
-
Sample Preparation:
-
Prepare a master stock solution containing the target protein and AMTFPA at the pre-determined concentrations in the NMR buffer.
-
Prepare a library of non-fluorinated fragments to be screened, typically as stock solutions in DMSO.
-
For each screening experiment, add a small volume of a fragment stock solution to an aliquot of the Protein-AMTFPA master stock in an NMR tube. The final concentration of the fragment should be significantly higher than that of AMTFPA (e.g., 10- to 100-fold excess).
-
-
Data Acquisition:
-
Acquire a 1D 19F NMR spectrum for each sample. A simple 1D experiment is often sufficient, as the primary observable is the change in the linewidth of the AMTFPA signal.
-
Acquire spectra at a constant temperature and with identical acquisition parameters for all samples to ensure comparability.
-
-
Data Analysis:
-
Process all spectra uniformly.
-
Visually inspect the spectra or measure the linewidth of the AMTFPA signal.
-
A significant sharpening of the AMTFPA signal (a decrease in linewidth) compared to the reference Protein-AMTFPA sample indicates that the test fragment has displaced AMTFPA from the binding site.
-
Application 3: Monitoring Enzyme Activity
If AMTFPA or a derivative can act as a substrate, product, or inhibitor for an enzyme, 19F NMR can be used to monitor the enzymatic reaction in real-time. [9]The conversion of a substrate to a product will likely place the CF3 group in a different chemical environment, leading to a new, distinct peak in the 19F NMR spectrum.
This method tracks the change in the 19F NMR spectrum of a fluorine-labeled substrate as it is converted into a product by an enzyme. [2] Step-by-Step Methodology:
-
Assay Design:
-
Confirm that AMTFPA (or a synthetically modified version) is a substrate for the enzyme of interest.
-
Verify that the 19F chemical shift of the product is different from that of the substrate. This can be done by acquiring a spectrum of a chemically synthesized standard of the expected product.
-
-
Sample Preparation:
-
Prepare a sample in an NMR tube containing the fluorinated substrate (e.g., AMTFPA-derivative) and all necessary co-factors in the appropriate enzymatic buffer.
-
Place the sample in the NMR spectrometer and allow it to equilibrate to the desired temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a small, known amount of the enzyme to the NMR tube.
-
Immediately begin acquiring a series of 1D 19F NMR spectra over time. The time interval between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Process the series of spectra.
-
Integrate the peaks corresponding to the substrate and the product in each spectrum.
-
Plot the integral values (representing concentration) of the substrate and product as a function of time to obtain reaction progress curves. From these curves, initial reaction rates can be calculated.
-
This method can be used to determine kinetic parameters like KM and Vmax or to screen for enzyme inhibitors by observing the change in reaction rate in the presence of test compounds.
-
Conclusion and Future Perspectives
This compound is a valuable tool for researchers employing 19F NMR spectroscopy. Its simple structure, strong signal from the CF3 group, and sensitivity to the local environment make it a versatile probe for a range of applications, from primary fragment screening to detailed mechanistic studies of enzymes. The protocols outlined in this guide provide a solid foundation for implementing AMTFPA-based 19F NMR experiments. As NMR technology continues to advance, particularly with the development of higher field magnets and more sensitive cryoprobes, the utility of small fluorinated probes like AMTFPA in elucidating complex biological processes will only continue to grow, accelerating progress in both fundamental research and drug development. [13]
References
- Dalvit, C., & Vulpetti, A. (2019). The two-pronged approach: a powerful 19F NMR-based screening strategy for the discovery of allosteric and orthosteric ligands. Journal of Medicinal Chemistry, 62(5), 2216-2228.
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
- Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1083-1105.
- Kang, C. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(13), 5081.
- Furihata, M., & Tashiro, M. (2024). NMR screening method based on 19F spin-spin relaxation time for analyses of fluorinated compound bound to proteins. Analytical Sciences, 40(1), 219-223.
- Jee, J., & Prosser, R. S. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 55(4), 365-372.
- Zatorski, A., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2097-2106.
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ResearchGate. (n.d.). NMR screening method based on 19F spin–spin relaxation time for analyses of fluorinated compound bound to proteins. Retrieved from [Link]
- Di Micco, A., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1097-1106.
-
ResearchGate. (n.d.). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Retrieved from [Link]
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Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. Retrieved from [Link]
- Gerig, J. T. (2004). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual review of biophysics and biomolecular structure, 33, 331-351.
- Angioletti, M., et al. (2022). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. Journal of the American Chemical Society, 144(3), 1067-1071.
-
ResearchGate. (n.d.). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Retrieved from [Link]
-
CF Plus Chemicals. (n.d.). Clickable 19F NMR Probes. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F-NMR in target-based drug discovery. Retrieved from [Link]
- El-Khoury, R., et al. (2021). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
- Thompson, A. L., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3329.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
CORE. (n.d.). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Retrieved from [Link]
- Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. NMR in biomedicine, 26(7), 729-743.
- Pham, T. T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4885.
-
University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]
-
Fluorine notes. (n.d.). 2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Alchemist-pharm. (n.d.). This compound. Retrieved from [Link]
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Application Note: Enzymatic Resolution for Chiral Synthesis of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure β-amino acids are of paramount importance in pharmaceutical and medicinal chemistry, serving as crucial building blocks for a wide array of bioactive molecules, including peptidomimetics, antivirals, and enzyme inhibitors.[1] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the enantioselective synthesis of chiral 2-(aminomethyl)-3,3,3-trifluoropropanoic acid presents a valuable objective for drug discovery and development.
Kinetic resolution, a method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, offers a practical and efficient pathway to obtaining enantiomerically pure compounds.[2] Among the various approaches to kinetic resolution, enzymatic methods stand out for their high enantioselectivity, mild reaction conditions, and environmentally benign nature. Lipases, in particular, have demonstrated broad utility in the resolution of chiral amines and amino acids through enantioselective acylation or hydrolysis.[2][3][4]
This application note provides a comprehensive guide to the enzymatic resolution of racemic this compound esters, leveraging the high stereoselectivity of lipases to afford the desired enantiopure β-amino acid. We will delve into the underlying principles, provide a detailed experimental protocol, and discuss key considerations for optimization and analysis.
Principle of the Method
The enzymatic kinetic resolution of racemic this compound ester is based on the enantioselective acylation or hydrolysis catalyzed by a lipase. In the case of hydrolysis, the enzyme will selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This difference in reactivity allows for the separation of the resulting acid from the unreacted ester, thereby achieving the resolution of the enantiomers. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[5]
The choice of enzyme, the ester protecting group, the solvent, and the reaction conditions are all critical factors that influence the enantioselectivity and overall efficiency of the resolution process. Candida antarctica lipase B (CALB) and lipases from Pseudomonas (now often reclassified as Burkholderia) species are frequently employed for such transformations due to their broad substrate scope and high enantioselectivity.[2][6]
Experimental Workflow
The overall experimental workflow for the enzymatic resolution of this compound ester is depicted in the following diagram:
Caption: Workflow for the enzymatic resolution of this compound ester.
Detailed Experimental Protocol
This protocol outlines a general procedure for the lipase-catalyzed hydrolytic resolution of a racemic this compound ester. Optimization of specific parameters may be required for optimal results.
Materials and Reagents
-
Racemic this compound ester (e.g., methyl or ethyl ester)
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B, or immobilized Burkholderia cepacia lipase)[2][4]
-
Anhydrous organic solvent (e.g., diisopropyl ether, toluene, or tert-butyl methyl ether)[2]
-
Deionized water
-
Triethylamine (optional, as a base)[2]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reagents for workup (e.g., dilute HCl, saturated NaHCO₃ solution, ethyl acetate)
-
Chiral HPLC column and solvents for analysis
Protocol for Enzymatic Hydrolysis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic this compound ester (1.0 equiv).
-
Solvent Addition: Add the anhydrous organic solvent to dissolve the ester. The concentration will depend on the substrate's solubility and should be optimized.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme typically ranges from 10-50% by weight relative to the substrate.
-
Initiation of Hydrolysis: Add a controlled amount of deionized water (e.g., 1.0-5.0 equivalents) to initiate the hydrolysis reaction. If the substrate is an amine salt, a base like triethylamine may be added to liberate the free amine.[2]
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).[2] Monitor the progress of the reaction by periodically taking aliquots, filtering off the enzyme, and analyzing the samples by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.
-
Reaction Quench and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent, dried, and potentially reused.
-
Workup and Separation:
-
Transfer the filtrate to a separatory funnel.
-
If a basic workup is desired, extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to separate the unreacted amine ester into the aqueous phase. The free amino acid will remain in the organic phase.
-
Alternatively, an acid-base extraction can be employed to separate the acidic product from the basic unreacted ester.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the enantioenriched ester.
-
The aqueous layer from the acid extraction can be basified and extracted with an organic solvent to recover the enantioenriched ester.
-
The enantioenriched acid can be isolated from the appropriate phase and purified further if necessary.
-
-
Chiral Analysis: Determine the enantiomeric excess of the recovered ester and the produced acid using chiral HPLC.
Mechanism of Lipase-Catalyzed Enantioselective Hydrolysis
The enantioselectivity of the lipase arises from the formation of a diastereomeric transition state between the chiral substrate and the chiral active site of the enzyme. One enantiomer fits more favorably into the active site, leading to a faster rate of hydrolysis.
Caption: Mechanism of lipase-catalyzed enantioselective hydrolysis.
Data Presentation
The success of the enzymatic resolution is evaluated based on the conversion, the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the enantioselectivity factor (E). The following table provides a template for summarizing experimental data.
| Entry | Lipase Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) | E-value |
| 1 | Candida antarctica B | Toluene | 40 | 24 | 50 | >99 | >99 | >200 |
| 2 | Burkholderia cepacia | Diisopropyl ether | 30 | 48 | 48 | 98 | 97 | ~150 |
| 3 | Candida rugosa | Heptane | 45 | 72 | 45 | 90 | 88 | ~50 |
Note: The data in this table is hypothetical and serves as an example. Actual results will vary depending on the specific substrate and reaction conditions.
Troubleshooting and Optimization
-
Low Conversion: Increase the reaction time, temperature (within the enzyme's stability range), or enzyme loading. Ensure the water content is optimal, as excess water can lead to enzyme denaturation.
-
Low Enantioselectivity: Screen different lipases and solvents. The nature of the ester group (e.g., methyl, ethyl, propyl) can also significantly impact enantioselectivity.
-
Enzyme Deactivation: Ensure the use of anhydrous solvents and pure substrates. Immobilized enzymes generally offer greater stability and reusability.
-
Difficult Separation: If the separation of the acid and ester is challenging, consider derivatizing the unreacted ester or the product acid to facilitate chromatographic separation.
Conclusion
Enzymatic kinetic resolution is a powerful and practical method for the synthesis of enantiopure this compound. The use of lipases, such as Candida antarctica lipase B or Burkholderia cepacia lipase, can provide access to both enantiomers of this valuable building block with high optical purity. The protocol provided herein serves as a robust starting point for researchers in drug discovery and development, with ample opportunities for optimization to achieve desired outcomes. Careful monitoring of the reaction progress by chiral HPLC is essential for achieving high enantiomeric excess of both the unreacted substrate and the product.
References
-
Forgó, P., & Palkó, M. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6010. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons. [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons. [Link]
-
Li, Z., & Wang, Y. (2015). Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines: Influence of substitutions on the reversed stereoselectivity. Journal of Molecular Catalysis B: Enzymatic, 115, 86-91. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Pozo, M., Gotor-Fernández, V., & Gotor, V. (2009). Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor. Organic & Biomolecular Chemistry, 7(18), 3751-3757. [Link]
-
Feske, B. D., & Janda, K. D. (2010). Resolution of Chiral Aliphatic and Arylalkyl Amines Using Immobilized Candida antarctica Lipase and Isolation of Their R- and S-Enantiomers. The Journal of Organic Chemistry, 75(1), 229-232. [Link]
-
de Miranda, A. S., de Souza, R. O. M. A., & Leite, S. G. F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5438. [Link]
Sources
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- 5. Dynamic Kinetic Resolution of α-Trifluoromethyl Hemiaminals without α-Hydrogen via NHC-Catalyzed O-Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Incorporation of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unlocking New Chemical Space with a Unique Fluorinated β-Amino Acid
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. The strategic introduction of fluorine into drug candidates has become a cornerstone of modern drug design, offering a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (CF3) group, in particular, is a privileged moiety, valued for its strong electron-withdrawing nature and its ability to act as a bioisostere for other chemical groups.[3][4] Concurrently, β-amino acids have garnered significant interest as building blocks for peptidomimetics, offering resistance to proteolytic degradation and the ability to form unique secondary structures.[5]
This guide focuses on the application of a unique building block that merges these two powerful concepts: 2-(aminomethyl)-3,3,3-trifluoropropanoic acid . This molecule, also known as α-trifluoromethyl-β-alanine, presents a compelling scaffold for medicinal chemists. Its structure features a β-amino acid backbone for enhanced stability and conformational diversity, combined with a trifluoromethyl group at the α-position, which can profoundly influence the acidity of the carboxylic acid and the overall electronic properties of the resulting molecule.[6]
These application notes provide a comprehensive overview of the utility of this compound as a building block. We will delve into its unique physicochemical properties, provide detailed protocols for its incorporation into peptides and other scaffolds, and discuss the expected impact of this building block on the biological and pharmacological properties of the final compounds.
Physicochemical Properties and Strategic Advantages
The unique arrangement of functional groups in this compound imparts a distinct set of properties that can be leveraged in drug design.
| Property | Value/Description | Implication in Medicinal Chemistry |
| Molecular Formula | C4H6F3NO2 | |
| Molecular Weight | 157.09 g/mol | Low molecular weight contributes favorably to drug-likeness. |
| Structure | β-amino acid with a geminal trifluoromethyl group at the α-position. | The β-amino acid backbone provides resistance to enzymatic degradation by peptidases. The CF3 group introduces unique steric and electronic effects. |
| Acidity (pKa) | The strong electron-withdrawing effect of the CF3 group is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog. | Enhanced acidity can influence binding interactions and solubility. |
| Lipophilicity | The trifluoromethyl group significantly increases lipophilicity (Hansch π value of +0.88).[3] | Can improve membrane permeability and access to intracellular targets. |
| Metabolic Stability | The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic oxidation.[3] | Reduces metabolic clearance and can increase the in vivo half-life of a drug candidate. |
| Conformational Effects | The steric bulk and electronic nature of the CF3 group can influence the local conformation of peptide backbones, potentially favoring specific secondary structures.[7] | Can be used to lock a peptide into a bioactive conformation, enhancing target affinity and selectivity. |
Experimental Protocols: Incorporation of this compound
The successful incorporation of this building block requires careful consideration of reaction conditions, particularly for amide bond formation, given the potential for steric hindrance and altered reactivity due to the trifluoromethyl group.
Protocol 1: N-Terminal Protection of this compound
Prior to its use in peptide synthesis, the primary amine of the building block must be protected, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.
Workflow for N-Boc Protection:
Caption: N-Boc protection workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) or tetrahydrofuran (THF) and water.
-
Basification: Add sodium bicarbonate (NaHCO3, 2.0-3.0 eq) or sodium hydroxide (NaOH, 1.1 eq) to the solution and stir until the starting material is fully dissolved.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1-1.2 eq) in the same organic solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and wash with a non-polar solvent like hexanes or diethyl ether to remove unreacted (Boc)2O.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold aqueous solution of citric acid or hydrochloric acid. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. Purify by silica gel column chromatography if necessary.
Protocol 2: Amide Bond Formation using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent suitable for sterically hindered amino acids and can be effectively employed for coupling the N-protected building block.
Workflow for HATU-mediated Amide Coupling:
Caption: HATU-mediated amide coupling workflow.
Step-by-Step Methodology:
-
Pre-activation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-(aminomethyl)-3,3,3-trifluoropropanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.1-1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester. Rationale: Pre-activation is crucial, especially with the electron-withdrawing CF3 group potentially deactivating the carboxylate.
-
Coupling: Add the amine component (1.1 eq), either as a solid or dissolved in a minimal amount of anhydrous DMF, to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation (Fmoc-strategy)
The Fmoc-protected version of the building block can be incorporated into a growing peptide chain on a solid support.
Workflow for SPPS Incorporation:
Caption: SPPS incorporation workflow.
Step-by-Step Methodology:
-
Resin Preparation: Start with a resin-bound peptide that has undergone Fmoc deprotection to reveal a free N-terminal amine. Swell the resin in DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected this compound (3-5 eq relative to resin loading), a coupling agent such as HBTU or HATU (3-5 eq), and an additive like HOBt (3-5 eq) in anhydrous DMF. Add DIPEA (6-10 eq) and allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the resin and add the prepared coupling solution. Agitate the mixture at room temperature for 1-4 hours. Rationale: A longer coupling time and a higher excess of reagents may be necessary due to the steric bulk of the α-trifluoromethyl group.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be required.
-
Continuation: Once coupling is complete, proceed with the standard SPPS cycle of Fmoc deprotection for the addition of the next amino acid.
Case Study and Expected Outcomes
The incorporation of this compound into a bioactive peptide is anticipated to yield several beneficial outcomes.
Hypothetical Case Study: Modification of an Enzyme Inhibitor Peptide
Consider a short peptide inhibitor of a protease enzyme that suffers from poor metabolic stability and low cell permeability. Replacing a native alanine or glycine residue with this compound could lead to:
-
Enhanced Proteolytic Stability: The β-amino acid backbone is not a natural substrate for many proteases, which can significantly increase the peptide's half-life in biological systems.[8]
-
Increased Lipophilicity and Cell Penetration: The trifluoromethyl group will increase the overall lipophilicity of the peptide, potentially improving its ability to cross cell membranes and reach intracellular targets.[3]
-
Altered Binding Affinity and Selectivity: The CF3 group can engage in unique, non-covalent interactions with the enzyme's active site, such as dipole-dipole or orthogonal multipolar interactions, which are not possible with a methyl group.[9] This could lead to a tighter binding affinity and improved selectivity for the target enzyme over related proteases.
-
Favorable Conformational Pre-organization: The steric and electronic influence of the building block might constrain the peptide backbone into a conformation that is more complementary to the enzyme's binding pocket, reducing the entropic penalty of binding.[7]
Expected Impact on Peptide Properties:
| Property | Expected Change upon Incorporation | Rationale |
| Proteolytic Stability | Increased | β-amino acid backbone is resistant to cleavage by standard proteases.[8] |
| Lipophilicity (LogP) | Increased | The CF3 group is highly lipophilic.[3] |
| Target Binding Affinity | Potentially Increased | The CF3 group can form unique interactions with the target and induce a favorable conformation.[9] |
| Secondary Structure | Altered | The building block can act as a turn-inducer or disrupt helical structures, depending on the context.[7] |
| Immunogenicity | Potentially Reduced | Modification with unnatural amino acids can sometimes reduce recognition by the immune system. |
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. It provides a unique combination of a proteolytically stable β-amino acid scaffold and the advantageous physicochemical properties of a trifluoromethyl group. The protocols outlined in this guide offer a starting point for the successful incorporation of this building block into a variety of molecular frameworks. By leveraging the unique characteristics of this compound, researchers can explore new chemical space and develop novel therapeutic agents with improved potency, stability, and pharmacokinetic profiles.
References
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- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Lin, C. L., Lin, M. H., & Li, W. T. (2020). (R)
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232.
- BenchChem. (2024). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Raines, R. T., & Koksch, B. (2003). The effect of fluorine-containing amino acids on protein secondary structure stability. Abstracts of Papers of the American Chemical Society, 225, U506-U506.
- Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
- Meanwell, N. A. (2018). A synopsis of the properties and applications of fluorine-containing amino acids. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2017). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 49(2), 273-286.
-
U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Enantiopure β3-Trifluoromethyl-β3-homoalanine Derivatives: Coupling with Boc-Protected Amino Acids and Conformational Studies of Peptides in Solid State. Retrieved from [Link]
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- Makowska, J., et al. (2007). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy.
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Analytical Techniques for the Quantification of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
An Application Guide
Introduction and Strategic Overview
2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is a fluorinated non-proteinogenic amino acid. Its unique structural features—a primary amine, a carboxylic acid, and a highly electronegative trifluoromethyl group—present both opportunities and challenges for quantification. The zwitterionic nature of the molecule at physiological pH and its high polarity can complicate chromatographic separation, while the trifluoromethyl group provides a unique spectroscopic handle for detection.
Accurate quantification is critical in various research and development stages, including pharmacokinetic studies, metabolite identification, process chemistry, and quality control. The choice of analytical technique is not trivial and depends on the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput.
Challenges in Analysis:
-
High Polarity: The amino and carboxylic acid groups make the molecule highly water-soluble and difficult to retain on traditional reversed-phase chromatography columns.
-
Low Volatility: The zwitterionic character prevents direct analysis by gas chromatography without chemical modification.[1][2]
-
Matrix Effects: In biological samples (e.g., plasma, urine, tissue homogenates), endogenous compounds can interfere with ionization in mass spectrometry or co-elute in chromatography.
Method Selection at a Glance
This guide details three powerful, yet distinct, analytical approaches. The table below offers a high-level comparison to aid in selecting the most appropriate method for your application.
| Technique | Principle | Typical Sensitivity (LOQ) | Sample Preparation | Best For |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. | Low ng/mL to pg/mL | Moderate (Protein precipitation, SPE) | Trace-level quantification in complex biological matrices; high-throughput screening. |
| GC-MS w/ Derivatization | Chemical modification to increase volatility, followed by chromatographic separation and mass-based detection. | Low to mid ng/mL | High (Extraction, derivatization, drying) | Volatile analyte screening; when LC-MS is unavailable; orthogonal confirmation. |
| ¹⁹F qNMR | Direct detection and quantification of the ¹⁹F nucleus signal relative to a fluorinated internal standard. | µg/mL to mg/mL | Low (Dissolution in solvent with standard) | Purity assessment of neat materials or formulations; analysis of concentrated samples. |
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Expertise & Experience: HPLC-MS/MS is the gold standard for quantifying small molecules in complex biological fluids due to its exceptional sensitivity and selectivity.[3] The key to a successful method for this polar analyte is to manage its retention on the chromatographic column. While traditional C18 columns struggle, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice, as it is specifically designed to retain and separate polar compounds. An alternative is reversed-phase chromatography using an ion-pairing agent. For detection, electrospray ionization in positive mode (ESI+) is typically effective, targeting the protonated primary amine.
Experimental Workflow: HPLC-MS/MS
Sources
Application Notes and Protocols: Site-Specific Incorporation of Fluorinated Amino Acids into Proteins
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Fluorine Advantage in Protein Science
The strategic, site-specific incorporation of fluorinated amino acids into proteins represents a paradigm shift in our ability to probe and engineer protein structure, function, and stability.[1][2] Fluorine, with its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond, imparts unique physicochemical properties to amino acid side chains.[] These alterations, including modulated hydrophobicity, pKa, and thermal stability, provide researchers with a powerful toolkit for a myriad of applications, from enhancing protein stability to developing novel therapeutics and employing ¹⁹F NMR for structural and dynamic studies.[4][5][6] This guide provides a comprehensive overview of the methodologies for site-specific incorporation of fluorinated amino acids, detailed experimental protocols, and expert insights to ensure successful implementation in your research.
Core Methodologies for Site-Specific Incorporation
The two predominant methodologies for the site-specific incorporation of fluorinated amino acids are in vivo genetic code expansion using amber suppression and in vitro cell-free protein synthesis. Each approach offers distinct advantages and is suited to different experimental goals.
Genetic Code Expansion via Amber Suppression in E. coli
This powerful in vivo technique involves reprogramming the amber stop codon (UAG) to encode a fluorinated amino acid.[7][8] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[9] The orthogonal aaRS is engineered to specifically recognize and charge the fluorinated amino acid onto its cognate suppressor tRNA, which in turn recognizes the UAG codon during translation.[8]
Conceptual Workflow:
Figure 1: Workflow for in vivo incorporation of fluorinated amino acids.
Protocol 1: Site-Specific Incorporation of 4-Trifluoromethyl-L-phenylalanine (tfm-Phe) in E. coli
This protocol outlines the steps for incorporating tfm-Phe at a specific site in a target protein expressed in E. coli.
I. Site-Directed Mutagenesis to Introduce the Amber (TAG) Codon
-
Rationale: The first step is to introduce a unique codon at the desired incorporation site in your target protein's gene. The amber stop codon (TAG) is commonly used for this purpose.[10] The QuikChange site-directed mutagenesis method is a reliable technique for this.
-
Procedure:
-
Design mutagenic primers containing the TAG codon at the desired location. Ensure the primers have a melting temperature (Tm) of at least 78 °C and the mutation is centrally located.
-
Set up the PCR reaction with a high-fidelity polymerase to minimize secondary mutations. A typical reaction mixture includes:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (5-50 ng)
-
1.25 µL of sense primer (125 ng)
-
1.25 µL of antisense primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of PfuTurbo DNA polymerase (2.5 U/µL)
-
Make up the final volume to 50 µL with sterile water.
-
-
Perform thermal cycling. An example program is:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
-
Digest the parental, methylated template DNA with DpnI restriction enzyme by adding 1 µL of DpnI directly to the amplification reaction and incubating at 37°C for 1 hour.[11]
-
Transform the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue).
-
Select a colony, grow a culture, and isolate the plasmid DNA.
-
Verify the presence of the TAG mutation and the integrity of the rest of the gene by DNA sequencing.
-
II. Protein Expression and Incorporation of tfm-Phe
-
Rationale: This step involves co-transforming the E. coli expression host with two plasmids: one carrying your target gene with the TAG codon and another containing the orthogonal aaRS/tRNA pair specific for tfm-Phe.[12] The cells are then grown in a medium supplemented with tfm-Phe to allow for its incorporation.
-
Procedure:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your target gene and the plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pSUPAR or pEVOL).
-
Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection (e.g., ampicillin and chloramphenicol).
-
Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate the starter culture into 1 L of LB medium containing antibiotics and 0.5 g of the unnatural amino acid (tfm-Phe).
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.
-
Induce protein expression with 1 mM IPTG and 0.02% L-arabinose (if using an arabinose-inducible promoter for the orthogonal pair).
-
Continue to shake the culture overnight at 30°C.
-
Harvest the cells by centrifugation.
-
III. Protein Purification and Characterization
-
Rationale: After expression, the fluorinated protein needs to be purified and its identity confirmed. Mass spectrometry is the gold standard for verifying the incorporation of the unnatural amino acid, while ¹⁹F-NMR provides valuable information about the local environment of the fluorine label.[][14]
-
Procedure:
-
Lyse the harvested cells using your preferred method (e.g., sonication, French press).
-
Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Mass Spectrometry:
-
Analyze the intact protein by ESI-MS to confirm the mass shift corresponding to the incorporation of tfm-Phe.
-
For more precise confirmation, perform peptide mass fingerprinting. Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the peptide containing the fluorinated amino acid.[]
-
-
¹⁹F-NMR Spectroscopy:
-
Cell-Free Protein Synthesis (CFPS)
CFPS offers a powerful alternative for incorporating fluorinated amino acids, particularly for proteins that are toxic to cells or require rapid screening.[15][16] In a CFPS system, the cellular machinery for transcription and translation is reconstituted in vitro, providing an open environment where the concentration of all components, including the fluorinated amino acid, can be precisely controlled.[17][18]
Conceptual Workflow:
Figure 2: Workflow for cell-free synthesis of fluorinated proteins.
Protocol 2: Cell-Free Synthesis of a Fluorinated Protein
This protocol provides a general guideline for expressing a protein containing a fluorinated amino acid using a commercially available E. coli-based CFPS kit.
-
Procedure:
-
Thaw all CFPS kit components on ice.
-
Set up the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction includes:
-
Cell extract
-
Reaction buffer
-
Amino acid mixture (lacking the natural counterpart of the fluorinated amino acid)
-
The desired fluorinated amino acid (e.g., 1 mM final concentration)
-
Plasmid DNA encoding the target protein with the TAG codon (1-5 µg)
-
Plasmids for the orthogonal aaRS/tRNA pair
-
T7 RNA polymerase
-
Energy source (e.g., phosphoenolpyruvate)
-
Nuclease-free water to the final volume.
-
-
Incubate the reaction at 30-37°C for 2-4 hours in a thermomixer.
-
The expressed protein can be directly analyzed or purified using standard methods as described in Protocol 1, Section III.
-
Data Presentation: Properties of Common Fluorinated Amino Acids
The choice of fluorinated amino acid can significantly impact the properties of the resulting protein. The following table summarizes the characteristics of some commonly used fluorinated amino acids.
| Fluorinated Amino Acid | Abbreviation | Properties and Applications |
| 4-Trifluoromethyl-L-phenylalanine | tfm-Phe | Excellent ¹⁹F-NMR probe due to the three equivalent fluorine atoms.[12] |
| 4-Fluoro-L-phenylalanine | 4-F-Phe | Minimal structural perturbation, often used to study protein stability and folding.[19] |
| 3-Fluoro-L-tyrosine | 3-F-Tyr | Alters the pKa of the hydroxyl group, useful for probing enzymatic mechanisms.[19] |
| 5-Fluoro-L-tryptophan | 5-F-Trp | Sensitive fluorescent and ¹⁹F-NMR probe for studying protein dynamics and interactions.[19] |
| Hexafluoroleucine | Hfl | Significantly increases hydrophobicity, can enhance protein stability.[5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low protein yield | - Inefficient amber suppression- Toxicity of the fluorinated amino acid- Suboptimal expression conditions | - Optimize the concentration of the fluorinated amino acid.- Use a different expression host or a cell-free system.- Adjust induction time and temperature.[20][21] |
| No incorporation of the fluorinated amino acid | - Inactive orthogonal aaRS/tRNA pair- Degradation of the fluorinated amino acid | - Sequence verify the plasmids for the orthogonal pair.- Use freshly prepared solutions of the fluorinated amino acid. |
| Misincorporation of natural amino acids | - Cross-reactivity of the orthogonal pair- Low concentration of the fluorinated amino acid | - Use a highly orthogonal aaRS/tRNA pair.- Ensure a sufficient concentration of the fluorinated amino acid in the growth medium.[20] |
References
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Gee, M. H., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4908. [Link]
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Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(10), 1869–1884. [Link]
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Pascual, A., et al. (2002). A fast mutagenesis procedure to recover soluble and functional scFvs containing amber stop codons from synthetic and semisynthetic antibody libraries. Journal of Immunological Methods, 269(1-2), 101–112. [Link]
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UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. Retrieved from [Link]
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Hammill, J. T., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2601–2607. [Link]
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Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. Protein Science, 21(4), 453–462. [Link]
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Pham, T. K., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1093–1101. [Link]
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Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]
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ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Retrieved from [Link]
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Lang, K., & Chin, J. W. (2014). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Methods in Molecular Biology, 1179, 145–163. [Link]
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van der Veke, T., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15. [Link]
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Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Abstracts of the 37th European Peptide Symposium. [Link]
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Ryu, Y., & Schultz, P. G. (2006). Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. Nature Methods, 3(4), 263–265. [Link]
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Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
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van der Veke, T., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15. [Link]
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Agnew, C., et al. (2015). In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification. PLoS ONE, 10(5), e0126838. [Link]
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Gee, M. H., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4908. [Link]
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Agnew, C., et al. (2015). In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification. PLoS ONE, 10(5), e0126838. [Link]
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Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335–341. [Link]
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Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]
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Thoring, L., et al. (2020). Cell-Free Protein Synthesis. protocols.io. [Link]
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Korganbayev, S., et al. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(13), 3214. [Link]
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Fraunhofer Institute for Cell Therapy and Immunology. (n.d.). Method for cell-free protein synthesis assays or other fluorescent assays in the context of cell-free protein synthesis. Retrieved from [Link]
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Peeler, J. C., et al. (2015). Synthesis and Incorporation of Unnatural Amino Acids to Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry, 26(9), 1898–1904. [Link]
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iGEM. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]
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Takara Bio. (n.d.). Site-directed Mutagenesis System. Retrieved from [Link]
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Woodrow, K. A. (2008). Cell-free protein synthesis: Methods and protocols, edited by Alexander S. Spirin and James R. Swartz. 2008. Wiley-VCH, Weinheim, Germany. 262 pp. $110 (hardcover). Protein Science, 17(10), 1827–1828. [Link]
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Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 13(12), 16041–16063. [Link]
-
Frey, D. D., et al. (2020). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 16(9), 5945–5964. [Link]
-
Wiegand, D. J. (2017). Cell-Free Synthesis of Proteins with Unnatural Amino Acids. BYU ScholarsArchive. [Link]
-
Cui, Z., et al. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 8, 597298. [Link]
-
ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR.... Retrieved from [Link]
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Application Note & Protocols: Probing Protein Folding Landscapes with Fluorinated Amino Acids
Introduction: The Fluorine Advantage in Protein Science
The study of protein folding, misfolding, and dynamics is central to understanding biological function and disease. A key challenge is observing the subtle, transient conformational states that proteins populate on their way to a final, functional structure. The incorporation of fluorinated amino acids into proteins provides a powerful toolkit to address this challenge. Fluorine (¹⁹F) possesses a unique combination of properties that make it an exceptional spectroscopic probe.[1][2]
-
High NMR Sensitivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of protons (¹H).[1][2][3]
-
Vast Chemical Shift Range: The chemical shift of ¹⁹F spans over 400 ppm, making it extraordinarily sensitive to the local electrostatic environment, van der Waals packing, and conformational changes.[1][4][5][6][7] This large dispersion minimizes signal overlap, a common problem in ¹H NMR of large biomolecules.[4]
-
Bio-orthogonality: Fluorine is virtually absent in biological systems.[1][8] This means that ¹⁹F NMR spectra of labeled proteins are free from background signals, allowing for clear, unambiguous observation of the probe both in vitro and inside living cells.[1][4][9]
-
Minimal Perturbation: Replacing a hydrogen atom with a fluorine atom is a sterically conservative substitution that generally has a minimal effect on protein structure and function, although this should always be validated for each system.[1][2][10]
These features allow researchers to use simple one-dimensional NMR experiments to monitor specific sites within a protein, tracking folding pathways, detecting transient intermediates, characterizing protein-ligand interactions, and even observing protein behavior in complex cellular environments.[1][4][8]
Getting Started: Incorporation of Fluorinated Amino Acids
The first critical step is the introduction of the fluorinated probe into the protein of interest. Several methods exist, each with distinct advantages and applications. The choice of method depends on the desired level of control (site-specific vs. residue-specific), the required protein yield, and the complexity of the expression system.
Biosynthetic Incorporation
This is the most common and versatile approach, leveraging the cell's own translational machinery to incorporate fluorinated analogues in place of their canonical counterparts.[9][11][12]
-
Residue-Specific Labeling: This method involves growing protein-expressing cells (typically E. coli) in a minimal medium supplemented with a fluorinated amino acid (e.g., 5-fluoro-L-tryptophan) and the other 19 non-fluorinated amino acids.[1] Auxotrophic strains, which cannot synthesize a particular amino acid, are often used to enhance incorporation efficiency.[11] This approach replaces all instances of a specific amino acid type with its fluorinated version.[11][12]
-
Site-Specific Labeling: For more precise probing, a single site can be labeled. This is often achieved using an orthogonal amber tRNA/tRNA synthetase pair that recognizes a stop codon (e.g., TAG) and inserts a non-canonical, fluorinated amino acid at that position.[13]
Recently, methods have been developed for the efficient biosynthetic incorporation of fluorinated amino acids in human cell lines (e.g., HEK293T), opening the door for in-cell NMR studies in a more physiologically relevant context.[9][14][15]
Chemical Synthesis
For smaller proteins or peptides, solid-phase peptide synthesis (SPPS) offers complete control over the placement of fluorinated amino acids.[16][17] This method involves the stepwise addition of amino acids, including custom-synthesized fluorinated variants, to a growing peptide chain anchored to a solid resin.[17][18] While powerful for creating precisely labeled molecules, SPPS becomes less practical and more costly for larger proteins.[9]
Core Experimental Technique: ¹⁹F NMR Spectroscopy
¹⁹F NMR is the cornerstone technique for leveraging fluorinated probes. The extreme sensitivity of the ¹⁹F chemical shift to its local environment provides a direct window into protein structure and dynamics.[6][7] A folded protein will typically display a set of well-dispersed peaks in its ¹⁹F NMR spectrum, with each peak corresponding to a specific labeled site. Upon unfolding, this dispersion collapses into a few sharp peaks at chemical shifts characteristic of the solvent-exposed, unstructured state.[19]
Workflow for a ¹⁹F NMR Folding Study
Caption: General workflow for protein folding studies using ¹⁹F NMR.
Protocol 1: Equilibrium Denaturation Monitored by ¹⁹F NMR
This protocol determines the thermodynamic stability of a fluorinated protein by monitoring the change in ¹⁹F chemical shifts as a function of chemical denaturant concentration.
Rationale: This experiment quantifies the free energy of folding (ΔG°H₂O) and the protein's sensitivity to denaturation (m-value). The disappearance of signals from the folded state and the appearance of signals from the unfolded state are tracked across a range of denaturant concentrations.
Materials:
-
Purified, fluorinated protein of interest (typically 25-100 µM).
-
NMR Buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0, with 10% D₂O).
-
High-concentration denaturant stock (e.g., 8 M Guanidinium HCl or Urea in NMR buffer).
-
Internal reference standard (e.g., trifluoroacetic acid, TFA).
-
NMR spectrometer with a ¹⁹F-capable probe.
Procedure:
-
Prepare a Sample Series: Create a series of 15-20 NMR samples with identical protein concentration but varying denaturant concentrations, spanning from 0 M to a concentration that fully unfolds the protein. Ensure the final volume and buffer conditions are identical in all samples.
-
Prepare Controls: Prepare two control samples: one of the native protein in 0 M denaturant and one of the fully unfolded protein in the highest denaturant concentration.
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR probe. Set the experiment temperature and allow the sample to equilibrate (typically 10-15 minutes).
-
Data Acquisition: Acquire a simple 1D ¹⁹F NMR spectrum for each sample. A proton-decoupled pulse sequence is standard. The number of scans should be sufficient to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Data Processing: Process all spectra uniformly. Reference the spectra to the internal standard (TFA). Phase and baseline correct the spectra.
-
Data Analysis:
-
For each spectrum, integrate the peak areas corresponding to the folded (N) and unfolded (U) states.
-
Calculate the fraction unfolded (fᵤ) at each denaturant concentration: fᵤ = Area(U) / [Area(U) + Area(N)].
-
Calculate the equilibrium constant K = fᵤ / (1 - fᵤ) and the free energy of unfolding ΔG = -RT ln(K).
-
Plot ΔG versus denaturant concentration. Fit the data to the linear extrapolation model: ΔG = ΔG°H₂O - m[Denaturant]. This yields the stability in water and the m-value.
-
| Parameter | Typical Value | Significance |
| Protein Concentration | 25 - 100 µM | Balances signal strength with potential aggregation. |
| Temperature | 25 °C (298 K) | Must be kept constant; affects stability. |
| Number of Scans | 1024 - 4096 | Depends on protein concentration and spectrometer strength. |
| Recycle Delay (d1) | 1 - 2 seconds | Allows for sufficient relaxation between scans. |
Complementary Structural Techniques
While ¹⁹F NMR is a primary tool, other biophysical methods can leverage fluorinated amino acids to provide a more complete picture of protein structure and stability.
X-ray Crystallography
Incorporating fluorinated amino acids can be beneficial for protein crystallization and structure determination.[20] The high electron density of fluorine can aid in phasing, a critical step in solving a crystal structure.[21] Furthermore, studies have shown that even highly fluorinated proteins can crystallize with minimal structural perturbation compared to their non-fluorinated counterparts, providing high-resolution validation of the native fold.[10][14][22] The ability to obtain crystal structures of fluorinated proteins confirms that the probe itself does not significantly alter the protein's conformation.[10][14][15]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for validating the successful incorporation of fluorinated amino acids.[23] By comparing the mass of the labeled protein to the unlabeled version, the efficiency of incorporation can be precisely calculated.[24] Furthermore, MS-based techniques like hydrogen-deuterium exchange (HDX-MS) can be combined with fluorine labeling to provide complementary information on protein dynamics and solvent accessibility. Fluorine-containing reagents are also being developed for structural proteomics applications like protein footprinting and cross-linking.[25]
Advanced Applications: Probing Interactions and In-Cell Environments
The utility of fluorinated amino acids extends beyond studying isolated protein folding. The sensitivity of the ¹⁹F probe makes it ideal for characterizing molecular interactions and observing proteins in their native cellular context.
Principle of Interaction Studies by ¹⁹F NMR
Caption: Probing molecular interactions with ¹⁹F NMR.
-
Protein-Ligand Interactions: Titrating a ligand into a solution of a fluorinated protein and monitoring the ¹⁹F NMR spectrum is a powerful way to screen for binders and determine binding affinities (Kᴅ) and kinetics (kₒₙ, kₒff).[3][8][24] Changes in the ¹⁹F chemical shifts upon ligand binding provide residue-specific information about the binding site and any associated conformational changes.[8][10]
-
In-Cell NMR: Because of the lack of a biological background signal, ¹⁹F NMR is exceptionally well-suited for studying proteins inside living cells.[4] This allows researchers to investigate how the crowded cellular environment, chaperones, and other factors influence protein folding, stability, and interactions in a truly native setting.[4][15]
Conclusion and Outlook
The incorporation of fluorinated amino acids has become a robust and versatile strategy in the field of protein science. The unique spectroscopic properties of the ¹⁹F nucleus provide a sensitive, non-perturbing handle to investigate complex biological processes. From determining the thermodynamic stability of proteins and mapping folding pathways to screening for drug candidates and observing proteins at work in living cells, the applications are vast and continue to expand. As methods for synthesizing novel fluorinated amino acids and incorporating them into diverse biological systems become more sophisticated, ¹⁹F NMR is poised to deliver even deeper insights into the intricate dance of protein folding and function.
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Carneiro, M. G., & Graham, B. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1119-1128. [Link]
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Pomerantz, W. C. (n.d.). Protein-based 19F NMR as a Ligand Discovery Tool. Bruker. [Link]
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Tietze, D., & Chiliveri, S. C. (2015). (19)F-modified proteins and (19)F-containing ligands as tools in solution NMR studies of protein interactions. Methods in Enzymology, 565, 67-95. [Link]
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Holtorf, M., & Gouverneur, V. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 22(8), 1335. [Link]
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Aniana, A., & Pielak, G. J. (2015). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 108(11), 2741-2746. [Link]
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Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 131-140. [Link]
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Pham, T. T. (2022). 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. [Link]
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Carneiro, M. G., & Graham, B. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. [Link]
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Pham, T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4887. [Link]
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Pham, T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE. [Link]
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Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]
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Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
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Mishra, N. K., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(10), 2378-2385. [Link]
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Mishra, N. K., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(10), 2378-2385. [Link]
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Pearson, J. G., et al. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. Journal of the American Chemical Society, 122(18), 4334-4342. [Link]
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Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
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Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(36), 8733-8739. [Link]
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Application Notes and Protocols for Cell-Free Protein Synthesis with 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
A Strategic Guide for the Site-Specific Incorporation of a Novel Fluorinated Amino Acid
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug discovery, enabling the introduction of novel functionalities. Fluorinated amino acids, in particular, offer unique advantages for enhancing protein stability, modulating biological activity, and serving as probes for biophysical studies.[1][2][3] This guide provides a comprehensive framework for the incorporation of 2-(aminomethyl)-3,3,3-trifluoropropanoic acid (AMTFP), a novel fluorinated amino acid, into target proteins using an E. coli-based cell-free protein synthesis (CFPS) system. As a novel building block, established protocols for AMTFP are not yet available; therefore, this document serves as a strategic and technical roadmap for researchers. We will detail the principles of ncAA incorporation, provide a generalized, adaptable protocol, and discuss the necessary steps for system optimization and validation, from the selection of an orthogonal translation system to the final analysis of the engineered protein.
Introduction: The Promise of Fluorinated Amino Acids and Cell-Free Systems
The introduction of fluorine into amino acid side chains can dramatically alter the physicochemical properties of peptides and proteins.[1] The high electronegativity of fluorine can influence electronic distribution, affecting binding interactions, while the strength of the carbon-fluorine bond can significantly increase metabolic stability.[2][4] These properties make fluorinated amino acids highly desirable for protein engineering and therapeutic development.[2][3]
Cell-free protein synthesis (CFPS) has emerged as a robust platform for the incorporation of ncAAs.[5][6] The open nature of CFPS systems bypasses the constraints of a living cell, such as membrane transport of the ncAA and potential toxicity, offering greater control over the reaction environment.[7][8] This makes CFPS particularly well-suited for the exploratory work of incorporating novel ncAAs like AMTFP.
This guide will focus on the amber stop codon (UAG) suppression strategy, a widely used method for site-specific ncAA incorporation.[9][10] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair (o-aaRS/tRNA) that is engineered to uniquely recognize the ncAA and the amber codon.[11][12]
Foundational Concepts: Engineering the Translational Machinery
The successful incorporation of AMTFP requires the hijacking of the cell's translational machinery. This is achieved through the creation of an orthogonal system that operates in parallel to the endogenous translation apparatus without cross-reactivity. The core components of this strategy are:
-
An Orthogonal tRNA: Typically, a suppressor tRNA that recognizes a stop codon (e.g., the amber codon, UAG) but is not recognized by any of the cell's endogenous aaRSs.
-
An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically charges the orthogonal tRNA with the desired ncAA (in this case, AMTFP) and does not recognize any of the canonical amino acids.
-
A Modified Gene: The gene of interest must be mutated to include the amber codon at the desired site of AMTFP incorporation.
The overall workflow for this process is depicted below:
Figure 1: Conceptual workflow for AMTFP incorporation. An engineered o-aaRS specifically acylates an orthogonal tRNA with AMTFP. This charged tRNA is then used by the ribosome during translation to insert AMTFP at the site of a UAG codon in the mRNA.
Materials and Reagents
This section provides a general list of materials. Specific commercial kits and reagents can be chosen based on laboratory preference and availability.
| Component | Description | Supplier Example |
| CFPS System | E. coli S30 extract-based or PURE system. | Promega, NEB, Thermo Fisher |
| AMTFP | This compound. | PubChem CID: 2782221 |
| Plasmid DNA | Expression vector for the target protein with a UAG codon at the desired position. | Synthesized (e.g., Twist, IDT) |
| Orthogonal System | Plasmids encoding the engineered o-aaRS and o-tRNA. | (Requires prior development) |
| Amino Acids | Premixed solution of the 20 canonical amino acids. | Promega, NEB |
| Energy Source | ATP, GTP, and a regeneration system (e.g., creatine phosphate). | Included in most CFPS kits |
| RNase Inhibitor | To prevent mRNA degradation. | Promega, NEB |
| Buffers & Salts | Tris-HCl, KCl, Mg(OAc)₂, DTT. | Sigma-Aldrich |
Detailed Protocol: A Step-by-Step Guide
This protocol is a generalized starting point and will require optimization for the specific target protein and the newly developed orthogonal system for AMTFP.
Part 1: Preparation of the CFPS Reaction
-
Thaw Reagents: Thaw all CFPS components (S30 extract, amino acid mix, energy solution) on ice.[13]
-
Prepare Master Mix: In a sterile microcentrifuge tube on ice, prepare a master mix of the CFPS reagents. For a standard 50 µL reaction, this might include:
-
S30 Extract: 15 µL
-
Canonical Amino Acid Mix (minus the amino acid to be replaced if using sense codon reassignment): 5 µL
-
Energy Solution: 10 µL
-
Buffer/Salts: 5 µL
-
RNase Inhibitor: 1 µL
-
-
Add AMTFP: Prepare a stock solution of AMTFP (e.g., 50 mM in sterile water, pH adjusted to 7.0-8.0). Add to the master mix to a final concentration of 1-2 mM. This concentration may require optimization.
-
Add Plasmids:
-
Add the plasmid encoding the target protein (with UAG codon) to a final concentration of 10-15 µg/mL.
-
Add the plasmids for the o-aaRS and o-tRNA. The optimal ratio of these plasmids to the target plasmid may need to be determined empirically.
-
Part 2: Running the Synthesis and Analysis
-
Initiate the Reaction: Gently mix the final reaction volume and incubate at 30-37°C for 2-4 hours in a thermomixer or shaking incubator.[14] For larger proteins or to improve folding, the temperature can be reduced to 25-30°C.[14]
-
Stop the Reaction: Place the tube on ice.
-
Analyze Protein Expression:
-
Take a 5 µL aliquot of the reaction and add it to 15 µL of SDS-PAGE loading buffer.
-
Boil for 5 minutes and analyze by SDS-PAGE.
-
Visualize the protein using Coomassie staining or Western blotting (if the protein is tagged).
-
Experimental Controls:
-
Positive Control: A reaction expressing the wild-type protein (without the UAG codon) to confirm the CFPS system is active.
-
Negative Control: A reaction with the UAG-containing plasmid but without AMTFP and the orthogonal system. This will result in a truncated protein product if the UAG is recognized as a stop codon.
-
Fidelity Control: A reaction with the UAG-containing plasmid and the orthogonal system but without AMTFP. This helps to assess if any canonical amino acids are mis-incorporated at the UAG site.
Figure 2: High-level experimental workflow for CFPS with AMTFP.
Verification of AMTFP Incorporation
Confirmation of successful incorporation is critical.[] Mass spectrometry is the gold standard for this analysis.
| Technique | Principle | Expected Outcome for AMTFP |
| Intact Protein Mass Spec (ESI-MS) | Measures the precise mass of the full-length protein. | An increase in mass corresponding to the replacement of a canonical amino acid with AMTFP. |
| Peptide Mass Fingerprinting (MALDI-TOF) | The protein is digested (e.g., with trypsin), and the masses of the resulting peptides are measured. | The peptide containing the UAG site will show a mass shift consistent with AMTFP incorporation. |
| Tandem Mass Spectrometry (MS/MS) | The peptide of interest is fragmented, and the fragment ions are analyzed to determine the amino acid sequence. | This provides definitive confirmation of the presence and location of AMTFP within the peptide. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Protein Yield | - Inactive CFPS extract.- Poor DNA template quality.- Suboptimal plasmid concentrations. | - Run the positive control (wild-type protein).- Ensure DNA is pure and free of contaminants like ethanol or RNases.[14]- Titrate the concentration of the target, o-aaRS, and o-tRNA plasmids. |
| Truncated Protein Product | - Inefficient UAG suppression.- Competition with Release Factor 1 (RF1). | - Increase the concentration of the orthogonal system components.- Use a CFPS extract from an E. coli strain lacking RF1.[16] |
| Protein Aggregation | - Incorrect protein folding. | - Lower the incubation temperature to 25-30°C.[14]- Add molecular chaperones or mild detergents (e.g., Triton X-100) to the reaction.[14] |
| Mis-incorporation of Canonical Amino Acids | - Lack of orthogonality of the aaRS/tRNA pair.- Near-cognate suppression by endogenous tRNAs. | - Re-engineer the o-aaRS for higher specificity.- Remove near-cognate tRNAs from the CFPS system.[17] |
Conclusion and Future Outlook
The ability to incorporate novel building blocks like this compound into proteins opens up new avenues for protein engineering and drug development. While the protocol provided here is a generalized template, it is based on well-established principles of genetic code expansion.[7][9][10] The key to success will be the development of a highly efficient and specific orthogonal translation system for AMTFP. The enhanced stability and unique biophysical properties expected from AMTFP-containing proteins make this a worthwhile endeavor for advancing the frontiers of synthetic biology.
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Albay, C., et al. (2021). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Buer, B. C., & Mehl, R. A. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Angewandte Chemie International Edition. Available at: [Link]
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ResearchGate. (n.d.). Strategies for genetic encoding of ncAAs in protein sequences. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. Available at: [Link]
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MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules. Available at: [Link]
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MDPI. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Available at: [Link]
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ResearchGate. (n.d.). An efficient ncAA incorporation system is the outcome of the comprehensive optimization of the translational machinery. Available at: [Link]
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Frontiers. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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protocols.io. (2020). Cell-Free Protein Synthesis. Available at: [Link]
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Guo, J., et al. (2017). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. BBA - General Subjects. Available at: [Link]
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JoVE. (2022). Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. YouTube. Available at: [Link]
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Martin, R. W., et al. (2018). Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. Nature Communications. Available at: [Link] Soye/6d6110f6311026e64239857917823e200780f2d9
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Schinn, S. M. (2017). Cell-Free Synthesis of Proteins with Unnatural Amino Acids. BYU ScholarsArchive. Available at: [Link]
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Li, J., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry. Available at: [Link]
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d'Aquino, A. I., et al. (2018). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. Biochemistry. Available at: [Link]
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Englander, M. T., et al. (2017). Mechanistic studies of non-canonical amino acid mutagenesis. Methods in Enzymology. Available at: [Link]
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Tang, Y., & Tirrell, D. A. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Biochemistry. Available at: [Link]
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Albay, C., et al. (2017). Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. Nucleic Acids Research. Available at: [Link]
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-
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Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Technical Support Center: Synthesis of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid
Welcome to the technical support center for the synthesis of this compound, a key building block in pharmaceutical development due to the unique conformational constraints and metabolic stability imparted by the trifluoromethyl group.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting common synthetic hurdles and answer frequently asked questions, grounding our advice in established chemical principles and field-tested experience.
Overview of a Common Synthetic Approach
A prevalent strategy for synthesizing the target compound involves the conjugate addition of an amine or an amine surrogate to an α,β-unsaturated ester bearing a trifluoromethyl group, followed by deprotection and/or functional group transformations. A typical sequence begins with the Michael addition of an azide source to ethyl 3,3,3-trifluorocrotonate, followed by reduction of the azide and subsequent hydrolysis of the ethyl ester.
This guide will focus on troubleshooting the challenges within this specific, yet representative, synthetic pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each Q&A entry provides a diagnosis of the potential causes and offers actionable solutions.
Q1: The initial Michael addition of sodium azide to ethyl 3,3,3-trifluorocrotonate is sluggish, resulting in low conversion and a significant amount of unreacted starting material. What can I do?
A1: Diagnosis & Solutions
Low conversion in this step often points to issues with nucleophilicity, reaction conditions, or reagent purity. The electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the double bond.
-
Causality: The trifluoromethyl group deactivates the double bond towards nucleophilic attack more than a simple alkyl group would, making the reaction inherently slower. Furthermore, sodium azide has limited solubility in many common aprotic solvents.
-
Solution 1: Solvent System Optimization: If you are using a solvent like THF or acetonitrile, the solubility of sodium azide might be a limiting factor. Consider switching to a more polar aprotic solvent like DMF or DMSO to better solvate the azide salt and increase its effective concentration and nucleophilicity.
-
Solution 2: Phase-Transfer Catalysis: To enhance the nucleophilicity of the azide, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) can be employed. The PTC facilitates the transport of the azide anion into the organic phase, accelerating the reaction.
-
Solution 3: Temperature Adjustment: While these reactions are often run at room temperature, gently heating the reaction mixture to 40-50 °C can provide the necessary activation energy. However, monitor the reaction closely by TLC or ¹⁹F NMR to avoid potential side reactions or decomposition.
-
Solution 4: Reagent Purity: Ensure your sodium azide is dry and of high purity. Moisture can quench the reaction and lead to undesired byproducts.
Q2: My azide reduction step using catalytic hydrogenation (H₂, Pd/C) is incomplete and seems to stall. Why is this happening and what are the alternatives?
A2: Diagnosis & Solutions
Catalytic hydrogenation is a clean method for azide reduction, but it can be susceptible to catalyst poisoning and steric hindrance.[4][5][6]
-
Causality: The catalyst surface can be deactivated by trace impurities (e.g., sulfur compounds) from previous steps. Additionally, the substrate itself might coordinate too strongly to the palladium surface, inhibiting turnover. The presence of the CF₃ group can also influence the molecule's conformation and hinder access to the catalyst's active sites.
-
Solution 1: Catalyst Selection & Loading: If 10% Pd/C is ineffective, consider using a different catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often more robust for stubborn reductions.[5] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also drive the reaction to completion. Ensure the catalyst is fresh and of high quality.
-
Solution 2: Staudinger Reduction: This is an excellent metal-free alternative.[5] The reaction involves treating the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to the amine. This method is highly chemoselective and tolerant of many functional groups. A typical protocol involves stirring the azide with 1.1-1.5 equivalents of PPh₃ in a THF/water mixture.[5]
-
Solution 3: Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that can effectively reduce azides.[7][8] However, it will also reduce the ester functionality. If the plan is to hydrolyze the ester in the next step anyway, a "one-pot" reduction of both the azide and ester to the corresponding amino alcohol could be considered, followed by oxidation of the primary alcohol to the carboxylic acid. This requires a significant deviation in the synthetic route but can be effective. Caution: LiAlH₄ reacts violently with water and requires strict anhydrous conditions.[5]
| Method | Pros | Cons | Typical Conditions |
| Catalytic Hydrogenation | Clean (N₂ is the only byproduct), high yielding. | Catalyst poisoning, requires pressure equipment. | H₂ (1-50 atm), Pd/C or PtO₂, MeOH/EtOAc, RT. |
| Staudinger Reduction | Metal-free, highly chemoselective, mild conditions. | Stoichiometric phosphine oxide byproduct can complicate purification. | PPh₃ (1.1-1.5 eq.), THF/H₂O, RT to 50 °C.[5] |
| LiAlH₄ Reduction | Very powerful and fast. | Not chemoselective (reduces esters, amides, etc.), requires strict anhydrous conditions and careful workup. | LiAlH₄ (1.5-2.0 eq.), Anhydrous THF/Et₂O, 0 °C to RT.[5] |
Q3: The final saponification of the ethyl ester is leading to decomposition or the formation of unexpected byproducts. How can I achieve a clean hydrolysis?
A3: Diagnosis & Solutions
Hydrolysis of esters adjacent to a trifluoromethyl group can be challenging. The strong electron-withdrawing effect of the CF₃ group can activate the α-proton, leading to potential side reactions under strongly basic conditions.
-
Causality: Strong bases like NaOH or KOH at elevated temperatures can promote elimination reactions or other rearrangements. The trifluoromethyl group itself can also be susceptible to hydrolysis under harsh conditions, although this is less common for alkyl CF₃ groups.[9][10][11]
-
Solution 1: Milder Conditions: Use a milder base like lithium hydroxide (LiOH) in a mixed solvent system such as THF/water or dioxane/water at room temperature or slightly elevated temperatures (e.g., 40 °C). LiOH is often effective for saponification while minimizing side reactions.
-
Solution 2: Acidic Hydrolysis: If basic conditions are consistently problematic, consider acidic hydrolysis. Refluxing the ester in a mixture of aqueous HCl (e.g., 6 M) or HBr can effectively cleave the ester. This method also has the advantage of yielding the amine as its hydrochloride salt, which can aid in purification.
-
Solution 3: Monitoring: Regardless of the method, monitor the reaction progress carefully by TLC, LC-MS, or NMR. The goal is to stop the reaction as soon as the starting material is consumed to prevent over-exposure to harsh conditions and subsequent product degradation.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical synthetic workflow and key decision points for troubleshooting based on the issues discussed above.
Sources
- 1. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hochschulschriften / Development of trifluoromethylated starting materials for the (stereoselective)-synthesis of trifluoromethylated amino acids [epub.jku.at]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by azide reduction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Fluorinated Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating sterically hindered fluorinated amino acids into peptide sequences. The unique electronic and steric properties of these amino acids present significant challenges to standard peptide synthesis protocols. This guide provides in-depth troubleshooting, field-proven protocols, and a comprehensive understanding of the underlying chemistry to ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered fluorinated amino acids so difficult to couple?
A1: The difficulty arises from a combination of two primary factors. First, the bulky nature of the amino acid side chains physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Second, the strong electron-withdrawing effect of fluorine atoms reduces the nucleophilicity of the α-amino group, making it less reactive towards the activated carboxyl group[1]. This dual challenge often leads to slow or incomplete coupling reactions when using standard protocols[2].
Q2: My standard coupling reagent (e.g., DCC/DIC with HOBt) is failing. What should I try next?
A2: Standard carbodiimide reagents are often insufficient for these demanding couplings[3]. The immediate and most effective solution is to switch to a more potent in-situ activating reagent. Uronium/aminium salts like HATU, HBTU, HCTU, and COMU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective[3]. These reagents form highly reactive activated esters that can overcome the steric and electronic barriers presented by hindered fluorinated amino acids[3][4]. For particularly challenging couplings, such as with α,α-disubstituted amino acids, generating an acyl fluoride in situ can be a highly effective strategy[5][6][7].
Q3: What is microwave-assisted peptide synthesis (MA-SPPS), and can it help with these difficult couplings?
A3: Microwave-assisted peptide synthesis is a technique that utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly[8]. This method is highly effective for driving difficult couplings to completion by providing the necessary activation energy to overcome steric hindrance[3][8][9]. MA-SPPS can dramatically reduce reaction times and improve the purity of the crude peptide, especially for sequences prone to aggregation or containing sterically hindered residues[8][9][10].
Q4: Can changing the solvent improve my coupling efficiency?
A4: Yes, the choice of solvent is critical. Inadequate solvation of the growing peptide-resin complex can lead to aggregation, which further hinders the coupling reaction[3]. N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties[3]. For exceptionally difficult sequences, using a solvent mixture such as DCM/DMF/NMP or incorporating a chaotropic agent like 20% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the coupling solvent can disrupt secondary structures and improve reaction outcomes[11][12].
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the coupling of sterically hindered fluorinated amino acids.
Issue 1: Slow or Incomplete Coupling Reaction
A slow or incomplete coupling reaction is the most frequent challenge. This is often indicated by a positive ninhydrin (Kaiser) test after the initial coupling step.
Root Cause Analysis & Optimization Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Solutions & Protocols
-
Upgrade the Coupling Reagent: The first line of defense is to switch from less reactive carbodiimides to more potent uronium or phosphonium-based reagents. COMU is a particularly effective and safer third-generation reagent with coupling efficiencies comparable to or exceeding HATU[5][13][14].
-
Implement a Double Coupling Strategy: If a single coupling with a potent reagent is insufficient, a second coupling with a fresh solution of the activated amino acid is recommended. This ensures that any remaining free amines are acylated.
-
Increase Reaction Time and Temperature: Steric hindrance slows down reaction kinetics[3]. Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields[3]. Gentle heating (e.g., 40-50°C) can also be beneficial, but must be used cautiously to avoid racemization[3].
-
Leverage Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave irradiation provides a rapid and efficient way to overcome the activation energy barrier in difficult couplings[8][9]. It has been shown to be particularly effective for sterically challenging couplings and for sequences that tend to form β-sheet structures[8][15].
-
Utilize Acyl Fluoride Chemistry for Extreme Cases: For the most challenging couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can be the key to success[6][7]. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are used to generate the acyl fluoride in situ[5][6].
Experimental Protocols
Protocol 1: Double Coupling using HATU
-
First Coupling:
-
Following the standard Fmoc deprotection and washing of the resin-bound peptide, swell the resin in DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.
-
After the second coupling, perform a Kaiser test to confirm the absence of free amines.
-
Wash the resin with DMF and DCM and proceed to the next deprotection step.
-
Protocol 2: Microwave-Assisted Coupling
-
Setup: Place the resin in a suitable microwave peptide synthesis vessel.
-
Reagent Addition: Add the solvent (NMP is recommended), the Fmoc-amino acid (5 equivalents), the coupling reagent (e.g., COMU, 5 equivalents), and the base (e.g., DIPEA, 10 equivalents).
-
Microwave Program: Irradiate the mixture using a standard microwave peptide synthesizer. A typical program would be 5-10 minutes at a controlled temperature of 75-90°C[15][16].
-
Post-Coupling: After the microwave program is complete, wash the resin thoroughly and perform a Kaiser test to confirm completion.
Protocol 3: Acyl Fluoride Formation and Coupling
This protocol is for extremely difficult couplings where other methods have failed.
-
Acyl Fluoride Generation:
-
In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-amino acid) (1 equivalent) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (1 equivalent) and a suitable base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction for 15-30 minutes at room temperature to form the acyl fluoride.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 2-4 hours, or until a negative Kaiser test is obtained.
-
Issue 2: Peptide Aggregation
Fluorinated amino acids can increase the hydrophobicity of a peptide, leading to on-resin aggregation, especially in longer or "difficult" sequences[17]. Aggregation prevents reagents from accessing the reactive sites, leading to failed synthesis.
Recommended Solutions
-
Solvent Disruption: As mentioned, using NMP or solvent mixtures can help. A wash step with 20-30% HFIP in DCM for 15-30 minutes can be highly effective at disrupting aggregates that have already formed[11].
-
Pseudoproline Dipeptides: If the difficult sequence is known beforehand, strategically inserting pseudoproline dipeptides can disrupt the secondary structures that lead to aggregation[10].
Data Summary: Coupling Reagent Effectiveness
| Coupling Reagent Class | Examples | Reactivity | Best For | Potential Issues |
| Carbodiimides | DCC, DIC | Low | Routine, non-hindered couplings. | Often insufficient for hindered residues; can cause racemization without additives[3][5]. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High | Sterically hindered couplings; rapid reactions[4][14]. | Can cause guanidinylation of the N-terminus if used in excess. COMU is a safer, more soluble, and highly reactive alternative[13]. |
| Phosphonium Salts | PyBOP, PyAOP | High | Sterically hindered couplings; cyclizations. | Does not cause guanidinylation, making it safer for excess use. |
| Acyl Fluoride Precursors | TFFH | Very High | Extremely hindered couplings (e.g., α,α-disubstituted amino acids)[5][6]. | Requires anhydrous conditions; reagents can be moisture-sensitive. |
Mechanism of Action: Uronium Salt Coupling
Uronium salt reagents like HBTU and HATU work by activating the carboxylic acid to form a highly reactive ester, which is then susceptible to nucleophilic attack by the amine.
Caption: General mechanism of peptide coupling via uronium salt activation.
References
-
Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). Solid-phase peptide synthesis using microwave irradiation. PubMed. Retrieved January 12, 2026, from [Link]
-
Microwave heating in solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved January 12, 2026, from [Link]
-
Parallel synthesis of peptide libraries using microwave irradiation. (2010). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]
-
Mykhailiuk, P. K. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(16), 4847. [Link]
-
Sohma, Y., Taniguchi, A., Skwarczynski, M., & Kiso, Y. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(10), 1667–1673. [Link]
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). Applied Biosystems. Retrieved January 12, 2026, from [Link]
-
Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996). Comparative study of methods to couple hindered peptides. PubMed. Retrieved January 12, 2026, from [Link]
-
The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (2026). Peptide Synthesis. Retrieved January 12, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
Fluorinated amino acids as orthogonal tools in peptide and protein engineering. (2023). American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]
-
Chaume, G., Brigaud, T., & Pytkowicz, J. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Retrieved January 12, 2026, from [Link]
-
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7233–7239. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF on ResearchGate. Retrieved January 12, 2026, from [Link]
-
Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schuemann, M., Carpino, L. A., & Bienert, M. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 60(2), 405–410. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]
-
route, J. D., & Zhang, W. (2012). Fluorinated peptide biomaterials. PMC. Retrieved January 12, 2026, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Synpeptide. Retrieved January 12, 2026, from [Link]
-
Optimizing Peptide Synthesis with Fluorinated Amino Acids: A Buyer's Guide. (n.d.). Peptide Synthesis. Retrieved January 12, 2026, from [Link]
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. Retrieved January 12, 2026, from [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis. Retrieved January 12, 2026, from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 12, 2026, from [Link]
- Synthesis and use of amino acid fluorides as peptide coupling reagent. (n.d.). Google Patents.
-
Enabling routine fluorous capping in solid phase peptide synthesis. (2004). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hunter, L., Butler, S., & Ludbrook, S. B. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 10(44), 8856–8862. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Parallel synthesis of peptide libraries using microwave irradiation | Springer Nature Experiments [experiments.springernature.com]
- 17. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Synthesis of Trifluoromethylated Amino Acids
A Guide to Navigating Synthetic Challenges and Preventing Side Reactions
Welcome to the Technical Support Center for the synthesis of trifluoromethylated amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating these valuable building blocks into their synthetic workflows. The unique electronic properties of the trifluoromethyl (CF₃) group, while beneficial for modulating the pharmacological properties of peptides and small molecules, introduce specific challenges during synthesis.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and overcome common hurdles, ensuring the efficient and high-purity synthesis of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of trifluoromethylated amino acids.
Q1: Why are trifluoromethylated amino acids prone to racemization, and how can it be minimized?
A1: The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the α-proton of the amino acid. This heightened acidity makes the α-proton more susceptible to abstraction by bases present in the reaction mixture, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical integrity, a process known as racemization.
The most prevalent mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of this oxazolone is particularly acidic and readily abstracted, leading to racemization.
To minimize racemization:
-
Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, can lead to significant racemization. The use of additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to suppress oxazolone formation. Uronium/aminium-based reagents like HBTU and HATU are generally more efficient and result in lower levels of racemization.[1]
-
Base Selection: The choice and stoichiometry of the base are critical. Use the weakest base necessary to achieve the desired reaction, and use it in the minimum required amount. Hindered bases like 2,4,6-collidine are often preferred over more nucleophilic bases like diisopropylethylamine (DIPEA).
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of both proton abstraction and oxazolone formation.
-
Protecting Groups: Utilize urethane-based N-α-protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The carbamate moiety of these groups helps to suppress racemization compared to simple acyl groups.[2]
Q2: I am observing a significant amount of a byproduct with a lower molecular weight, and my ¹⁹F NMR shows a new signal. What could be happening?
A2: A common side reaction, particularly during steps involving catalytic hydrogenation (e.g., removal of a benzyl protecting group), is the reductive defluorination of the trifluoromethyl group. This can result in the formation of difluoromethyl (-CHF₂) or even methyl (-CH₃) analogs of your target amino acid.
Troubleshooting Reductive Defluorination:
-
Catalyst Selection: The choice of catalyst can significantly impact the extent of defluorination. Palladium-based catalysts are commonly used, but their activity can sometimes lead to over-reduction. Screening different catalysts, such as platinum-based catalysts or using a poisoned catalyst (e.g., Lindlar's catalyst), may be beneficial.
-
Hydrogen Pressure and Reaction Time: Optimize the hydrogen pressure and reaction time. Use the lowest pressure and shortest reaction time that still allows for the complete removal of the desired protecting group.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC, HPLC, or NMR to stop the reaction as soon as the starting material is consumed.
Q3: My reaction mixture is becoming viscous, and I'm having trouble with purification. What is the likely cause?
A3: The formation of dimers or oligomers through intermolecular amide bond formation between unprotected amino and carboxylic acid functionalities is a likely cause of increased viscosity and purification challenges. This is especially prevalent at high concentrations or when using coupling reagents without proper protection.
Preventing Dimerization/Oligomerization:
-
Orthogonal Protecting Groups: Employ a robust orthogonal protecting group strategy for the amine and carboxylic acid groups to prevent self-reaction. For example, using a Boc-protected amine and a methyl or ethyl ester for the carboxylic acid.
-
Controlled Stoichiometry: Carefully control the stoichiometry of your reactants, especially during coupling steps, to avoid an excess of activated amino acid that could react with another molecule of the starting material.
-
Reaction Conditions: Lowering the reaction temperature and using more dilute conditions can help to disfavor intermolecular reactions.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis and analysis of trifluoromethylated amino acids.
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for purity issues.
Interpreting Analytical Data
| Observation | Potential Cause | Recommended Action |
| Chiral HPLC: Appearance of a second peak for the other enantiomer. | Racemization | See FAQ A1 for mitigation strategies. Optimize coupling conditions. |
| ¹H/¹³C NMR: Multiple sets of signals for what should be a single diastereomer. | Diastereomer formation or contamination. | If diastereomers are expected, optimize reaction conditions to improve diastereoselectivity. If not, investigate the stereochemical purity of starting materials. For purification, consider preparative chiral HPLC or diastereomeric salt resolution. |
| Mass Spectrometry: Peaks corresponding to [M-19+H]⁺ or [M-38+H]⁺. | Partial or complete reductive defluorination of the CF₃ group. | Optimize hydrogenation conditions (catalyst, pressure, time). |
| ¹⁹F NMR: A new signal, often a triplet or doublet of quartets, appears upfield or downfield from the expected CF₃ singlet. | Formation of a defluorinated species (-CHF₂ or -CH₂F) or other side product. | Correlate with MS data to confirm defluorination. The chemical shift and coupling pattern in ¹⁹F NMR are highly sensitive to the local electronic environment and can help identify the structure of the byproduct.[3][4] |
| Mass Spectrometry: A peak corresponding to [2M+H]⁺ is observed. | Dimerization | Ensure complete protection of reactive functional groups. Consider using more dilute reaction conditions. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of Boc-L-3-(trifluoromethyl)phenylalanine
This protocol details the N-terminal protection of L-3-(trifluoromethyl)phenylalanine.
Materials:
-
L-3-(Trifluoromethyl)phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve L-3-(trifluoromethyl)phenylalanine (1.0 eq) in a solution of sodium bicarbonate (2.5 eq) in deionized water (e.g., 5 mL per gram of amino acid).
-
Addition of Boc₂O: To the stirred amino acid solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane (e.g., 2 mL per gram of Boc₂O).
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight.
-
Work-up: a. Remove the 1,4-dioxane under reduced pressure. b. Wash the remaining aqueous solution with ethyl acetate (2 x volume of the aqueous layer) to remove any unreacted Boc₂O and other nonpolar impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form. d. Extract the product into ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Boc-L-3-(trifluoromethyl)phenylalanine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Protocol 2: Purification by Recrystallization
General Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 4: Mechanistic Insights and Prevention Strategies
A deeper understanding of the mechanisms behind common side reactions is key to their prevention.
Mechanism of Oxazolone Formation and Racemization
Caption: Mechanism of racemization via oxazolone formation.
Preventative Measures:
-
The use of coupling additives like HOAt and OxymaPure provides an alternative, faster reaction pathway for the activated amino acid to form an active ester, which is less prone to cyclization into the oxazolone.
-
The electron-withdrawing effect of the trifluoromethyl group can accelerate the formation of the oxazolone and increase the acidity of its α-proton, making trifluoromethylated amino acids particularly susceptible to this side reaction.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 2014. [Link]
-
19F-NMR analyses enabled by direct trifluoromethylation. ResearchGate, 2018. [Link]
-
Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Journal of Magnetic Resonance, 2014. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, 2015. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 2023. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 2002. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 2012. [Link]
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 2022. [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Chemical Biology, 2021. [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 2021. [Link]
-
Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 2021. [Link]
-
Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Angewandte Chemie International Edition, 2016. [Link]
-
Organic Letters Journal. ACS Publications. [Link]
-
Protecting Group Free Radical C-H Trifluoromethylation of Peptides. ResearchGate, 2018. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 2023. [Link]
-
Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 1965. [Link]
-
Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. LCGC International, 2018. [Link]
-
Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin, 2023. [Link]
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- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid and Its Derivatives
Welcome to the technical support center for the purification of 2-(aminomethyl)-3,3,3-trifluoropropanoic acid and its valuable derivatives. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[][2] However, the unique electronic properties of this moiety also present distinct challenges during purification.
This guide provides practical, in-depth solutions to common issues encountered in the lab, moving beyond simple protocols to explain the "why" behind each step.
Troubleshooting Guide: Real-World Scenarios and Solutions
This section addresses specific problems you may encounter during the purification of this compound and its derivatives, offering potential causes and actionable solutions.
Scenario 1: Low Recovery After Column Chromatography
| Issue | Potential Causes | Solutions & Scientific Rationale |
| Low Recovery After Column Chromatography | 1. High Polarity: The combination of an amino group and a carboxylic acid makes the parent compound highly polar, leading to strong retention on silica gel. The electron-withdrawing trifluoromethyl group further increases the acidity of the carboxylic acid, enhancing its interaction with the stationary phase.[3] 2. Instability on Silica: The compound may be sensitive to the acidic nature of silica gel, potentially leading to degradation. 3. Inappropriate Solvent System: The chosen eluent may not be strong enough to overcome the compound's affinity for the silica. | 1. Optimize Your Chromatography: * Gradient Elution: Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by introducing methanol or another polar solvent. This will help to first elute less polar impurities before displacing your highly polar product.[4] * Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (neutral or basic) or a reverse-phase silica (C18). For reverse-phase chromatography, you will use a polar mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA). * Flash Chromatography: To minimize the time your compound spends on the column and reduce the risk of degradation, employ flash chromatography techniques.[4][5][6] 2. Protecting Group Strategy: * Temporarily protect the amine and/or carboxylic acid groups to reduce the compound's polarity. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), while carboxylic acids can be protected as esters (e.g., methyl or ethyl esters).[7][8][9] This will make the compound more amenable to standard silica gel chromatography. The protecting groups can be removed after purification. |
Scenario 2: Product Crystallization Fails or Yields an Oil
| Issue | Potential Causes | Solutions & Scientific Rationale |
| Product Crystallization Fails or Yields an Oil | 1. Impurities Present: Even small amounts of impurities can disrupt the crystal lattice formation. 2. Inappropriate Solvent: The chosen solvent may not be suitable for inducing crystallization. 3. Low Melting Point: The compound may inherently have a low melting point or exist as a stable oil at room temperature. | 1. Enhance Purity: * Perform an initial purification step, such as column chromatography or a liquid-liquid extraction, to remove the bulk of impurities before attempting crystallization.[4] 2. Systematic Solvent Screening: * Experiment with a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[4] For amino acids, aqueous solutions or mixtures of water with a miscible organic solvent are often a good starting point.[10] 3. Salt Formation or Co-crystallization: * If the compound is an oil, converting it to a salt by reacting it with an acid (for the amine) or a base (for the carboxylic acid) can often induce crystallization. Co-crystallization with another suitable molecule is also a viable strategy.[4] |
Scenario 3: Co-elution of Impurities During Chromatography
| Issue | Potential Causes | Solutions & Scientific Rationale |
| Co-elution of Impurities During Chromatography | 1. Similar Polarity: The impurities may have a polarity very similar to the desired product. 2. Isomeric Impurities: The synthesis may have produced isomers that are difficult to separate. | 1. Optimize Chromatographic Conditions: * Try a Different Solvent System: A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an optimal mobile phase that provides good separation (a target Rf value of 0.2-0.4 is often recommended).[4] * Change the Stationary Phase: If changing the mobile phase is ineffective, switching to a stationary phase with a different selectivity (e.g., from silica to alumina or a bonded phase like diol or cyano) may provide the necessary resolution. 2. High-Performance Liquid Chromatography (HPLC): * For challenging separations, preparative HPLC or Supercritical Fluid Chromatography (SFC) can offer significantly better resolution than traditional column chromatography.[4] 3. Multi-Step Purification: * Employ a multi-step purification strategy. This could involve an initial crystallization or liquid-liquid extraction to remove some impurities before proceeding with chromatography.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is purification of fluorinated amino acids like this compound so challenging?
The presence of the trifluoromethyl group introduces unique challenges. This strongly electron-withdrawing group increases the acidity of the carboxylic acid and can influence the basicity of the amino group, altering the molecule's overall polarity and reactivity compared to its non-fluorinated counterparts.[3] This can lead to unexpected behavior during chromatography and crystallization.
Q2: What are some common impurities I should expect in the synthesis of this compound?
Common impurities can include starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, these could include unreacted precursors or byproducts from incomplete reactions. The identification and characterization of impurities above 0.1% is a critical aspect of drug development as mandated by regulatory bodies like the ICH.[11]
Q3: When should I consider using protecting groups for purification?
Protecting groups are particularly useful when you have a molecule with multiple reactive functional groups, such as the amino and carboxylic acid groups in the title compound.[8] By temporarily masking one or more of these groups, you can significantly alter the molecule's polarity, making it more amenable to standard purification techniques like silica gel chromatography.[7][9] The choice of protecting group is critical, as it must be stable to the purification conditions and easily removable afterward.[7]
Q4: How can I purify a specific enantiomer of a derivative of this compound?
For chiral resolution, several strategies can be employed:
-
Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) to separate enantiomers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[12]
-
Diastereomeric Salt Formation: You can react the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by crystallization. The desired enantiomer can then be recovered by breaking the salt.
-
Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[2]
Q5: What is a good starting point for developing a crystallization protocol?
A good starting point is to dissolve a small amount of your purified (or semi-purified) compound in a minimal amount of a solvent in which it is soluble at elevated temperatures but less soluble at room temperature or below. A systematic screening of different solvents is highly recommended. For amino acids, water or mixtures of water and alcohols are often effective.[10] Techniques such as slow cooling, slow evaporation of the solvent, or adding an anti-solvent (a solvent in which the compound is insoluble) can be used to induce crystallization.
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent.
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to pack evenly.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica bed.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[4]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve your compound in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizing Purification Strategies
Below is a decision tree to help guide you in selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
References
-
Amino Acid-Protecting Groups - SciSpace. (n.d.). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved from [Link]
-
Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis - ACS Publications. (n.d.). Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Protecting group free radical C–H trifluoromethylation of peptides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (2023). Retrieved from [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Retrieved from [Link]
-
Tinkering with solvent helps to regulate the crystallization behavior of amino acids: RESOLV. (2016). Retrieved from [Link]
-
This compound - Zhengzhou Versailles-special chemical Technology Co.,Ltd - Alchemist-pharm. (n.d.). Retrieved from [Link]
-
This compound | C4H6F3NO2 | CID 2782221 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. (n.d.). Retrieved from [Link]
- US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).
- US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents. (n.d.).
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. (2024). Retrieved from [Link]
-
Enantiomers and Their Resolution - MDPI. (n.d.). Retrieved from [Link]
-
2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties. (n.d.). Retrieved from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. (n.d.). Retrieved from [Link]
-
Preparation of (R)- and (S)-3-Hydroxy-2-(trifluoromethyl)propionic Acid by Resolution with (R,R) - ResearchGate. (2025). Retrieved from [Link]
-
(PDF) 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid - ResearchGate. (n.d.). Retrieved from [Link]
- US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents. (n.d.).
-
CONFORMATIONAL ANALYSIS OF 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOIC ACID | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
amino acids: synthesis by asymmetric Reformatsky reaction with stable analogues of trifluoromethyl N-tert-butanesulfinylketoimines and incorporation into α/β-peptides - PubMed. (n.d.). Retrieved from [Link]
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- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
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- 12. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Enantiopure 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid
Document ID: TSC-2AM-TFPA-2026-01
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of enantiomerically pure 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, a critical building block in modern drug discovery. This guide is designed to provide in-depth troubleshooting advice, field-proven protocols, and a clear rationale behind the experimental choices to help you overcome common challenges and improve your synthetic outcomes.
Introduction: The Challenge of Synthesizing a Chiral Fluorinated β-Amino Acid
This compound, also known as 3-amino-4,4,4-trifluorobutanoic acid, presents a unique synthetic challenge. The presence of a trifluoromethyl (CF₃) group significantly alters the electronic properties and steric environment of the molecule, impacting reactivity and making stereocontrol difficult. Researchers often face issues with low overall yield, poor enantiomeric excess (ee), and complex purification processes. This guide provides a structured approach to diagnosing and solving these problems.
Part 1: Frequently Asked Questions & Core Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of the target molecule.
Q1: My overall yield is consistently low. What are the most likely causes?
Low overall yield can stem from multiple stages of the synthesis. A systematic diagnosis is crucial.
-
Inefficient Precursor Synthesis: If you are synthesizing your precursors, such as a trifluoromethylated enamine or imine, verify their purity and yield. Side reactions during precursor formation are a common source of yield loss.
-
Poor Catalyst Activity (Asymmetric Hydrogenation): Transition metal catalysts used in asymmetric hydrogenation are sensitive to impurities.[1][2]
-
Catalyst Poisoning: Ensure all solvents and reagents are anhydrous and degassed. Trace amounts of water, oxygen, or sulfur-containing compounds can deactivate the catalyst.
-
Incorrect Ligand Choice: The choice of chiral ligand is paramount. Not all ligands are effective for fluorinated substrates. Consider screening a panel of P-chiral or N-heterocyclic carbene-based ligands, which have shown promise for challenging substrates.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Small fluctuations can drastically affect yield and selectivity. Ensure precise temperature control, especially for reactions run at low temperatures.[3]
-
Pressure (for Hydrogenation): While some reactions are pressure-independent, others require optimization. Systematically vary the H₂ pressure (e.g., 10, 50, 100 atm) to find the optimal condition for your specific catalyst-substrate combination.[4]
-
-
Product Degradation during Workup or Purification: The target molecule contains both an amine and a carboxylic acid, making it amphoteric and sometimes prone to degradation or difficult to isolate. Use of ion-exchange chromatography for purification can be a mild and effective alternative to silica gel chromatography.
Q2: I'm struggling to achieve high enantiomeric excess (>95% ee). What should I focus on?
Poor enantioselectivity is the most common and frustrating challenge. Here’s a logical workflow to troubleshoot this issue.
Troubleshooting Workflow for Low Enantiomeric Excess (ee)
Caption: Logical workflow for diagnosing poor enantioselectivity.
-
For Asymmetric Hydrogenation Routes: The catalyst system is key. The interaction between the chiral ligand, the metal center (often Rh, Ru, or Ir), and the substrate's enamine/imine precursor determines the facial selectivity.[2][5] The CF₃ group's strong electron-withdrawing nature can alter the substrate's binding to the catalyst, making ligand choice critical.
-
For Enzymatic Resolution Routes: Enzymes like lipases or amidases can offer extremely high enantioselectivity (E > 200).[6] If selectivity is low, consider the following:
-
Enzyme Specificity: The chosen enzyme may not be suitable for the fluorinated substrate. Screen a panel of commercially available enzymes.
-
Reaction Medium: The solvent can dramatically impact enzyme activity and selectivity. Consider using organic solvents like MTBE or toluene to modulate enzyme conformation.
-
pH and Temperature: Ensure these are at the optimal values for the specific enzyme used.
-
-
For Chiral Auxiliary Routes: Methods using chiral auxiliaries, such as those forming Ni(II) complexes with glycine Schiff bases, are powerful for gram-scale synthesis.[7][8][9] Poor diastereoselectivity during the alkylation step is the primary cause of low ee.
Q3: My chiral HPLC analysis is giving broad peaks or poor separation. How can I improve it?
Accurately determining the enantiomeric excess is non-negotiable. If your analysis is unreliable, your synthetic efforts are blind.
-
Column Selection: Not all chiral stationary phases (CSPs) are created equal. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin-based columns) are often highly effective.[10][11][12] Pirkle-type phases can also be effective, but often require derivatization.[13]
-
Mobile Phase Optimization:
-
Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) is the most critical parameter for adjusting retention and selectivity.[11]
-
Additive: Small amounts of an acid (like TFA) or base are often required to suppress ionization of the analyte and improve peak shape.
-
-
Derivatization: If direct analysis fails, derivatization is a reliable alternative. Converting the amino acid to its N-3,5-dinitrobenzoyl derivative or an N-trifluoroacetyl methyl ester can significantly improve separation on many CSPs.[13][14]
Part 2: Application Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experimental workflows.
Protocol 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
This method, adapted from the work of Soloshonok and coworkers, is robust for multi-gram scale synthesis and relies on the diastereoselective alkylation of a chiral Ni(II) complex.[8][9][15]
Workflow Diagram: Ni(II) Complex Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis via a chiral Ni(II) complex.
Step-by-Step Methodology:
-
Formation of the Ni(II) Complex:
-
In a round-bottom flask under an inert atmosphere (Argon), combine the chiral auxiliary (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), glycine, and sodium hydroxide in methanol.
-
Heat the mixture to reflux for 30 minutes.
-
Add a solution of Ni(NO₃)₂·6H₂O in methanol and continue refluxing for 2-3 hours.
-
Cool the reaction, collect the precipitated red complex by filtration, wash with water and methanol, and dry under vacuum.
-
-
Diastereoselective Alkylation:
-
Suspend the dried Ni(II) complex in anhydrous acetonitrile (or DMF).
-
Cool the suspension to 0 °C.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, followed by the dropwise addition of 2,2,2-trifluoroethyl iodide (CF₃CH₂I).
-
Allow the reaction to stir at 0 °C, monitoring by TLC until the starting complex is consumed (typically 4-6 hours).
-
-
Hydrolysis and Product Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and add 3M hydrochloric acid.
-
Heat the mixture to 60 °C for 1 hour to decompose the complex.
-
Cool the solution, filter to recover the protonated chiral auxiliary.
-
Apply the filtrate containing the crude amino acid to a Dowex ion-exchange resin column.
-
Wash the resin with water, then elute the amino acid with an aqueous ammonia solution.
-
Lyophilize the ammonia fractions to obtain the enantiomerically enriched this compound.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Recommended Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP)[10]
Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of the synthesized amino acid in 1 mL of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol/Water/Acetic Acid (e.g., 80:20:0.1 v/v/v). This is a starting point and must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 5-10 µL.
-
-
Optimization Strategy:
-
If resolution is poor, systematically vary the percentage of methanol. Retention often follows a "U-shaped" curve, so both increasing and decreasing the organic modifier concentration should be tested.[10]
-
If peaks are broad, adjust the concentration of the acidic additive (acetic acid or TFA) to improve peak shape.
-
Part 3: Data Summary & Comparative Analysis
The choice of synthetic strategy involves a trade-off between experimental complexity, cost, and stereochemical outcome. The following table summarizes typical results for different approaches to provide a baseline for your own experiments.
| Synthetic Strategy | Key Reagents/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Rh- or Ir-based catalyst with a chiral phosphine ligand (e.g., DuPHOS)[16] | 70-95% | 85-99% | High atom economy, catalytic method. | Sensitive to impurities, expensive ligands/metals. |
| Enzymatic Kinetic Resolution | Lipase or Amidase (e.g., from Mycobacterium neoaurum)[6] | <50% (theoretical max) | >99% | Extremely high enantioselectivity, mild conditions. | Maximum 50% yield, requires separation of product from starting material. |
| Chiral Auxiliary (Ni(II) Complex) | (S)-BPBPA auxiliary, CF₃CH₂I, DBU[7][8] | 60-80% (overall) | >98% (after crystallization) | Scalable, highly reliable, auxiliary is recyclable. | Stoichiometric use of auxiliary, multi-step process. |
References
- Pu, L. (2020). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis.
-
Magano, J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9675-9750. [Link]
-
Willoughby, C. A., & Buchwald, S. L. (1994). Asymmetric Hydrogenation of Enamines with a Chiral Titanocene Catalyst. Journal of the American Chemical Society, 116(3), 1173-1174. [Link]
-
Chaume, G., et al. (2016). Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. Amino Acids, 48(9), 2159-2167. [Link]
-
Lee, S. G., et al. (2019). Chiral amine synthesis via asymmetric catalytic hydrogenation of enamines. ResearchGate. [Link]
- Kumar, A., & Kumar, V. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
-
Pirkle, W. H., & Welch, C. J. (1984). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 314, 1-7. [Link]
-
Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. The Journal of Organic Chemistry, 83(24), 14837-14865. [Link]
-
Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(8), 1708. [Link]
-
Koksch, B., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 1346-1354. [Link]
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Phenomenex. (n.d.). A Guide to Chiral HPLC Separations. Phenomenex Guidebook. [Link]
-
Naulet, J. B., et al. (2020). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
-
Burk, M. J., et al. (1995). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Journal of the American Chemical Society, 117(36), 9375-9376. [Link]
-
Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115. [Link]
-
Davankov, V. A., et al. (2001). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. Chirality, 13(5), 241-247. [Link]
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]
-
Fasan, R., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. ACS Catalysis, 12(5), 2956-2962. [Link]
-
Gouverneur, V. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Y., et al. (2014). Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic & Inorganic Chemistry, 1(1). [Link]
-
Zhu, C., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3083-3088. [Link]
-
Koksch, B., & Sewald, N. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1557-1569. [Link]
-
Voloshina, M. P., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6296. [Link]
-
Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-453. [Link]
-
El-Gawad, H. A., et al. (2016). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 39(22), 4337-4345. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Incorporation of Fluorinated Amino Acids
Introduction
Welcome to the technical support center for the incorporation of fluorinated amino acids (FAAs) into recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of fluorine to advance their work. The introduction of FAAs can offer profound benefits, from enhancing protein stability to providing sensitive probes for ¹⁹F NMR studies.[1][2][3] However, achieving high incorporation rates can be challenging.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It is organized to help you diagnose and resolve common issues encountered during the experimental workflow.
Initial Diagnosis: A Troubleshooting Flowchart
Before diving into specific FAQs, use this flowchart to guide your initial troubleshooting process. It will help you systematically identify the potential source of low incorporation.
Caption: Troubleshooting decision tree for low FAA incorporation.
Section 1: Orthogonal Translation System (OTS) Issues
Site-specific incorporation of non-canonical amino acids (ncAAs), including FAAs, typically relies on an orthogonal translation system (OTS). This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are engineered to be mutually specific and not to cross-react with the host cell's endogenous synthetases and tRNAs.[4][5] Problems with these core components are a primary cause of failure.
Mechanism of an Orthogonal Translation System
Caption: Workflow of site-specific FAA incorporation via OTS.
Q1: I see my protein expressed, but mass spectrometry shows no mass shift, indicating no FAA incorporation. What's the first thing to check?
A1: The first and most critical step is to verify the integrity of your orthogonal translation system (OTS) plasmids.
-
Causality: The entire system relies on the correct expression and function of the engineered aaRS and its partner tRNA. Any errors in these components will lead to complete failure of incorporation.
-
Troubleshooting Steps:
-
Sequence Verification: Re-sequence your plasmids, paying close attention to the entire open reading frame of the aaRS and the tRNA gene, including its promoter. A single point mutation can abolish activity.
-
Plasmid Integrity: Run both your protein expression plasmid (containing the amber stop codon, UAG) and the OTS plasmid on an agarose gel to ensure they are not degraded and are of the correct size.
-
Antibiotic Selection: Confirm you are using the correct antibiotics for both plasmids. It's a common mistake to use only the antibiotic for the expression plasmid, leading to the loss of the OTS plasmid during cell growth.
-
Promoter Compatibility: Ensure the promoters driving your aaRS and tRNA are compatible with your expression host and induction strategy. For example, if you are using an arabinose-inducible promoter for your protein, the OTS components should ideally be expressed from a constitutive or compatible inducible promoter.
-
Q2: My incorporation efficiency is very low (<10%). I've confirmed my plasmids are correct. Could the aaRS be the problem?
A2: Yes, suboptimal activity or specificity of the engineered aaRS is a very common cause of low efficiency.
-
Causality: The engineered aaRS must perform two functions efficiently: 1) recognize and activate the FAA with high specificity over its canonical counterpart, and 2) not be recognized by the host's endogenous tRNAs.[6] Even a well-described aaRS may not be optimal for every protein or expression condition.
-
Troubleshooting Steps:
-
Use a Validated System: If you are starting out, use a well-published aaRS/tRNA pair for your specific FAA, such as the pEVOL or pSUP systems.[7] These have been optimized for high efficiency in E. coli.
-
Check for Codon Usage: Ensure the codon usage of your engineered aaRS gene is optimized for your expression host (e.g., E. coli). Rare codons in the synthetase gene can lead to poor expression of the synthetase itself, creating a bottleneck.
-
Increase OTS Expression: Sometimes, simply increasing the amount of active OTS components can improve efficiency. Consider using a higher-copy number plasmid for your OTS or a stronger promoter. The pEVOL plasmid system, for instance, often provides higher yields than older systems because it enhances expression of the aaRS.[8]
-
Consider a Different Synthetase: If problems persist, search the literature for alternative, more recently evolved synthetases for your FAA of interest. The iNClusive database is an excellent resource for finding information on ncAAs and the systems used for their incorporation.[5]
-
Section 2: Expression and Culture Condition Issues
Once the OTS is validated, the next step is to optimize the cellular environment to favor incorporation of the FAA over termination at the amber stop codon or mis-incorporation of a natural amino acid.
Q3: I have a validated OTS, but my protein yield is extremely low, and I see a lot of truncated product. How can I improve this?
A3: This is a classic case of competition between the FAA-loaded orthogonal tRNA and the host's Release Factor 1 (RF1), which recognizes the UAG stop codon and terminates translation.
-
Causality: In a standard E. coli expression host, RF1 is present and actively terminates translation at UAG codons. Your orthogonal system is in a direct kinetic competition with RF1. To get a full-length protein, the FAA-tRNA must bind the ribosome at the UAG site before RF1 does.
-
Troubleshooting Steps:
-
Increase FAA Concentration: The most direct way to improve competition is to increase the intracellular concentration of the FAA. This pushes the equilibrium towards charging of the orthogonal tRNA. See the protocol below for optimizing FAA concentration. Typical starting concentrations in LB medium are around 0.5 g/L.
-
Use an RF1 Knockout/Modified Strain: A powerful strategy is to use an E. coli strain where the gene for RF1 (prfA) has been deleted or modified.[7] Strains like C321.ΔA are commercially available and reassign the UAG codon exclusively for ncAA incorporation, dramatically reducing truncation.
-
Optimize Induction Conditions: Lowering the induction temperature (e.g., from 37°C to 20-30°C) and using a lower concentration of inducer (e.g., 0.1 mM IPTG instead of 1 mM) can slow down the overall rate of translation. This can give the aaRS more time to charge the tRNA and for the charged tRNA to find the ribosome, improving the odds against RF1.
-
Media Choice: Switch from a rich medium like LB to a minimal medium (e.g., M9). This allows you to control the amino acid pool precisely. In some cases, endogenous synthesis of the canonical amino acid that the FAA is an analog of can compete with FAA uptake and loading.[9]
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Expression Host | BL21(DE3) | C321.ΔA or other RF1 knockout | Eliminates competition from Release Factor 1. |
| FAA Concentration | 1 mM | 1-5 mM (empirically determined) | Increases substrate availability for the engineered aaRS. |
| Induction Temp. | 37°C | 20-30°C | Slows translation, allowing more time for incorporation. |
| Inducer (IPTG) | 1 mM | 0.05 - 0.2 mM | Reduces protein expression rate and potential toxicity. |
| Media | LB Broth | M9 Minimal Media | Prevents competition from endogenous amino acids.[9] |
Protocol: Small-Scale Pilot Expression to Optimize FAA Concentration
-
Setup: Inoculate 5 mL starter cultures of your expression host transformed with both plasmids in LB with appropriate antibiotics. Grow overnight at 37°C.
-
Dilution: The next day, dilute each starter culture 1:100 into five separate 10 mL cultures of M9 minimal media.
-
FAA Addition: To the five cultures, add your FAA to final concentrations of 0 mM, 0.5 mM, 1 mM, 2 mM, and 5 mM.
-
Growth: Grow the cultures at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Move cultures to 25°C, add your inducer (e.g., IPTG to 0.1 mM and L-arabinose to 0.02%), and express for 16-20 hours.
-
Analysis: Harvest 1 mL from each culture. Prepare cell lysates and run an SDS-PAGE gel. Stain with Coomassie Blue.
-
Evaluation: Compare the intensity of the full-length protein band to the truncated product band (if visible) across the different FAA concentrations. The optimal concentration is the one that gives the highest ratio of full-length to truncated protein without causing significant toxicity (i.e., reduced overall growth).
Section 3: Residue-Specific Incorporation and Host Auxotrophy
For some applications, particularly in protein engineering for stability, the goal is to replace all instances of a specific natural amino acid with a fluorinated analog (e.g., replacing all Leucine with hexafluoroleucine). This is known as residue-specific incorporation and does not use an OTS.
Q4: I am trying to replace all tryptophan residues with 5-fluorotryptophan in an auxotrophic E. coli strain, but the incorporation is incomplete. What's going wrong?
A4: Incomplete incorporation in auxotrophic systems is almost always due to the presence of the natural amino acid, which competes with your FAA.
-
Causality: Auxotrophic strains cannot synthesize a specific amino acid and must acquire it from the media.[2][10] The strategy is to provide only the FAA in the media. However, the natural amino acid can be introduced from complex media components or from the degradation of cellular proteins.[2] The cell's native tRNA synthetase often recognizes both the natural amino acid and the fluorinated analog, leading to a mixed population of proteins.
-
Troubleshooting Steps:
-
Use Defined Minimal Media: Absolutely avoid rich media like LB or Terrific Broth. You must use a defined minimal medium (e.g., M9) where you control every component. Ensure all components are high purity and do not contain contaminating amino acids.
-
Inhibit Endogenous Synthesis: Even if using an auxotroph, adding an inhibitor of the biosynthetic pathway for the target amino acid can improve incorporation. For aromatic amino acids, glyphosate can be used to inhibit the shikimate pathway.[9]
-
Optimize FAA Feeding Strategy: Recent studies in mammalian cells have shown that the timing of FAA addition is critical.[1] A similar principle applies in bacteria. Try a "medium switch" strategy: grow cells to mid-log phase in complete minimal media, then pellet the cells, wash them with media lacking the target amino acid, and resuspend them in media containing only the FAA just before induction.
-
Check for FAA Toxicity: Highly fluorinated amino acids can be toxic and inhibit cell growth, leading to low protein yields.[10] Monitor cell density (OD₆₀₀) after adding the FAA. If growth stalls, try using a lower concentration of the FAA or a shorter expression time.
-
Section 4: Analysis and Quantification
Accurate verification of FAA incorporation is essential. Mass spectrometry (MS) is the gold standard for confirming the mass shift and quantifying the efficiency.[5][11]
Q5: How do I properly prepare my protein sample for mass spectrometry to quantify incorporation efficiency?
A5: Proper sample preparation is key to getting clear and quantifiable MS data. The goal is to analyze the intact protein to see the global mass shift.
-
Causality: Contaminants like salts, detergents, and polymers (like PEG from cell lysis) can suppress ionization and obscure the protein signal. A clean sample is paramount.
-
Protocol: Sample Preparation for Intact Protein Mass Spectrometry
-
Purification: Purify your protein to the highest possible degree using your standard protocol (e.g., Ni-NTA, Size Exclusion Chromatography). The final purification step should be into a volatile buffer.
-
Buffer Exchange: Exchange the purified protein into an MS-compatible, volatile buffer. A common choice is 20 mM Ammonium Acetate, pH 7.0. This can be done using a desalting column (e.g., a HiPrep 26/10) or through repeated concentration and dilution in an ultrafiltration device (e.g., Amicon concentrator).
-
Final Concentration: Concentrate the protein to approximately 1 mg/mL.
-
Analysis: The sample is now ready for analysis, typically by direct infusion into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Interpretation: You will look for two main peaks (or peak envelopes) in your deconvoluted spectrum: one corresponding to the mass of the protein without the FAA, and one corresponding to the mass of the protein with the FAA. The relative intensity of these peaks can be used to estimate the incorporation efficiency.[1] For residue-specific incorporation, you should see a single peak envelope shifted by the mass difference multiplied by the number of incorporation sites.
-
Q6: My mass spec results are ambiguous or show no clear peaks. What could be the issue?
A6: Ambiguous MS results can stem from several sources, from sample quality to the inherent difficulty of analyzing certain proteins.
-
Troubleshooting Steps:
-
Confirm Protein Purity: Run a final aliquot of your MS sample on a high-quality SDS-PAGE or silver-stained gel. If you see multiple bands, your purification is incomplete, which will complicate the MS spectrum.
-
Check for Modifications: If you see multiple unexpected peaks, your protein may be subject to post-translational modifications (e.g., oxidation, phosphorylation) that are confounding the analysis.
-
Use a Different Analytical Method: If intact mass spec is problematic, especially for very large proteins, consider a bottom-up proteomics approach.[12] Digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS. You can then search for the specific peptide that is expected to contain the FAA and look for its mass-shifted version. This confirms incorporation at the correct site, though it is more difficult to quantify overall efficiency this way.
-
Consider ¹⁹F NMR: If your goal is primarily structural studies, ¹⁹F NMR itself can be a powerful tool to confirm incorporation. The absence of a natural fluorine background signal in most biological systems means that any observed ¹⁹F signal is a direct confirmation of successful incorporation.[1][13]
-
References
-
Boeszoermenyi, A., et al. (2019). Aromatic 19F-13C TROSY: a background-free approach to probe biomolecular structure, function, and dynamics. Nature Methods, 16, 333-340. [Link]
-
Costantino, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. [Link]
-
Chatterjee, A., et al. (2013). A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. PLoS ONE, 8(7), e68453. [Link]
-
Rydén, A.-M., & Sjöberg, B.-M. (2005). Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. Protein Expression and Purification, 40(2), 211-216. [Link]
-
Hubbell, W. L., & Altenbach, C. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. Retrieved from [Link]
-
van der Meel, R., et al. (2013). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 1, 15. [Link]
-
Buller, A. R., et al. (2016). Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation. ACS Chemical Biology, 11(8), 2281-2288. [Link]
-
Costantino, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE Repository. [Link]
-
Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. Protein Science, 21(4), 453-462. [Link]
-
Pham, T. P. N., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Angewandte Chemie International Edition, 62(4), e202213766. [Link]
-
de Jong, L., et al. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Expert Review of Proteomics, 18(11), 935-948. [Link]
-
Adihou, H., et al. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic Acids Research, 52(D1), D394-D403. [Link]
-
Mordret, E., et al. (2018). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Journal of Data Mining in Genomics & Proteomics, 9(2). [Link]
-
Oza, J. P., et al. (2016). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription/Translation System. Journal of Visualized Experiments, (107), e53597. [Link]
-
Galles, J. A., et al. (2023). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. In Methods in Molecular Biology (Vol. 2660, pp. 263-277). [Link]
-
iNClusive Database. (n.d.). Selection of publications. Retrieved from [Link]
-
Hovinen, J., et al. (2010). Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. Beilstein Journal of Organic Chemistry, 6, 38. [Link]
-
Jackson, J. C., et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 129(5), 1160-1166. [Link]
-
Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated amino acids in protein design and engineering. Current Opinion in Chemical Biology, 16(3-4), 346-352. [Link]
-
Costantino, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. ResearchGate. [Link]
-
Costantino, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PubMed. [Link]
-
Hovinen, J., et al. (2010). Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Analytical Chemistry, 95(30), 11211-11218. [Link]
-
Holownia, A., & Murphy, C. D. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(17), 5178. [Link]
-
Costantino, A., et al. (2022). CONTROLLING THE INCORPORATION OF FLUORINATED AMINO ACIDS IN HUMAN CELLS AND ITS STRUCTURAL IMPACT. FLORE Repository. [Link]
-
Jackson, J. C., et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. ResearchGate. [Link]
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Stability issues of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid in aqueous solutions
Welcome to the technical support center for 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in aqueous solutions. Leveraging extensive experience with fluorinated molecules and stability testing, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a unique β-amino acid featuring a trifluoromethyl group. The presence of this group significantly influences the molecule's physicochemical properties, including its stability.[1][2] The carbon-fluorine bond is exceptionally strong, generally imparting high metabolic and thermal stability to fluorinated compounds.[2] However, the overall stability of the molecule in aqueous solution can be affected by various factors such as pH, temperature, and light exposure. This guide will walk you through potential challenges and their solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Analytical Results or Loss of Compound Over Time in Aqueous Stock Solutions
You observe a decrease in the concentration of your this compound stock solution over a short period, or you are getting inconsistent results from the same stock solution.
Potential Causes:
-
pH-Dependent Degradation: The stability of amino acids in solution can be highly dependent on the pH.[3] Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions. For β-amino acids, potential degradation pathways could include intramolecular cyclization (lactam formation) or elimination reactions, although the electron-withdrawing nature of the trifluoromethyl group might influence these pathways.
-
Microbial Contamination: Non-sterile aqueous solutions, especially at neutral pH, are susceptible to microbial growth, which can lead to the degradation of the compound.
-
Adsorption to Container Surfaces: Highly polar or charged molecules can adsorb to the surfaces of glass or plastic containers, leading to an apparent loss of concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Step-by-Step Solutions:
-
pH Assessment and Adjustment:
-
Measure the pH of your stock solution. If it is highly acidic or basic, prepare a new solution in a buffered system.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.4 or a citrate buffer at a pH range of 3-6 are good starting points. The choice of buffer should also consider the downstream application.[4]
-
-
Ensure Sterility:
-
Prepare stock solutions using sterile water or buffer.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile container.
-
For long-term storage, consider adding a bacteriostatic agent if it does not interfere with your experiment.
-
-
Mitigate Adsorption:
-
If you suspect adsorption, transfer your solution to a low-protein-binding microcentrifuge tube or a silanized glass vial.
-
Briefly vortex the new container after transfer to ensure any adsorbed material is redissolved.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms During a Stability Study
During an HPLC or LC-MS analysis of a stability sample, you observe new peaks that were not present in the initial sample.
Potential Causes:
-
Forced Degradation: The experimental conditions (e.g., elevated temperature, extreme pH, light exposure) are causing the molecule to degrade.[5][6]
-
Reaction with Buffer Components: Certain buffer components can react with the analyte under stress conditions. For example, phosphate buffers can sometimes participate in reactions at elevated temperatures.
-
Oxidative Degradation: Although less common for this structure, exposure to oxidative stress (e.g., from peroxides in solvents or dissolved oxygen) could potentially lead to degradation.
Degradation Pathway Analysis Workflow:
Caption: A simplified workflow for analyzing degradation products.
Step-by-Step Solutions:
-
Systematic Forced Degradation Study: To identify the source of degradation, perform a systematic forced degradation study.[7][8] This involves exposing the compound to various stress conditions in a controlled manner.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Amide bond hydrolysis (if applicable in a larger molecule), potential for elimination or cyclization. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | Similar to acid hydrolysis, but potentially different kinetics. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the amino group. |
| Thermal Stress | Solution at 80°C for 48h | General acceleration of all degradation pathways. |
| Photostability | Expose solution to UV/Vis light (ICH Q1B guidelines) | Photoreactions, though the chromophore is limited. |
-
Analytical Characterization:
-
Use a high-resolution mass spectrometer (LC-MS/MS) to obtain the accurate mass of the degradation products. This can provide clues to their elemental composition.[9]
-
Further structural elucidation may require techniques like NMR spectroscopy.
-
-
Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous solutions of this compound?
A1: For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation and prevent repeated freeze-thaw cycles. Solutions should be stored in tightly sealed containers to prevent evaporation and contamination.
Q2: How does the trifluoromethyl group affect the expected stability of this β-amino acid compared to its non-fluorinated analog?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This can have several effects:
-
Increased Acidity: The carboxylic acid proton will be more acidic.
-
Decreased Basicity: The amino group will be less basic.
-
Enhanced Stability: Generally, fluorinated amino acids exhibit increased thermal and chemical stability.[] The C-F bonds are very strong, making the trifluoromethyl group itself highly resistant to metabolic and chemical degradation.[2] This enhanced stability is a key reason for incorporating fluorinated amino acids into peptides and pharmaceuticals.[11][12]
Q3: Are there any known incompatibilities with common buffers or solvents?
A3: There are no widely reported specific incompatibilities for this compound. However, as a general precaution when working with novel or sparsely documented compounds, it is wise to:
-
Avoid highly reactive solvents or buffers unless required for a specific reaction.
-
Be cautious when using strong reducing or oxidizing agents, as they may interact with the amino or carboxylic acid groups.
-
When preparing for long-term storage, use simple, well-characterized buffer systems like PBS.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A4: A combination of techniques is ideal:
-
HPLC with UV detection: Suitable for quantification if the compound has a chromophore or if derivatization is performed. However, this compound lacks a strong chromophore, so sensitivity might be low.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. It offers high sensitivity and selectivity, allowing for the accurate quantification of the parent compound and the detection and identification of potential degradation products.[9]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹⁹F NMR is particularly useful for specifically monitoring the trifluoromethyl group, providing a clear signal with little background interference. ¹H NMR can also be used to observe changes in the overall structure of the molecule.
References
- (S)
- This compound. (n.d.). PubChem.
- Berger, A. A., Völler, J.-S., Budisa, N., & Koksch, B. (2017). The Fluorine Advantage in Protein Engineering. Accounts of Chemical Research, 50(8), 2093–2103.
- Buer, B. C., & Marsh, E. N. G. (2012). The Fluorine Advantage in Protein Science. Protein Science, 21(4), 453–463.
- Cametti, M., Crousse, B., Metrangolo, P., Milani, R., & Resnati, G. (2012). The fluorous effect in biomolecular design and engineering. Chemical Society Reviews, 41(1), 31–42.
- Forced Degrad
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). Code for Protein Stability.
- The Fluorine Advantage: A Comparative Guide to 2-Fluoro Substitution in Peptide Secondary Structure. (2025). Benchchem.
- Fluorin
- Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. (n.d.).
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2019). Molecules, 24(21), 3953.
- Recent developments in methods for analysis of perfluorinated persistent pollutants. (2013).
- An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid. (2025). Benchchem.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). Molecules, 27(23), 8296.
- Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). Analytical Sciences, 33(11), 1241-1245.
- Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025).
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Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions associated with the use of Trifluoroacetic acid (TFA) during peptide cleavage and deprotection. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered in the lab.
Introduction: The Double-Edged Sword of TFA in Peptide Synthesis
Trifluoroacetic acid (TFA) is the cornerstone of the final cleavage step in modern Fmoc-based SPPS. Its potent acidity efficiently removes the peptide from the resin support and cleaves most acid-labile side-chain protecting groups. However, this process liberates highly reactive carbocations (e.g., tert-butyl cations from Boc or tBu groups) into the cleavage medium.[1][2] If left unchecked, these electrophilic species can indiscriminately attack nucleophilic residues within the peptide, leading to a host of unwanted modifications, reduced purity, and complex purification challenges.[2][3]
This guide will dissect the most common TFA-related side reactions and provide robust, mechanistically-grounded strategies to suppress them, ensuring the integrity of your synthetic peptide.
Core Principle: The Role of Scavengers
The central strategy for preventing TFA-induced side reactions is the use of "scavengers." These are nucleophilic reagents added to the TFA cleavage cocktail to act as carbocation traps.[1][2] By reacting with and neutralizing the liberated carbocations, scavengers protect sensitive amino acid residues from modification. The selection of the right scavenger cocktail is not a one-size-fits-all solution; it is critically dependent on the specific amino acid composition of your peptide.[3][4]
Caption: Protective mechanism of scavengers during TFA cleavage.
Troubleshooting Guides & FAQs
Section 1: Tryptophan (Trp) Modifications
Tryptophan, with its electron-rich indole ring, is arguably the most susceptible residue to modification during TFA cleavage.[5]
Q1: My mass spectrometry (MS) data shows a +57 Da adduct on my Trp-containing peptide. What is this and how can I prevent it?
A1: Cause and Mechanism: This mass addition corresponds to tert-butylation, the most common Trp side reaction. It occurs when the tert-butyl cation (tBu⁺), generated from Boc or t-butyl ether protecting groups, electrophilically attacks the indole ring.[1][5]
Solution: The key is efficient carbocation scavenging.
-
Primary Scavenger - Triisopropylsilane (TIS): TIS is a highly effective reducing agent scavenger that quenches carbocations.[4][6] It should be a default component in cleavage cocktails for Trp-containing peptides.
-
Secondary Scavenger - Water (H₂O): Water acts as a scavenger for tert-butyl cations.[4]
-
Thiol Scavenger - 1,2-Ethanedithiol (EDT): EDT is particularly effective at protecting the indole side-chain.[3]
Recommended Cocktail: A standard and effective cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v) .[7]
Q2: I observe a +106 Da mass addition, and my peptide was synthesized on a Wang resin. What is the cause?
A2: Cause and Mechanism: This side product is characteristic of Trp alkylation by the Wang linker itself.[5][8] During TFA cleavage, the p-hydroxybenzyl cation can be liberated from the resin and subsequently attack the indole ring.[5][8]
Solution:
-
Change Resin: The most effective solution is to avoid the Wang resin for Trp-containing peptides. A 2-chlorotrityl chloride (2-CTC) resin is a superior alternative as the linker is less prone to generating reactive species that modify Trp.[5]
-
Optimize Scavenging: If re-synthesis is not feasible, maximizing the scavenger concentration (particularly TIS and EDT) in your cleavage cocktail can help minimize this side reaction.[8]
Q3: My peptide contains both Arginine (protected with Pbf or Pmc) and Tryptophan, and I'm seeing complex side products.
A3: Cause and Mechanism: The sulfonyl-based protecting groups for Arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), generate highly reactive cations upon cleavage that can alkylate Tryptophan.[9][10] The Pbf group is generally considered less prone to this side reaction than Pmc.[9][10]
Solution:
-
Use Trp(Boc): The most robust solution is to use N-in-Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) during synthesis. The Boc group shields the indole ring from electrophilic attack and is cleanly removed during the final TFA cleavage.[11][12]
-
Potent Scavenger Cocktail: If Trp(Boc) was not used, a powerful scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) is necessary to suppress these side reactions.[3][6]
Section 2: Methionine (Met) Oxidation
The thioether side chain of Methionine is readily oxidized to methionine sulfoxide (+16 Da) during acidic cleavage conditions.[13][14]
Q4: My MS analysis shows a +16 Da peak, corresponding to my peptide with an oxidized Methionine. How can I prevent this?
A4: Cause and Mechanism: The thioether in Methionine's side chain is susceptible to oxidation, which can be exacerbated by prolonged exposure to acidic conditions and atmospheric oxygen during cleavage.[14] While Met is generally stable during standard Fmoc-SPPS cycles, the final cleavage is the primary point of risk.[14]
Solution: The primary strategy is to use a cleavage cocktail with reducing agents.
-
Standard Prevention: Thioanisole is a common reducing agent scavenger that helps prevent the oxidation of the thioether.[4][13]
-
High-Potency Reduction (Reagent H): For peptides particularly sensitive to oxidation, a more specialized cocktail is highly effective. Reagent H , developed by Huang and Rabenstein, contains ammonium iodide and dimethylsulfide to actively reduce any methionine sulfoxide that forms back to methionine.[13][14]
Recommended Protocol (Reagent H):
-
Composition: TFA (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).[13][15]
-
Procedure: Suspend the peptide resin in the cocktail (approx. 30 mL/g resin) and allow it to stand for three hours at room temperature under an inert gas like argon or nitrogen.[13][15]
Section 3: Cysteine (Cys) Related Issues
Cysteine's free sulfhydryl group is highly nucleophilic and prone to various side reactions, including oxidation and alkylation.
Q5: My Cys-containing peptide is showing a +57 Da adduct. Is this the same as the Tryptophan issue?
A5: Cause and Mechanism: Yes, the cause is identical: tert-butylation. The nucleophilic thiol group of Cysteine can be alkylated by tert-butyl cations generated during cleavage.[16] This is a significant issue, particularly for peptides containing multiple tBu-protected residues (e.g., Ser(tBu), Thr(tBu), Asp(OtBu)).[16]
Solution:
-
Reducing Scavengers: The use of thiol-based scavengers is critical. 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) not only scavenge carbocations but also maintain a reducing environment, preventing the thiol from oxidizing.[3][17][18] EDT is highly effective for this purpose.
-
Optimized Cocktail: A combination of TIS, water, and a thiol scavenger is recommended. A cocktail of TFA/TIS/H₂O/EDT (94:1:2.5:2.5) is a robust choice.[7]
Q6: After cleavage, my peptide is aggregating and hard to purify. It contains multiple Cysteine residues.
A6: Cause and Mechanism: This is likely due to intermolecular disulfide bond formation. Upon deprotection, the free thiols of Cysteine are highly susceptible to air oxidation, leading to dimerization or oligomerization of the peptide chains, which causes aggregation.[17][19]
Solution: Maintain a reducing environment throughout the process.
-
Cleavage: Use a cleavage cocktail containing a reducing agent like EDT or DTT.[17]
-
Workup: Perform the cleavage and initial workup under an inert atmosphere (e.g., argon) to minimize contact with oxygen.[20]
-
Purification: If aggregation is observed, the crude peptide can be treated with a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine) to break the disulfide bonds prior to HPLC purification.
Section 4: Aspartimide Formation (Asp)
Aspartimide formation is a notorious side reaction, not during TFA cleavage, but during the Fmoc-deprotection steps of the synthesis itself. However, its consequences are seen in the final product.
Q7: My final peptide product shows multiple, hard-to-separate peaks, some with the correct mass. I have an Asp-Gly sequence. What is happening?
A7: Cause and Mechanism: You are likely observing the downstream effects of aspartimide formation. This base-catalyzed side reaction occurs during piperidine treatment for Fmoc removal. The backbone amide nitrogen following an Asp residue attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide).[21][22][23] This is especially prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ser due to low steric hindrance.[21][22]
The aspartimide intermediate is problematic because it can be opened by nucleophiles (like piperidine or water), leading to a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and piperidide adducts. Furthermore, the process can cause racemization at the Asp residue.[22][23][24]
Caption: Pathway of aspartimide formation and resulting byproducts.
Solution (Prevention during Synthesis):
-
Protecting Groups: Use Asp derivatives with bulkier side-chain protecting groups (e.g., Fmoc-Asp(OMpe)-OH) that sterically hinder the cyclization.[23]
-
Backbone Protection: Incorporate a backbone-protecting group like the 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid following Asp. This prevents the initial nucleophilic attack. This is particularly useful for difficult Asp-Gly sequences by using a dipeptide building block like Fmoc-Asp(OtBu)-Dmb(Gly)-OH.[23][25]
-
Modified Deprotection: Using lower concentrations of piperidine or adding an acidic additive like formic acid can sometimes reduce the rate of aspartimide formation.[23]
Summary Table of Common Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Primary Application | Reference |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | Peptides without sensitive residues (Trp, Met, Cys). | [3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust, general-purpose cocktail for peptides with multiple sensitive residues (Arg, Trp, Cys, Met). | [3][6] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Good for scavenging trityl groups from Cys(Trt), His(Trt), etc. Will not prevent Met oxidation. | [7][15] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I (w/w) | Specifically designed to prevent Met oxidation and reduce Met(O). | [13][15] |
Note: Always prepare cleavage cocktails fresh before use in a well-ventilated fume hood.[19]
General Experimental Protocol: TFA Cleavage
This protocol provides a general workflow. The specific cocktail and incubation time should be optimized based on the peptide sequence.
Caption: Standard experimental workflow for TFA cleavage.
-
Resin Preparation: After SPPS, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry the resin under vacuum.[7]
-
Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (a common ratio is 10-20 mL per gram of resin).[7][15]
-
Incubation: Gently agitate the mixture at room temperature. A typical incubation time is 2-3 hours. For peptides with difficult-to-remove protecting groups (like Arg(Pbf)), longer times may be needed.[3][15]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of cold methyl t-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[15]
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet at least twice more with cold ether to remove residual scavengers and organic impurities.[3]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
Pro-Tip: For valuable or complex peptides, always perform a small-scale test cleavage (10-20 mg of resin) to analyze the crude product by HPLC and MS. This allows for optimization before committing the entire batch.[5]
References
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Aapptec. Retrieved January 8, 2026, from [Link]
-
Subirós-Funosas, L., Albericio, F., & El-Faham, A. (2013). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 52(43), 11442-11445. Available from: [Link]
-
Hartrampf, F. W., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3198. Available from: [Link]
-
Technical Support Information Bulletin 1157 - Aapptec Peptides. (n.d.). Aapptec. Retrieved January 8, 2026, from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Retrieved January 8, 2026, from [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Biotage. Retrieved January 8, 2026, from [Link]
-
ASPARTIMIDE FORMATION - Iris Biotech GmbH. (n.d.). Iris Biotech. Retrieved January 8, 2026, from [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. Available from: [Link]
-
Amino Acid Derivatives for Peptide Synthesis - Aapptec. (n.d.). Aapptec. Retrieved January 8, 2026, from [Link]
-
Bofill, J. M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Letters, 25(17), 3072–3076. Available from: [Link]
-
Malnè, F., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 27(8), 1542–1550. Available from: [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ResearchGate. (2023, April 20). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2020). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Available from: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin - ResearchGate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Aapptec. Retrieved January 8, 2026, from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29). Luxembourg Bio Technologies. Retrieved January 8, 2026, from [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - MDPI. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
How to get the peptide containing cysteine without oxidation? - ResearchGate. (2016, August 3). ResearchGate. Retrieved January 8, 2026, from [Link]
-
I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? - ResearchGate. (2020, November 3). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc) - Aapptec Peptides. (n.d.). Aapptec. Retrieved January 8, 2026, from [Link]
-
Introduction to Peptide Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) - Aapptec. (n.d.). Aapptec. Retrieved January 8, 2026, from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
- 18. polypeptide.com [polypeptide.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. media.iris-biotech.de [media.iris-biotech.de]
- 24. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 25. peptide.com [peptide.com]
Addressing poor solubility of peptides containing 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Welcome to the technical support center dedicated to addressing a critical challenge in peptide chemistry: the poor solubility of synthetic peptides incorporating the non-canonical amino acid, 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid (AM-TFP). The incorporation of fluorinated amino acids like AM-TFP is a powerful strategy for enhancing the metabolic stability and bioactivity of peptide-based therapeutics.[1][2] However, the very properties that make these modifications attractive often lead to significant downstream difficulties, most notably poor aqueous solubility.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and practical, step-by-step protocols to overcome the solubility hurdles associated with AM-TFP-containing peptides.
The Root of the Problem: Why Are AM-TFP Peptides So Difficult to Dissolve?
The primary culprit behind the poor solubility of these peptides is the trifluoromethyl (-CF3) group. This functional group is highly lipophilic and hydrophobic.[1][3] When incorporated into a peptide sequence, the -CF3 group of AM-TFP significantly increases the overall hydrophobicity of the molecule. This heightened hydrophobicity promotes intermolecular interactions and self-association, leading to the formation of aggregates that are insoluble in aqueous solutions.[4]
Peptide aggregation is a common phenomenon where individual peptide chains clump together to form larger, often insoluble structures.[5] This process is driven by factors like hydrophobic interactions, and the presence of the bulky and hydrophobic trifluoromethyl group can exacerbate this issue.[6][7]
Frequently Asked Questions (FAQs)
Here, we address the most common questions and initial troubleshooting steps for handling AM-TFP-containing peptides.
Q1: My lyophilized AM-TFP peptide won't dissolve in water or standard buffers (like PBS). What is my first step?
A1: This is a very common starting point. Direct dissolution in aqueous buffers is often unsuccessful due to the peptide's hydrophobicity.
Initial Troubleshooting Steps:
-
Do not discard the sample. The peptide is likely not degraded, just aggregated.
-
Perform a small-scale solubility test. Before dissolving the entire batch, always test a small aliquot of the peptide with different solvents to find the optimal conditions.[8] This prevents wasting valuable material.
-
Proceed to a systematic solvent-testing workflow. Start with gentle methods and escalate to stronger organic solvents and denaturants only as needed.
Q2: What is the best initial organic solvent to try for dissolving my AM-TFP peptide?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting point for highly hydrophobic peptides.[9][10][11] It is a powerful solvent that can disrupt the hydrophobic interactions driving aggregation.
Best Practices for Using DMSO:
-
First, dissolve the peptide completely in a minimal amount of pure DMSO.[8]
-
Once fully dissolved, slowly add your desired aqueous buffer to the DMSO-peptide solution dropwise while vortexing.[9]
-
Caution: Pay close attention to the final DMSO concentration in your working solution. For most cell-based assays, the final DMSO concentration should not exceed 1%, and ideally should be much lower, as it can be toxic to cells.[9]
Q3: I've dissolved my peptide in DMSO, but it precipitates when I add my aqueous buffer. What should I do?
A3: This indicates that the peptide is still prone to aggregation once the DMSO concentration is lowered.
Strategies to Overcome This:
-
Lower the final peptide concentration. A lower concentration reduces the likelihood of intermolecular aggregation.[12]
-
Try alternative organic solvents. If DMSO fails, other options include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (ACN), or isopropanol.[9][10] Note that DMF should be used with caution for peptides containing cysteine, as it can cause oxidation.[13]
-
Utilize sonication. After adding the aqueous buffer, sonicating the solution can help break up aggregates and improve dissolution.[8][9][14]
Q4: Can adjusting the pH of my buffer help improve the solubility of my AM-TFP peptide?
A4: Absolutely. Adjusting the pH is a powerful technique, provided your peptide sequence contains ionizable amino acid residues (acidic or basic).[15] The goal is to move the pH of the solution away from the peptide's isoelectric point (pI), which is the pH at which the peptide has a net neutral charge and is typically least soluble.[16] By increasing the net charge, you enhance electrostatic repulsion between peptide molecules, which can overcome hydrophobic aggregation.
General pH Adjustment Guidelines:
-
For peptides with a net positive charge (basic peptides): Try dissolving in an acidic solution, such as 10% acetic acid.[14]
-
For peptides with a net negative charge (acidic peptides): Try dissolving in a basic solution, such as 0.1 M ammonium bicarbonate.[8][14]
-
For neutral peptides: pH adjustment is less effective. In this case, the use of organic co-solvents or denaturants is the primary strategy.[9]
To determine the charge of your peptide, assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[8][13]
Troubleshooting Guide: A Systematic Approach to Solubilization
When initial attempts fail, a more systematic approach is necessary. The following workflow is designed to guide you from simple to more complex solubilization strategies.
Workflow for Solubilizing Difficult AM-TFP Peptides
Detailed Experimental Protocols
Protocol 1: Solubilization Using an Organic Co-Solvent (DMSO)
-
Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the volume of DMSO needed to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
-
Dissolution:
-
Add the calculated volume of 100% DMSO directly to the peptide vial.
-
Vortex the vial for 1-2 minutes. If dissolution is slow, sonicate the sample in a water bath for 5-10 minutes.[8] Visually inspect to ensure no solid particles remain.
-
-
Dilution:
-
Once the peptide is fully dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS, Tris) to the DMSO solution drop by drop while continuously vortexing.
-
This gradual dilution is critical to prevent the peptide from crashing out of solution.[9]
-
-
Final Steps:
-
Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual, undissolved micro-aggregates.[9]
-
Carefully transfer the supernatant to a new tube for your experiment.
-
Protocol 2: pH Adjustment for Solubility Enhancement
-
Determine Peptide Charge:
-
Analyze the peptide sequence to calculate its net charge at neutral pH (pH 7).
-
-
For Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in a small volume of 10% aqueous acetic acid.
-
Once dissolved, dilute slowly with sterile water to the desired final concentration.
-
If the final pH needs to be adjusted for your experiment, do so carefully with a suitable buffer, monitoring for any signs of precipitation.
-
-
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in a small volume of 0.1 M ammonium bicarbonate.
-
Once dissolved, dilute with sterile water.
-
Note: Avoid basic conditions if your peptide contains cysteine, as it can promote disulfide bond formation and oxidation.[13]
-
Advanced Strategies for Intractable Peptides
If the above methods fail, the issue may be severe aggregation that requires more drastic measures or a redesign of the peptide itself.
| Strategy | Description | When to Use | Key Considerations |
| Denaturing Agents | Use strong denaturants like 6 M Guanidine HCl or 8 M Urea to disrupt strong intermolecular hydrogen bonds and hydrophobic interactions.[10][13] | When co-solvents and pH adjustment fail. | These agents will denature proteins in your assay. They must be diluted to non-denaturing concentrations for the final experiment, or removed via dialysis or buffer exchange. |
| Solubility-Enhancing Tags | During peptide synthesis, fuse a highly soluble peptide tag (e.g., a poly-arginine or poly-lysine tag) to the N- or C-terminus.[17] | For peptides that are known to be highly problematic or for new designs. | The tag increases the net charge and introduces repulsive forces that prevent aggregation.[17] The tag may need to be cleaved later, depending on the application. |
| PEGylation | Covalently attach polyethylene glycol (PEG) chains to the peptide. | For therapeutic peptide development to improve both solubility and in vivo half-life. | PEGylation creates a "hydrophilic shield" around the peptide, increasing its water solubility. This is a chemical modification that alters the molecule's properties. |
Conclusion
The poor solubility of peptides containing this compound is a direct consequence of the increased hydrophobicity imparted by the trifluoromethyl group. Overcoming this challenge requires a systematic and logical approach that begins with gentle solubilization methods and escalates as needed. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide—from the judicious use of co-solvents and pH adjustments to more advanced techniques like denaturation and peptide redesign—researchers can successfully bring these promising but difficult molecules into solution for their critical experiments.
References
- Vertex AI Search, based on "Peptide Solubilization" and "Guidelines for Peptide Solubility".
- The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth. (2025). Biosynth.
- Panoutsopoulou, K., et al. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. International Journal of Molecular Sciences, 19(5), 1531.
- Increasing Protein Yields: Solubility Tagging. LenioBio.
- Esposito, D., & Chatterjee, D. K. (2006). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Current Opinion in Biotechnology, 17(4), 353-358.
- Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (2007). Journal of Peptide Science, 13(12), 833-841.
- Kim, S., et al. (2022). An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. Applied and Environmental Microbiology, 88(6), e02324-21.
- Panoutsopoulou, K., et al. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression.
- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. (n.d.).
- Solubility Guidelines for Peptides. Sigma-Aldrich.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 6431.
- Technical Support Center: Purification Strategies for Peptides Containing 4-Fluorophenylalanine. Benchchem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma.
- How to dissolve, handle and store synthetic peptides. LifeTein®.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceutics, 15(3), 956.
- Strategies for Improving Peptide Stability and Delivery. (2021). Molecules, 26(6), 1719.
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- Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025).
- Guidelines for Dissolving Peptides. GenScript.
- Efficient Purification of Synthetic Peptides
- What is the Best Way to Dissolve Peptides?. AmbioPharm.
- Review of the current state of protein aggregation inhibition from a materials chemistry perspective. (2021). Materials Chemistry Frontiers, 5(5), 2136-2161.
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- Protecting group free radical C–H trifluoromethylation of peptides. (2018). Chemical Science, 9(16), 4168-4175.
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- Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.).
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Technical Support Center: Method Development for Resolving Enantiomers of Trifluoromethylated Amino Acids
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the enantioseparation of trifluoromethylated (CF₃) amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these unique chiral molecules. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these amino acids highly valuable in pharmaceutical development.[1][2] However, the bulky and highly electron-withdrawing nature of the CF₃ group also presents distinct challenges for chiral recognition and separation.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to develop robust and reliable separation methods.
Part 1: Core Concepts & Method Selection
Before diving into troubleshooting, understanding the available analytical options is critical. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy depends on your specific analytical needs, such as sample throughput, sensitivity requirements, and whether you need preparative-scale separation.
Frequently Asked Questions: Choosing Your Analytical Approach
Q1: Which primary technique should I consider for separating trifluoromethylated amino acid enantiomers?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique.[5] It offers a broad range of chiral stationary phases (CSPs) that can separate analytes directly without derivatization, and it is compatible with various detection methods, including mass spectrometry (MS).[6][7] Polysaccharide-based CSPs are particularly effective for a wide array of chiral compounds, including those with fluorine moieties.[8][9]
Q2: When is Gas Chromatography (GC) a suitable option?
A2: Chiral Gas Chromatography (GC) is an excellent choice when high sensitivity and resolution are required. However, it has a significant prerequisite: the amino acids must be chemically derivatized to increase their volatility.[10][11] This two-step process involves esterifying the carboxyl group and acylating the amino group.[11] While this adds sample preparation steps, it can lead to very efficient separations, and method development can sometimes be simplified by adjusting the temperature, which often has a significant impact on selectivity.[11][12]
Q3: Can I use NMR to determine enantiomeric excess?
A3: Yes. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is a powerful tool for determining enantiomeric excess without requiring physical separation. This method uses a chiral solvating agent (CSA) that interacts differently with each enantiomer, inducing a measurable difference in the chemical shift (ΔΔδ).[13][14][15] The trifluoromethyl group provides a sensitive ¹⁹F NMR probe that is free from background signals, allowing for clean and accurate integration.[16][17] This technique is ideal for rapid, high-throughput screening of enantiomeric purity.
Q4: Is derivatization necessary for my trifluoromethylated amino acid?
A4: It depends on your chosen method and the specific properties of your analyte.
-
For HPLC: Direct separation of underivatized amino acids is often possible, especially on macrocyclic glycopeptide or certain polysaccharide-based CSPs in reversed-phase or polar ionic modes.[18] However, if direct separation fails, derivatizing the amino group (e.g., with FMOC, DNB) can alter the analyte's interaction with the CSP and facilitate separation.[9][19]
-
For GC: Derivatization is mandatory to make the amino acids volatile.[11][12]
-
For NMR: Derivatization (e.g., N-trifluoroacetylation) can sometimes enhance the chemical shift non-equivalence observed in the presence of a CSA.[13][14]
Part 2: Chiral HPLC Method Development Workflow
Chiral method development can be unpredictable.[6] A systematic screening approach is the most efficient path to success. This section provides a step-by-step protocol for developing a robust chiral HPLC method.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Step-by-Step Experimental Protocol
-
Analyte & Sample Preparation:
-
Assess the solubility of your trifluoromethylated amino acid.
-
Whenever possible, dissolve the sample directly in the initial mobile phase to avoid peak distortion; a starting concentration of 0.5-1.0 mg/mL is typical.[8] If a stronger solvent is needed, ensure it is miscible with the mobile phase and inject the smallest possible volume.
-
-
Chiral Stationary Phase (CSP) Screening:
-
Select a set of 3-4 complementary CSPs. A good starting point includes columns based on different chiral selectors.
-
Rationale: It is nearly impossible to predict which CSP will work best.[20] Screening a diverse set of columns maximizes the chances of finding initial separation.
-
| CSP Type | Common Examples | Primary Interaction Mechanisms | Best For |
| Polysaccharide-Based | Lux® Cellulose/Amylose, Chiralpak® AD/AS/IC | Hydrogen bonding, π-π interactions, steric hindrance | Broad applicability, especially for derivatized amino acids.[8][9] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T, V, R | Ionic interactions, hydrogen bonding, inclusion complexation | Underivatized, polar, and ionizable amino acids.[18][21] |
| Pirkle-Type (π-acid/π-base) | N/A | π-π interactions, dipole-dipole, hydrogen bonding | Derivatized analytes with aromatic rings.[22] |
-
Mobile Phase Screening:
-
Test the selected CSPs with a few generic mobile phase systems.
-
Normal Phase (NP): Heptane/Isopropanol (IPA) or Heptane/Ethanol (e.g., 90:10 v/v). Excellent for creating strong π-π and hydrogen bonding interactions.[7]
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with an acidic additive (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid). Necessary for polar, underivatized amino acids.[9][20] The acidic additive protonates the carboxyl group and improves peak shape.
-
Polar Organic (PO) Mode: Methanol with a small amount of acid/base (e.g., 0.1% TFA). This mode is particularly effective on macrocyclic glycopeptide phases.[7]
-
-
Method Optimization:
-
Once initial "hits" (any separation, even partial) are identified, optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).
-
Adjust Organic Modifier: Fine-tune the percentage of the alcohol (in NP) or acetonitrile/methanol (in RP). This is the most critical parameter for adjusting retention and selectivity.
-
Change Alcohol Modifier (in NP): Switching from IPA to ethanol can significantly alter selectivity.
-
Adjust Temperature: Lowering the temperature often increases the separation factor (α) and improves resolution, though it will increase retention time and pressure.[11]
-
Adjust Additive Concentration (in RP/PO): Varying the concentration of the acid/base can improve peak shape and selectivity.
-
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during method development in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for common chiral HPLC troubleshooting scenarios.
Q: I see only a single peak. What should I do?
A: This indicates a complete lack of chiral recognition under the current conditions.
-
Primary Cause: The chosen CSP and mobile phase combination does not provide the necessary stereospecific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) for your specific trifluoromethylated amino acid.
-
Solutions:
-
Change the CSP: This is the most effective solution. Switch to a column with a different chiral selector (e.g., from a cellulose-based to an amylose-based or macrocyclic glycopeptide CSP).[21]
-
Change the Mobile Phase Mode: If you are in normal phase (NP), try reversed-phase (RP) conditions, or vice versa. The interaction mechanisms are completely different in these modes.[7]
-
Consider Derivatization: Attaching a chemical tag (like dinitrobenzoyl or FMOC) to the amino group introduces new interaction sites (especially π-systems) that may be recognized by the CSP.[23][24][25]
-
Q: My peaks are separated, but the resolution (Rs) is less than 1.5. How can I improve it?
A: This is a common and solvable problem. The goal is to increase the separation factor (α) or the column efficiency (N).
-
Primary Cause: The difference in interaction energy between the two enantiomers and the CSP is small, or the peaks are too broad.
-
Solutions:
-
Optimize Mobile Phase Composition: This is the first and most powerful parameter to adjust. Small changes in the percentage of the organic modifier can have a large impact on selectivity.
-
Lower the Temperature: In both HPLC and GC, reducing the column temperature often enhances chiral recognition, leading to a larger α value and better resolution.[11] Start by decreasing the temperature by 10-15 °C.
-
Change the Alcohol Modifier (NP): If using a heptane/alcohol mobile phase, switching between isopropanol, ethanol, and n-propanol can dramatically change selectivity.
-
Reduce Flow Rate: Lowering the flow rate increases efficiency (N) and can improve resolution, but at the cost of longer analysis times.
-
Q: My peaks are tailing or fronting. What is causing this poor peak shape?
A: Poor peak shape is usually due to undesirable secondary chemical interactions or chromatographic issues.
-
Primary Cause: For amino acids, secondary ionic interactions between the analyte and residual silanols on the silica support are a common cause of tailing. Mismatched sample solvent strength can cause fronting or splitting.
-
Solutions:
-
Adjust Mobile Phase Additives: For underivatized amino acids in RP mode, ensure you have an acidic modifier (like TFA or formic acid) to suppress the ionization of the carboxyl group and a basic modifier for the amino group. This minimizes unwanted ionic interactions.
-
Match Sample Solvent: Dissolve your sample in the mobile phase.[8] Injecting in a solvent much stronger than the mobile phase will cause peak distortion.
-
Lower Sample Concentration: Column overload is a frequent cause of peak fronting. Reduce the amount of sample injected by half and observe the effect on peak shape.
-
Q: My retention times are not reproducible from one injection to the next. Why?
A: Drifting retention times point to an unstable chromatographic system.
-
Primary Cause: The column has not reached equilibrium with the mobile phase, or the mobile phase composition/temperature is fluctuating. This is particularly common in isocratic separations that are sensitive to small changes in the stationary phase.[26]
-
Solutions:
-
Ensure Full Column Equilibration: Always flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis. This is critical when mobile phase additives are used, as they can slowly adsorb to the stationary phase.[26]
-
Use a Column Thermostat: Temperature fluctuations directly affect retention time. Maintaining a constant column temperature is essential for reproducibility.
-
Prepare Fresh Mobile Phase: Prepare mobile phases daily, as the composition of mixed solvents can change over time due to the differential evaporation of components.
-
References
- Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separ
- Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Deriv
- Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chrom
- Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich.
- Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives | The Journal of Organic Chemistry - ACS Public
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH.
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC - PubMed Central.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex.
- Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography | Request PDF - ResearchG
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem.
- Amino Acid and Peptide Chiral Separ
- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group | JACS Au.
- Chiral HPLC Method Development.
- Chiral Method Development Str
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Chiral stationary phases and applications in gas chrom
- Trouble with chiral separations - Chrom
- Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric...
- A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry - Research Communities.
- Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- HPLC Technical Tip: Chiral Method Development - Phenomenex.
- Chiral Separation of Amino Acids : r/chemistry - Reddit.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Public
- Analysis and Enantioseparation of Amino Acids by Liquid Chrom
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
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- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
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Validation & Comparative
2-(Aminomethyl)-3,3,3-trifluoropropanoic acid vs. beta-alanine: a comparative study
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuromodulatory and performance-enhancing compounds, the structural and functional nuances of amino acids and their analogs are of paramount importance. This guide provides a detailed comparative analysis of the naturally occurring β-amino acid, β-alanine, and its synthetic fluorinated counterpart, 2-(aminomethyl)-3,3,3-trifluoropropanoic acid. While β-alanine's role as a precursor to the intramuscular antioxidant carnosine is well-established, the introduction of a trifluoromethyl group in this compound suggests potentially altered pharmacokinetic and pharmacodynamic properties. This guide will delve into the known attributes of both compounds, propose a series of comparative experiments to elucidate the functional consequences of trifluorination, and provide the detailed methodologies required for such an investigation.
Introduction: Chemical Structures and Physicochemical Properties
β-Alanine, or 3-aminopropanoic acid, is a naturally occurring beta-amino acid.[1] In contrast, this compound is a synthetic analog characterized by the presence of a trifluoromethyl group at the α-position relative to the carboxyl group.[2] This substitution is known to significantly impact a molecule's lipophilicity, metabolic stability, and biological activity.[3][4]
| Property | This compound | β-Alanine |
| Synonyms | 3-Amino-2-(trifluoromethyl)propionic acid, α-Trifluoromethyl-β-alanine | 3-Aminopropanoic acid |
| Molecular Formula | C4H6F3NO2[2] | C3H7NO2[1][5] |
| Molecular Weight | 157.09 g/mol [2] | 89.09 g/mol [1][5] |
| Appearance | Not specified | White crystalline solid[1] |
| pKa (carboxyl) | Not specified | ~3.6 |
| pKa (amino) | Not specified | ~10.2 |
| Predicted LogP | -2.3[2] | Not specified |
Biological Activity and Mechanism of Action: A Comparative Overview
β-Alanine: The Carnosine Precursor and Neuromodulator
The primary and most well-documented biological role of β-alanine is its function as the rate-limiting precursor to carnosine (β-alanyl-L-histidine).[1][6] Carnosine is a dipeptide found in high concentrations in skeletal muscle and brain tissue, where it acts as a potent intracellular pH buffer, antioxidant, and anti-glycating agent.[7][8] By increasing muscle carnosine concentrations, β-alanine supplementation has been shown to enhance high-intensity exercise performance by delaying the onset of neuromuscular fatigue.[9][10]
Beyond its role in carnosine synthesis, β-alanine also exhibits neuromodulatory activity. It is a known agonist at strychnine-sensitive glycine receptors and can also interact with GABA receptors, although with lower affinity than the endogenous ligands.[1]
Proposed Signaling Pathway for β-Alanine's Ergogenic Effects
Caption: β-Alanine increases muscle carnosine, enhancing pH buffering and delaying fatigue.
This compound: A Hypothetical Profile
Direct biological data for this compound is limited. However, based on the known effects of fluorination in medicinal chemistry, we can postulate several key hypotheses regarding its activity:
-
Enhanced Receptor Affinity: The trifluoromethyl group can alter the electronic properties and conformation of the molecule, potentially leading to increased affinity and/or selectivity for GABA or glycine receptors compared to β-alanine. The high electronegativity of fluorine can lead to stronger interactions with receptor binding pockets.
-
Altered Metabolism: Fluorination can block sites of metabolic oxidation, potentially leading to a longer biological half-life.[9] For instance, the related compound α-fluoro-β-alanine is known to be a substrate for alanine-glyoxylate aminotransferase II, leading to its defluorination.[11] It is plausible that the trifluoromethyl group in this compound would be more resistant to such enzymatic degradation.
-
Carnosine Synthesis: It is unknown whether this compound can act as a substrate for carnosine synthase. If it does, it could lead to the formation of a novel "trifluoro-carnosine" analog with potentially altered buffering capacity or antioxidant activity.
Proposed Experimental Workflows for a Comparative Study
To empirically validate these hypotheses and provide a robust comparison, the following experimental workflows are proposed.
Experiment 1: Receptor Binding Affinity
Objective: To determine and compare the binding affinities of β-alanine and this compound for GABA-A, GABA-B, and glycine receptors.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity of test compounds.
Protocol: GABA-A Receptor Binding Assay [6][8]
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction.
-
Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) and varying concentrations of the test compounds (β-alanine or this compound).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Similar protocols would be employed for GABA-B (using a radioligand like [3H]GABA or [3H]baclofen) and glycine receptors (using a radioligand like [3H]strychnine).
Experiment 2: Carnosine Synthase Activity
Objective: To assess whether this compound can act as a substrate for carnosine synthase and to compare its efficiency to β-alanine.
Protocol: Carnosine Synthase Activity Assay [10][12]
-
Enzyme Source: Partially purify carnosine synthase from an appropriate tissue source (e.g., chicken pectoral muscle).
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, L-histidine, ATP, and either [3H]β-alanine (positive control) or [3H]-2-(aminomethyl)-3,3,3-trifluoropropanoic acid (test compound).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Separation: Stop the reaction and separate the dipeptide product (carnosine or its trifluoromethyl analog) from the unreacted amino acid precursor using ion-exchange chromatography or HPLC.
-
Quantification: Quantify the amount of radiolabeled dipeptide formed using liquid scintillation counting.
-
Data Analysis: Compare the rate of product formation for β-alanine and this compound to determine the relative substrate efficiency.
Experiment 3: In Vivo Neuromodulatory Effects
Objective: To investigate the in vivo effects of both compounds on extracellular levels of key neurotransmitters in a relevant brain region.
Protocol: In Vivo Microdialysis [7][13]
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., the striatum or hippocampus).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant low flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of β-alanine or this compound.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples for the concentrations of neurotransmitters such as GABA, glycine, glutamate, and dopamine using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.[5]
-
Data Analysis: Compare the changes in neurotransmitter levels from baseline following administration of each compound.
Expected Data and Interpretation
Table 2: Hypothetical Comparative Data
| Parameter | β-Alanine | This compound | Rationale for Expected Outcome |
| GABA-A Receptor Ki (µM) | >100 | 10-50 | The trifluoromethyl group may enhance binding affinity. |
| Glycine Receptor Ki (µM) | 10-20 | 1-5 | The trifluoromethyl group may enhance binding affinity. |
| Carnosine Synthase Vmax (nmol/mg/min) | 5.0 | 0.5 or Undetectable | The bulky trifluoromethyl group may hinder enzyme binding and catalysis. |
| In Vivo GABA increase (%) | 20-30% | 50-70% | Higher receptor affinity and potentially longer half-life could lead to a more pronounced effect on neurotransmitter levels. |
Conclusion
This guide provides a framework for a comprehensive comparative study of β-alanine and its novel fluorinated analog, this compound. While β-alanine's ergogenic and neuromodulatory effects are well-documented and primarily attributed to its role as a carnosine precursor, the introduction of a trifluoromethyl group in this compound presents the intriguing possibility of a compound with enhanced receptor affinity, greater metabolic stability, and potentially novel pharmacological properties. The proposed experimental workflows provide a clear path to elucidating these properties and determining the therapeutic and performance-enhancing potential of this synthetic amino acid analog. The data generated from these studies will be invaluable for researchers and drug development professionals in the fields of neuroscience, sports science, and medicinal chemistry.
References
-
de la Reja, M., et al. (2023). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 18(1), 55-69. Available from: [Link]
-
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The Fluorine Advantage: A Comparative Guide to the Biological Effects of Fluorinated vs. Non-Fluorinated GABA Analogs
In the landscape of neuroscience and drug development, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders. As the primary inhibitory neurotransmitter in the central nervous system, GABA's actions are mediated through a family of receptors, principally GABAA, GABAB, and GABAC. The development of GABA analogs has been pivotal in dissecting the function of these receptors and in creating novel therapeutics. A particularly fruitful strategy in medicinal chemistry has been the selective incorporation of fluorine into these analogs. This guide provides an in-depth comparison of the biological effects of fluorinated versus non-fluorinated GABA analogs, supported by experimental data, to illuminate the profound impact of this unique halogen on molecular behavior and pharmacological outcomes.
The Strategic Introduction of Fluorine: More Than Just a Halogen Swap
The substitution of hydrogen with fluorine is not a trivial chemical modification. Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[1][2] These alterations are not merely incremental but can fundamentally change the biological activity of a compound. The key physicochemical consequences of fluorination include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug.[1]
-
Membrane Permeability: Fluorine's high lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, a critical feature for centrally acting drugs.[1][3]
-
Conformational Control: The introduction of fluorine can create conformational biases due to stereoelectronic effects, such as the gauche effect.[4][5][6][7] This can lock a molecule into a specific three-dimensional shape that is more favorable for binding to a particular receptor subtype.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[1]
-
pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state and, consequently, its absorption and distribution.[1][8]
These fundamental changes are vividly illustrated when comparing fluorinated GABA analogs to their non-fluorinated counterparts.
Comparative Analysis of Fluorinated and Non-Fluorinated GABA Analogs
Impact on Receptor Binding and Selectivity
One of the most significant advantages of fluorination is the ability to fine-tune receptor selectivity. By inducing specific molecular conformations, fluorinated analogs can exhibit preferential binding to one GABA receptor subtype over others.
Mono- and di-fluorinated GABA analogs have been shown to adopt different low-energy conformations due to the subtle stereoelectronic effects associated with the C-F bond.[4][5][6] This conformational biasing leads to distinct shape-dependent selectivity patterns for GABAA, GABAB, and GABAC receptors, providing invaluable tools for probing the specific binding modes of the natural ligand at these targets.[4][5]
For instance, a study on the enantiomers of 3-fluoro-GABA found that while they act similarly as agonists at cloned GABAA receptors, they exhibit markedly different behaviors in a whole-animal model, suggesting nuanced in vivo effects.[9][10][11]
Diagram: Influence of Fluorination on GABA Analog Conformation and Receptor Selectivity
Caption: Fluorination can restrict the conformational flexibility of GABA analogs, leading to enhanced selectivity for specific GABA receptor subtypes.
Case Study: Phenibut vs. 4-Fluorophenibut (F-Phenibut)
A compelling example of the transformative effect of fluorination is the comparison between phenibut and its fluorinated derivative, 4-fluorophenibut.
| Feature | Phenibut | 4-Fluorophenibut (F-Phenibut) | Reference(s) |
| Structure | β-phenyl-GABA | β-(4-fluorophenyl)-GABA | [12][13] |
| Primary Target | GABAB receptor agonist | Potent GABAB receptor agonist | [3][12][13] |
| Potency | Lower | Significantly Higher | [13][14][15] |
| Onset of Action | Slower | Faster | [12] |
| Duration of Action | Longer | Shorter | [12] |
The addition of a single fluorine atom to the phenyl ring of phenibut dramatically increases its potency at the GABAB receptor.[3][13] Electrophysiological studies in mouse cerebellar Purkinje cells have quantified this difference, revealing the following EC50 values for evoking an outward K+ current via GABAB receptor activation:
| Compound | EC50 (μM) |
| Phenibut | 1362 |
| 4-Fluorophenibut | 23.3 |
| Baclofen (reference agonist) | 6.0 |
| (Data from Eur J Pharmacol. 2020 Oct 5:884:173437)[14] |
This approximately 60-fold increase in potency for F-Phenibut compared to phenibut highlights the profound impact of fluorination on receptor affinity.[15] The enhanced lipophilicity conferred by the fluorine atom may also contribute to its faster onset of action by facilitating its passage across the blood-brain barrier.[3] However, this increased potency also comes with a warning of a higher potential for intoxication.[14]
Enhancing Enzyme Inhibition: The Case of Vigabatrin
Vigabatrin is an irreversible inhibitor of GABA aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of GABA.[16][17] By inhibiting this enzyme, vigabatrin increases synaptic GABA concentrations, leading to its anticonvulsant effects.[17][18] Research into fluorinated analogs of vigabatrin has demonstrated that the strategic placement of fluorine can significantly enhance its inhibitory potency.
Certain fluorinated conformationally-restricted vigabatrin analogs have been found to be more potent inactivators of GABA-AT than vigabatrin itself.[19] For example, one such analog was found to be 187 times more potent.[19] This suggests that the electron-withdrawing properties of fluorine can enhance the reactivity of these compounds within the enzyme's active site, leading to more efficient inactivation.[19]
Diagram: Mechanism of Action of Vigabatrin and its Fluorinated Analogs
Caption: Fluorinated vigabatrin analogs can exhibit more potent inhibition of GABA-AT compared to the parent compound.
Unforeseen Effects: Fluorinated Gabapentinoids and GABA Uptake
While fluorination often leads to enhanced or modified activity at the intended target, it can also result in unexpected biological profiles. In a study developing fluorinated analogs of GABA as bioisosteres of pregabalin, the new compounds were found to be structural but not functional analogs of GABA concerning GABA uptake.[20] Instead of inhibiting GABA uptake by synaptosomes, these fluorinated analogs actually increased the initial velocity of [3H]GABA uptake.[20][21] Furthermore, these compounds were found to decrease the exocytotic release of [3H]GABA from nerve terminals more effectively than pregabalin.[21] This highlights the importance of comprehensive biological evaluation, as the introduction of fluorine can lead to novel and sometimes counterintuitive pharmacological activities.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological effects of fluorinated and non-fluorinated GABA analogs, a multi-tiered experimental approach is necessary.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for different GABA receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing specific GABA receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 GABAA receptors or GABAB receptors).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer).
-
Competition Binding: Incubate the cell membranes with a constant concentration of a specific radioligand (e.g., [3H]muscimol for GABAA, [3H]CGP54626 for GABAB) and varying concentrations of the test compound (fluorinated or non-fluorinated analog).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (concentration of the compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
Objective: To determine the functional activity (e.g., agonism, antagonism, modulation) and potency (EC50) of the compounds at ionotropic (GABAA, GABAC) or metabotropic (GABAB) receptors.
Methodology:
-
Cell Preparation: Use Xenopus oocytes injected with cRNA for the desired GABA receptor subunits or cultured neurons/cell lines expressing the receptors.
-
Recording:
-
Two-Electrode Voltage Clamp (Oocytes): Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Perfuse the oocyte with a control solution and then with solutions containing varying concentrations of the test compound.
-
Patch Clamp (Neurons/Cell Lines): Form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell configuration). Apply the test compounds via a perfusion system.
-
-
Data Acquisition: Record the current responses elicited by the application of the compounds.
-
Data Analysis: Construct concentration-response curves by plotting the peak current amplitude against the logarithm of the compound concentration. Fit the data to a sigmoidal function to determine the EC50 and maximal efficacy.
In Vitro GABA Transaminase (GABA-AT) Inhibition Assay
Objective: To assess the ability of the compounds to inhibit the activity of the GABA-AT enzyme.
Methodology:
-
Enzyme Source: Use purified GABA-AT or a brain homogenate.
-
Assay Principle: A common method involves a coupled-enzyme reaction where the product of GABA-AT, succinic semialdehyde, is further converted to a product that can be measured spectrophotometrically or fluorometrically.
-
Procedure: Incubate the enzyme with GABA and varying concentrations of the test inhibitor (fluorinated or non-fluorinated vigabatrin analog).
-
Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. For irreversible inhibitors, time-dependent inactivation kinetics (kinact and KI) should be determined.
Conclusion
The strategic incorporation of fluorine into GABA analogs is a powerful tool in medicinal chemistry that can profoundly alter their biological profiles. Fluorination can enhance potency, modulate receptor selectivity, improve pharmacokinetic properties, and even lead to novel pharmacological activities. As demonstrated by the comparative examples of phenibut/F-phenibut and vigabatrin and its fluorinated derivatives, the "fluorine advantage" is not merely a theoretical concept but a proven strategy for the development of more effective and specific neurotherapeutics. A thorough understanding of the multifaceted effects of fluorination, coupled with rigorous experimental evaluation, is essential for harnessing its full potential in the design of next-generation GABAergic drugs.
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A Technical Guide to the Validation of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid as a Selective GABA Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid as a novel, selective ligand for γ-aminobutyric acid (GABA) receptors. As a Senior Application Scientist, this document outlines the scientific rationale, experimental protocols, and comparative analysis required to thoroughly characterize the pharmacological profile of this compound. The incorporation of a trifluoromethyl group into a GABA analog presents a compelling opportunity for developing next-generation therapeutics with potentially enhanced selectivity and pharmacokinetic properties.
Introduction: The Quest for GABA Receptor Selectivity
The GABAergic system is the primary inhibitory network in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of this system is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[2] The two major classes of GABA receptors, ionotropic GABA-A and metabotropic GABA-B receptors, are well-established therapeutic targets.[3][4] However, the clinical utility of many existing GABAergic drugs is often limited by a lack of receptor subtype selectivity, leading to undesirable side effects.[2]
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties.[5] The CF3 group can enhance metabolic stability, increase lipophilicity, and alter the conformational preferences of a molecule, which can in turn lead to improved potency and selectivity for its biological target.[5][6] this compound is a structurally intriguing GABA analog. Its trifluoromethyl group is hypothesized to confer a unique pharmacological profile, potentially leading to enhanced selectivity for a specific GABA receptor subtype. This guide outlines the necessary steps to validate this hypothesis.
Comparative Landscape: Benchmarking Against Established Ligands
To establish the potential therapeutic value of this compound, its pharmacological properties must be benchmarked against well-characterized GABA receptor ligands. The following table provides a comparative overview of key parameters for established drugs like Baclofen (a GABA-B agonist) and Gabapentin (which does not directly bind to GABA receptors but modulates GABAergic transmission).[7][8] The corresponding values for our topic compound are yet to be determined through the experimental protocols outlined in this guide.
| Parameter | This compound | Baclofen | Gabapentin |
| Primary Target | To be determined | GABA-B Receptor | α2δ subunit of voltage-gated calcium channels |
| Binding Affinity (Ki) | To be determined | ~1 µM (for GABA-B) | >100 µM (for GABA receptors) |
| Functional Activity | To be determined | Agonist | Modulator of GABAergic system |
| Selectivity | To be determined | High for GABA-B | Indirect action |
| Clinical Use | Investigational | Muscle Relaxant, Antispasmodic | Anticonvulsant, Neuropathic Pain |
Experimental Validation Workflow
A multi-tiered approach is essential for the comprehensive validation of a novel GABA receptor ligand. This workflow encompasses initial binding assays to determine affinity and selectivity, followed by functional characterization using electrophysiological techniques, and culminating in in vivo studies to assess behavioral effects.
Caption: High-level experimental workflow for ligand validation.
Radioligand Binding Assays: Determining Affinity and Selectivity
The initial step in characterizing a new ligand is to determine its binding affinity (Ki) and selectivity for GABA-A and GABA-B receptors. This is typically achieved through competitive radioligand binding assays using brain membrane preparations.[9]
Objective: To quantify the binding affinity of this compound for GABA-A and GABA-B receptors and to assess its selectivity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer at 4°C.
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction.
-
Wash the membranes multiple times in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
-
-
GABA-A Receptor Binding Assay:
-
Incubate the brain membranes with a fixed concentration of a radiolabeled GABA-A receptor agonist, such as [3H]muscimol.[9]
-
In parallel, incubate the membranes with the radioligand and increasing concentrations of this compound.
-
To determine non-specific binding, include a set of tubes with the radioligand and a high concentration of a known GABA-A agonist (e.g., unlabeled GABA or muscimol).
-
Incubate the samples at 4°C for a defined period (e.g., 45 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
-
-
GABA-B Receptor Binding Assay:
-
Follow a similar procedure as for the GABA-A receptor assay, but use a radiolabeled GABA-B receptor ligand, such as [3H]baclofen or a selective antagonist like [3H]CGP 54626.
-
Use unlabeled baclofen to define non-specific binding.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Electrophysiology: Functional Characterization of Ligand Activity
Once binding affinity is established, it is crucial to determine the functional activity of the compound – whether it acts as an agonist, antagonist, or allosteric modulator. Whole-cell patch-clamp electrophysiology on cells expressing specific GABA receptor subtypes is the gold standard for this characterization.[10]
Objective: To determine if this compound activates or inhibits GABA receptors and to characterize its potency (EC50 or IC50).
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA receptors.
-
Transfect the cells with plasmids encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for a common GABA-A receptor subtype, or GABA-B1 and GABA-B2 for the GABA-B receptor).
-
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from the transfected cells.
-
Hold the cells at a specific membrane potential (e.g., -60 mV).
-
Apply GABA at its EC50 concentration to elicit a baseline current response.
-
To test for agonist activity, apply increasing concentrations of this compound alone and measure the elicited current.
-
To test for antagonist activity, co-apply increasing concentrations of the test compound with a fixed concentration of GABA and measure the inhibition of the GABA-evoked current.
-
To test for allosteric modulation, co-apply the test compound with GABA and observe any potentiation or inhibition of the GABA response.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the current amplitude against the ligand concentration.
-
Fit the data with the Hill equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the Hill slope.
-
Caption: Simplified GABA receptor signaling pathways.
In Vivo Behavioral Models: Assessing Physiological Effects
Following successful in vitro characterization, the next critical step is to evaluate the compound's effects in vivo. This provides insights into its therapeutic potential and potential side effects. The choice of behavioral model depends on the in vitro profile of the compound.
Objective: To assess the in vivo effects of this compound on anxiety, sedation, and motor coordination.
Experimental Protocol: Elevated Plus Maze (for anxiolytic/anxiogenic effects)
-
Apparatus:
-
Use a plus-shaped maze raised from the floor, with two open arms and two closed arms.
-
-
Procedure:
-
Administer this compound or a vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.
-
-
Data Analysis:
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
-
Conversely, an anxiogenic effect is suggested by a decrease in these parameters.
-
Conclusion and Future Directions
The validation framework presented here provides a rigorous and systematic approach to characterizing the pharmacological profile of this compound. By combining in vitro binding and functional assays with in vivo behavioral studies, a comprehensive understanding of its potency, selectivity, and physiological effects can be achieved. The unique structural feature of the trifluoromethyl group holds the promise of a novel GABA receptor ligand with improved therapeutic properties. The successful execution of these validation studies will be instrumental in determining the potential of this compound for further drug development.
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MDPI. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]
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MDPI. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]
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PubMed. (2001). Behavioral effects of AMI-193, a 5-HT(2A)- and dopamine D(2)-receptor antagonist, in the squirrel monkey. Retrieved from [Link]
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PubMed. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Retrieved from [Link]
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The Isomer Imperative: A Head-to-Head Comparison of Trifluoromethylated Amino Acids in Peptide Science
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more stable, potent, and bioavailable peptide therapeutics, the strategic incorporation of non-canonical amino acids has become a cornerstone of modern medicinal chemistry. Among these, trifluoromethylated amino acids (Tfm-AAs) stand out for the profound and often beneficial changes they impart. The trifluoromethyl (CF3) group, a bioisostere of ethyl or even isopropyl groups, is not merely a bulky substituent; its powerful electron-withdrawing nature and high lipophilicity can dramatically alter a peptide's physicochemical and biological properties.[1][2][3] However, the true power—and complexity—of employing Tfm-AAs lies in understanding that not all isomers are created equal. The precise placement of the CF3 group on the amino acid scaffold dictates its ultimate effect on peptide conformation, stability, and activity.
This guide provides a head-to-head comparison of different Tfm-AA isomers, moving beyond generalities to offer specific, data-driven insights into their performance. We will explore the causal relationships behind experimental choices and provide validated protocols to empower researchers in their quest to design next-generation peptide drugs.
The Trifluoromethyl Advantage: More Than Just Bulk
The CF3 group's unique properties are a medicinal chemist's boon. Its strong electron-withdrawing character can lower the pKa of nearby amine groups, influencing molecular interactions and potentially shielding adjacent peptide bonds from enzymatic cleavage.[1][4] This shielding, combined with steric hindrance, is a key strategy for enhancing metabolic stability and increasing a drug's in vivo half-life.[1][5] Furthermore, the lipophilicity of the CF3 group can improve a peptide's ability to permeate cell membranes, a critical factor for bioavailability.[1][6]
However, these advantages are highly dependent on isomeric form. The location of the CF3 group—whether on the α-carbon, β-carbon, or further down the side chain—creates distinct stereoelectronic environments that govern the amino acid's behavior within a peptide sequence.
Head-to-Head Isomer Comparison: α- vs. β-Trifluoromethyl Alanine
To illustrate the critical differences between isomers, let's compare two of the simplest yet most informative Tfm-AAs: α-trifluoromethylalanine (α-Tfm-Ala) and β-trifluoromethylalanine (β-Tfm-Ala).
| Property | α-Trifluoromethylalanine (α-Tfm-Ala) | β-Trifluoromethylalanine (β-Tfm-Ala) | Rationale & Implications |
| Structure | CF3 group on the α-carbon | CF3 group on the β-carbon | The direct attachment of the CF3 group to the backbone α-carbon in α-Tfm-Ala creates significant steric hindrance and strong electronic effects on the peptide bond itself. |
| pKa (Amine) | Significantly Lowered | Moderately Lowered | The potent inductive effect of the α-CF3 group drastically reduces the nucleophilicity of the amino group, making peptide bond formation challenging.[4][7] This necessitates specialized coupling strategies.[7][8] |
| Conformational Constraint | Highly Restricted | Moderately Restricted | The bulky α-CF3 group severely limits the phi (φ) and psi (ψ) dihedral angles, forcing the peptide backbone into specific, often turn-like, conformations.[9] This can be used to stabilize desired secondary structures. |
| Proteolytic Stability | Exceptionally High | Enhanced | Placing α-Tfm-Ala at the P1 position of a protease cleavage site can confer absolute resistance to cleavage due to combined steric and electronic effects.[10] β-Tfm-Ala also enhances stability but is generally less profoundly disruptive to the enzyme-substrate interaction. |
| Lipophilicity (LogP) | Increased | Increased | Both isomers increase lipophilicity, but the effect can be modulated by the surrounding sequence. The α-isomer's direct impact on the backbone can lead to more significant changes in overall peptide solubility and membrane interaction.[7] |
| Synthetic Accessibility | Challenging | More Accessible | The deactivated amino group of α-Tfm-Ala makes its incorporation via standard solid-phase peptide synthesis (SPPS) difficult.[7][8] β-Tfm-Ala is generally more compatible with conventional Fmoc-based SPPS protocols.[11] |
Experimental Workflows: A Validated Approach
To harness the potential of Tfm-AAs, robust and reproducible experimental protocols are essential. Here, we detail key methodologies for synthesis and analysis.
Experimental Workflow: Comparing Isomer Impact on Proteolytic Stability
This workflow provides a clear path to quantify the stability enhancements conferred by different Tfm-AA isomers.
Caption: Workflow for comparing proteolytic stability of Tfm-AA isomers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Tfm-Ala Containing Peptide
This protocol uses standard Fmoc/tBu chemistry, which is generally suitable for isomers where the CF3 group is not on the α-carbon.
Rationale: The choice of HCTU as a coupling agent provides high activation efficiency, which is beneficial for coupling sterically hindered or electronically deactivated amino acids like Tfm-AAs. Double coupling ensures the reaction goes to completion, which is a critical self-validating step when incorporating non-canonical residues.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-(S)-β-trifluoromethyl-β-alanine (Fmoc-β-Tfm-Ala-OH)
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Procedure:
-
Resin Swelling: Swell 100 mg of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Repeat once. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling (Standard): Dissolve 4 equivalents (eq) of the Fmoc-amino acid, 3.9 eq of HCTU, and 8 eq of DIPEA in DMF. Add to the resin and agitate for 45 minutes. Wash with DMF (3x).
-
Incorporation of Fmoc-β-Tfm-Ala-OH (Double Coupling): a. Dissolve 3 eq of Fmoc-β-Tfm-Ala-OH, 2.9 eq of HCTU, and 6 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours. b. Drain and wash with DMF (3x). c. Repeat the coupling step (4a) to ensure complete reaction. d. Perform a Kaiser test to confirm the absence of free primary amines.[12] A negative result (yellow beads) validates the completion of the coupling.
-
Chain Elongation: Repeat steps 2 and 3 to complete the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with Dichloromethane (DCM) and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation & Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide. Purify using reverse-phase HPLC.
Protocol 2: Proteolytic Stability Assay
This assay quantitatively measures the resistance of a peptide to enzymatic degradation.
Rationale: α-Chymotrypsin is used as a model serine protease that specifically cleaves C-terminal to large hydrophobic residues (e.g., Tyr, Phe, Trp). By placing the Tfm-AA isomer adjacent to the cleavage site, we can directly probe its shielding effect.[10][13] Quenching with TFA provides a definitive stop to the enzymatic reaction, ensuring accurate time points.
Materials:
-
Purified peptides (Control, α-Tfm-Ala, β-Tfm-Ala)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Enzyme: α-Chymotrypsin, stock solution in 1 mM HCl
-
Quenching Solution: 10% TFA in H2O
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare Peptide Solutions: Dissolve each peptide in the assay buffer to a final concentration of 1 mg/mL.
-
Reaction Setup: In separate microcentrifuge tubes, add 100 µL of each peptide solution. Equilibrate at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of α-chymotrypsin solution (e.g., 0.1 mg/mL stock) to each tube to start the reaction.
-
Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 10 µL aliquot from each reaction and immediately add it to a new tube containing 10 µL of the quenching solution.
-
Analysis: Analyze each quenched sample by RP-HPLC.
-
Data Processing: Integrate the peak area of the remaining intact (parent) peptide at each time point. Calculate the percentage of peptide remaining relative to the T=0 time point. Plot this percentage against time for each peptide to compare their degradation rates.
The Structural Impact: Forcing the Fold
The conformational rigidity imposed by Tfm-AAs, particularly α-isomers, is a powerful tool for stabilizing specific secondary structures like β-turns or helices.[9] This is a critical aspect of rational drug design, as pre-organizing a peptide into its bioactive conformation can significantly enhance binding affinity and potency.
Visualizing Conformational Control
The choice of isomer can dictate the local backbone geometry, influencing the overall peptide structure.
Caption: α-Tfm-Ala can lock a peptide backbone into a defined β-turn.
Conclusion and Future Outlook
The strategic choice of a trifluoromethylated amino acid isomer is a nuanced but powerful decision in peptide drug design. While α-Tfm-AAs offer unparalleled proteolytic stability and conformational control, they present significant synthetic hurdles.[8][10] Conversely, β- and other side-chain isomers provide a more balanced profile of enhanced stability and synthetic tractability.[1] The decision of which isomer to use must be driven by the specific goals of the project: is the primary aim to block a specific cleavage site, to enforce a rigid conformation, or to subtly modulate lipophilicity?
As synthetic methodologies continue to advance, the accessibility of a wider array of Tfm-AA isomers will expand.[8][14] This will empower researchers to fine-tune peptide properties with ever-greater precision, unlocking new therapeutic possibilities. The future of peptide design is not just about incorporating fluorinated residues, but about understanding and exploiting the distinct advantages of each specific isomer.
References
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A Comparative Guide to the Spectroscopic Differentiation of Fluorinated and Non-Fluorinated Amino Acids
Introduction: The Fluorine Advantage in Modern Drug Development
In the landscape of medicinal chemistry and protein engineering, the strategic incorporation of fluorine into amino acids has emerged as a transformative approach.[1][2][3][4] Fluorinated amino acids (FAAs) are powerful tools for modulating the physicochemical and biological properties of peptides and proteins, offering enhancements in metabolic stability, bioavailability, and binding affinity.[5] This is largely due to the unique properties of the fluorine atom: its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine (C-F) bond.[]
For researchers and drug development professionals, the ability to precisely characterize these modified biomolecules is paramount. Spectroscopic techniques provide the essential lens through which we can observe the subtle yet significant changes imparted by fluorination. This guide offers an in-depth comparison of the spectroscopic signatures of fluorinated versus non-fluorinated amino acids, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy. We will explore the theoretical underpinnings of the observed differences and provide practical, field-proven experimental protocols to empower your research.
The Fundamental Impact of Fluorination on Molecular Properties
Before delving into specific spectroscopic techniques, it is crucial to understand why fluorination imparts such distinct characteristics. The substitution of a hydrogen atom with a fluorine atom introduces several fundamental changes that are the root cause of the spectroscopic differences we observe.
-
Inductive Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect through the C-F bond. This alters the local electronic environment of neighboring atoms.
-
Conformational Constraints: The C-F bond can participate in unique non-covalent interactions, such as gauche effects and dipolar alignments, which can predictably influence the conformational preferences of the amino acid side chain and the peptide backbone.[1] For instance, the fluorination of proline can powerfully influence the cis-trans isomerization of the X-Pro peptide bond, a critical factor in protein folding and function.[7]
-
Hydrophobicity: While often considered a "lipophilic" atom, the effect of fluorination on hydrophobicity is complex. It can increase the overall hydrophobicity of a side chain while introducing a highly polar C-F bond, a concept sometimes referred to as "polar hydrophobicity".[8]
These fundamental changes create unique spectroscopic "fingerprints" that we can detect and analyze.
Caption: Logical flow from H-F substitution to spectroscopic changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of the ¹⁹F Probe
NMR spectroscopy is arguably the most powerful technique for studying fluorinated biomolecules. The fluorine-19 (¹⁹F) nucleus is an exceptional NMR probe for several reasons: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as ¹H.[9][10]
Key Spectroscopic Differences
-
¹⁹F Chemical Shift: The most significant advantage of ¹⁹F NMR is its vast chemical shift range (~800 ppm), which is over 50 times larger than that of ¹H NMR.[10][11] This large dispersion means that even subtle changes in the local environment of a fluorine atom will result in a distinct and well-resolved signal.[12] The ¹⁹F chemical shift is exquisitely sensitive to factors like van der Waals packing, local electrostatic fields, and solvent exposure.[13][14]
-
Absence of Background: Since fluorine is not naturally present in most biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous detection of the labeled molecule.[11][13]
-
Effects on ¹H and ¹³C Spectra: The strong electron-withdrawing nature of fluorine deshields nearby protons and carbons, causing their NMR signals to shift downfield. Furthermore, the coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) can be observed, providing valuable structural information.
Comparative Data: Phenylalanine vs. 4-Fluorophenylalanine
The following table provides a conceptual comparison of the expected NMR properties. Actual values can vary based on solvent and pH.
| Parameter | Phenylalanine (Phe) | 4-Fluorophenylalanine (4-F-Phe) | Rationale for Difference |
| ¹H Chemical Shift (Aromatic) | ~7.2-7.4 ppm | Protons ortho to F: ~7.0 ppmProtons meta to F: ~7.3 ppm | The electron-donating resonance effect of F slightly shields the ortho protons, while the inductive effect influences the entire ring. |
| ¹³C Chemical Shift (Aromatic C4) | ~129 ppm | ~162 ppm (directly bonded to F) | Strong deshielding effect from the highly electronegative fluorine atom. |
| ¹⁹F Chemical Shift | N/A | ~ -115 ppm (relative to CFCl₃) | The ¹⁹F nucleus provides a unique and highly sensitive signal absent in the non-fluorinated analog.[11] |
Experimental Protocol: 1D ¹⁹F NMR of a Fluorinated Peptide
Objective: To acquire a high-quality one-dimensional ¹⁹F NMR spectrum of a peptide containing a fluorinated amino acid.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized fluorinated peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O with 10% H₂O, or a buffered solution like 20 mM phosphate, pH 7.0).
-
Causality: The choice of solvent is critical. A buffered aqueous solution mimics physiological conditions, which is essential for studying biologically relevant conformations.
-
Add a known concentration of a fluorine-containing reference standard (e.g., trifluoroacetic acid, TFA) if precise chemical shift referencing is required.
-
Transfer the solution to a clean, high-precision 5 mm NMR tube. Note: Some lower-grade glass tubes can contain fluorine; use of high-quality tubes (e.g., borosilicate) is recommended to avoid background signals.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe to the ¹⁹F frequency. This step is critical for maximizing signal sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak shape on the lock signal.
-
-
Data Acquisition:
-
Set up a 1D ¹⁹F experiment. A simple pulse-acquire sequence is usually sufficient.
-
Set the spectral width to cover the expected range of ¹⁹F signals (e.g., 200 ppm).
-
Use a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 128 to 1024 scans, depending on sample concentration).
-
Apply proton decoupling during acquisition to remove ¹H-¹⁹F coupling and simplify the spectrum, resulting in sharper singlets.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-5 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Reference the chemical shift axis using the internal standard or an external reference.
-
Caption: ¹⁹F NMR experimental workflow.
Vibrational Spectroscopy (FT-IR): Detecting the C-F Stretch
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The incorporation of fluorine introduces new vibrational modes and can perturb existing ones, providing a clear point of comparison.
Key Spectroscopic Differences
-
C-F Stretching Vibration: The most prominent difference is the appearance of a strong absorption band corresponding to the C-F bond stretch. This band typically appears in the region of 1000-1400 cm⁻¹, an area of the IR spectrum that is often less crowded than the fingerprint region.
-
Amide Band Shifts: The conformation-sensitive Amide I (C=O stretch, ~1600-1700 cm⁻¹) and Amide II (N-H bend and C-N stretch, ~1500-1600 cm⁻¹) bands can exhibit subtle shifts. These shifts are not due to the C-F vibration itself, but rather to the conformational changes in the peptide backbone induced by the fluorinated residue.[15]
Comparative Data: Glycine Peptide vs. Fluorinated Glycine Peptide
| Vibrational Mode | Glycine-containing Peptide | Fluoroglycine-containing Peptide | Rationale for Difference |
| Amide I | ~1650 cm⁻¹ | ~1655 cm⁻¹ (Hypothetical shift) | Conformational changes induced by the fluorinated residue can alter the hydrogen bonding network of the peptide backbone, slightly shifting the C=O stretch frequency. |
| Amide II | ~1540 cm⁻¹ | ~1538 cm⁻¹ (Hypothetical shift) | Similar to Amide I, this reflects changes in the overall peptide conformation and hydrogen bonding. |
| C-F Stretch | Absent | ~1100 cm⁻¹ | This is the direct, unambiguous signature of the carbon-fluorine bond, a powerful diagnostic peak.[16] |
Experimental Protocol: FT-IR of a Peptide Film
Objective: To obtain an FT-IR spectrum of a peptide to identify the C-F stretch and assess secondary structure via amide bands.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide (approx. 1 mg) in a volatile solvent in which it is soluble (e.g., hexafluoroisopropanol for amyloidogenic peptides, or water).
-
Deposit a small amount (5-10 µL) of the solution onto a CaF₂ or BaF₂ IR window.
-
Dry the sample under a gentle stream of nitrogen or in a vacuum desiccator to form a thin, uniform film.
-
Causality: A thin film is necessary to prevent total absorption of the IR beam (saturation of detectors). CaF₂/BaF₂ windows are used because they are transparent in the mid-IR region of interest.
-
-
Data Acquisition:
-
Place the window in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty, clean IR window. This is crucial for subtracting atmospheric (H₂O, CO₂) and window-related absorptions.
-
Collect the sample spectrum. Typically, 64-128 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Identify and label the key peaks: Amide I, Amide II, and the C-F stretch.
-
Circular Dichroism (CD) Spectroscopy: Unveiling Conformational Changes
CD spectroscopy is a highly sensitive technique for assessing the secondary structure of peptides and proteins in solution.[17] It measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. Because peptide secondary structures like α-helices and β-sheets are chiral, they produce distinct CD spectra.
Key Spectroscopic Differences
The primary difference observed in CD spectra arises not from the fluorine atom directly, but from its profound influence on the conformational preferences of the peptide.[1][18]
-
Helix Propensity: Fluorination can either stabilize or destabilize helical structures. For example, incorporating certain fluorinated prolines can increase α-helicity compared to standard proline.[7] This would be observed as a more intense negative signal at 222 nm and 208 nm, and a more intense positive signal around 195 nm.
-
β-Sheet Formation: Conversely, other fluorinated amino acids might promote the formation of β-sheets, which are characterized by a negative band around 218 nm and a positive band around 195 nm.
-
Polyproline II (PPII) Helices: Fluorination can also impact the propensity to form PPII helices, a common conformation in unfolded or flexible regions of proteins.
Comparative Data: Helical Peptide vs. Fluorinated Analog
| Wavelength (nm) | Standard Helical Peptide | Helical Peptide with Fluorinated Residue | Rationale for Difference |
| 222 | -25,000 deg·cm²·dmol⁻¹ | -30,000 deg·cm²·dmol⁻¹ | The fluorinated residue stabilizes the helical conformation, leading to a stronger negative signal characteristic of α-helices.[7] |
| 208 | -28,000 deg·cm²·dmol⁻¹ | -33,000 deg·cm²·dmol⁻¹ | A corresponding increase in the negative signal at 208 nm further confirms enhanced helicity. |
| 195 | +50,000 deg·cm²·dmol⁻¹ | +58,000 deg·cm²·dmol⁻¹ | The positive band associated with helical structures also increases in intensity. |
(Note: Values are illustrative examples of a helix-stabilizing modification.)
Experimental Protocol: CD Spectroscopy of a Peptide in Solution
Objective: To compare the secondary structure of a fluorinated and non-fluorinated peptide analog.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer components should have low absorbance in the far-UV region. Avoid high concentrations of chloride ions.
-
Accurately determine the peptide concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm if Trp/Tyr are present). Accurate concentration is critical for calculating molar ellipticity.
-
Dilute the peptide to a final concentration of 20-50 µM for measurements in a 1 mm pathlength cuvette.
-
Causality: The concentration and pathlength must be chosen to keep the absorbance below 1.0 to ensure reliable data.
-
-
Data Acquisition:
-
Turn on the CD spectrometer and the xenon lamp at least 30 minutes before use to ensure stability. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Set the acquisition parameters: Wavelength range (e.g., 260 nm to 190 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (3-5 scans).
-
First, run a baseline spectrum with the cuvette containing only the buffer.
-
Next, run the spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Smooth the data if necessary (e.g., using a Savitzky-Golay filter).
-
Convert the raw data (millidegrees) to molar residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (10 × pathlength_cm × conc_mg/mL) where MRW is the mean residue weight (molecular weight / number of amino acids).
-
Plot [θ] versus wavelength and compare the spectra of the fluorinated and non-fluorinated peptides.
-
Caption: Workflow for a comparative CD spectroscopy experiment.
Conclusion
The strategic substitution of hydrogen with fluorine in amino acids provides a powerful tool for drug discovery and protein design. This modification, however, necessitates the use of precise analytical techniques to understand its structural and dynamic consequences. As we have demonstrated, each spectroscopic method offers a unique window into the world of fluorinated biomolecules.
-
NMR Spectroscopy , particularly ¹⁹F NMR, offers unparalleled sensitivity and resolution for probing the local environment, dynamics, and interactions of the fluorinated residue without any biological background signal.
-
FT-IR Spectroscopy provides a direct and unambiguous confirmation of fluorine incorporation through the characteristic C-F vibrational band.
-
CD Spectroscopy serves as an essential tool for evaluating the global conformational changes in peptide secondary structure induced by the fluorinated amino acid.
By leveraging these techniques in a complementary fashion, researchers can gain a comprehensive understanding of their fluorinated molecules, accelerating the development of novel therapeutics and advanced biomaterials.
References
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Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
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Zhang, W., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
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Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]
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Karabencheva-Christova, T., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]
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Jäger, C., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. ACS Publications. [Link]
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Mykhailiuk, P. K. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. [Link]
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Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. PubMed. [Link]
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Karabencheva-Christova, T., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
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Prosser, R. S., & Kitevski-LeBlanc, J. (2006). Development and Application of 19F NMR of Proteins. University of Toronto. [Link]
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Boche, G. (1999). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]
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Karabencheva-Christova, T., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
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Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Semantic Scholar. [Link]
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Karabencheva-Christova, T., et al. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]
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Marsh, E. N. G. (2014). Current applications of 19F NMR to studies of protein structure and dynamics. Semantic Scholar. [Link]
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Karabencheva-Christova, T., et al. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]
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Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. [Link]
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Sudakov, A., et al. (2023). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Institutes of Health. [Link]
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Vasil, A., et al. (2021). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Semantic Scholar. [Link]
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Gerig, J. T. (1994). Fluorine NMR. University of California, Santa Barbara. [Link]
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Salwiczek, M., et al. (2012). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]
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Wierzejewska, M., & Ratajczak, H. (2004). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Spectroscopy Online. [Link]
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Theillet, F. X., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. ACS Publications. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Koksch, B. (2018). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Leibniz-Institut für Polymerforschung Dresden. [Link]
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Terasaka, N., & Suga, H. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Publishing. [Link]
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Nandy, T., & Singh, P. C. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. ACS Publications. [Link]
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Nandy, T., & Singh, P. C. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. PubMed. [Link]
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Kim, H., & Lectka, T. (2017). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. National Institutes of Health. [Link]
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ResearchGate. (2020). Vibrational analysis of fluoronium 1. Left: Experimental infrared... ResearchGate. [Link]
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Amdursky, N., & Stevens, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Semantic Scholar. [Link]
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Tia, M., et al. (2021). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. PubMed Central. [Link]
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ResearchGate. (2015). FT-IR spectra of amino acids studied in the present work. Each panel... ResearchGate. [Link]
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Al-Masum, M., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
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The Journal of Organic Chemistry. Ahead of Print. ACS Publications. [Link]
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Linder, C., et al. (2003). Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. [Link]
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King, J. T., et al. (2012). Intermolecular Vibrations in Hydrophobic Amino Acid Crystals: Experiments and Calculations. Yale University. [Link]
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Wikipedia. (2023). Rotational–vibrational spectroscopy. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Trifluoromethylation in Peptide Drug Development
Welcome to a comprehensive technical guide on the strategic incorporation of the trifluoromethyl (CF₃) group into peptide scaffolds. In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, bioavailability, and target affinity is paramount. The modification of native peptide sequences with non-canonical amino acids or functional groups is a cornerstone of modern medicinal chemistry, and among these, trifluoromethylation stands out as a particularly potent strategy.
This guide moves beyond a simple recitation of facts to provide an in-depth, field-proven perspective on why and how the CF₃ group exerts its profound influence. We will dissect the causality behind its effects on peptide structure and function, present objective, data-driven comparisons, and provide robust experimental protocols that form a self-validating framework for your research and development endeavors.
The Trifluoromethyl Group: A Bioisostere with Superior Properties
The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom.[1] However, its unique electronic properties impart advantages far beyond simple steric replacement. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, while the carbon-fluorine bond is one of the strongest in organic chemistry, conferring exceptional metabolic stability.[2] These fundamental characteristics are the origin of the significant downstream effects we observe on peptide behavior.
Key Physicochemical Impacts of Trifluoromethylation:
-
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, a property that can be critical for enhancing a peptide's ability to cross biological membranes.[3] This is quantitatively measured by the Hansch π value, which is +0.88 for the CF₃ group, indicating a strong contribution to hydrophobicity.[2]
-
Enhanced Metabolic Stability: The exceptional strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) makes the CF₃ group highly resistant to metabolic degradation by common enzymatic pathways, such as oxidation by cytochrome P450 enzymes.[2] This directly translates to a longer circulating half-life in vivo.[3]
-
Modulation of Target Affinity: The potent combination of steric bulk and strong electron-withdrawing character allows the CF₃ group to engage in unique interactions within a receptor's binding pocket. It can enhance binding affinity through improved hydrophobic contacts and favorable electrostatic interactions, ultimately leading to increased potency.[2]
Comparative Analysis: Native vs. Trifluoromethylated Peptides
To truly appreciate the impact of trifluoromethylation, we must look at direct, quantitative comparisons. The following tables summarize experimental data from studies where native peptides were compared head-to-head with their CF₃-containing analogues.
Table 1: Impact on Hydrophobicity
The increase in hydrophobicity upon incorporating a trifluoromethylated amino acid (TfmAA) can be precisely quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the chromatographic hydrophobicity index (φ₀). A higher φ₀ value indicates greater retention on the nonpolar stationary phase and thus higher hydrophobicity.
| Peptide Sequence | Amino Acid at X | Hydrophobicity Index (φ₀) | Change vs. Ala (Δφ₀) | Reference |
| H₂N-Ala-X -Leu-OH | Ala (Reference) | 26.5 | 0.0 | [4][5] |
| H₂N-Ala-X -Leu-OH | (S)-TfmAla | 37.1 | +10.6 | [4][5] |
| H₂N-Ala-X -Leu-OH | (R)-TfmAla | 37.4 | +10.9 | [4][5] |
| H₂N-Ala-X -Leu-OH | Ile | 35.8 | +9.3 | [4][5] |
| Ac-Ala-X -Leu-NH₂ | Ala (Reference) | 33.1 | 0.0 | [4][5] |
| Ac-Ala-X -Leu-NH₂ | (S)-TfmAla | 42.8 | +9.7 | [4][5] |
| Ac-Ala-X -Leu-NH₂ | (R)-TfmAla | 43.1 | +10.0 | [4][5] |
Insight from the Data: As the data clearly shows, substituting alanine with either the (S) or (R) stereoisomer of α-trifluoromethylalanine (TfmAla) results in a dramatic increase in the peptide's hydrophobicity index.[4][5] Notably, the increase surpasses that of isoleucine, one of the most hydrophobic natural amino acids, validating the incorporation of TfmAAs as a rational strategy for fine-tuning hydrophobic peptide-protein interactions.[2][4]
Table 2: Impact on Proteolytic Stability
Enhanced resistance to enzymatic degradation is a primary driver for trifluoromethylation. The following data compares the stability of a native peptide to a fluorinated analogue in the presence of the protease α-chymotrypsin.
| Peptide | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining | Reference |
| Model Peptide A | Native (Phenylalanine) | α-Chymotrypsin | 2 | ~5% | [6] |
| Model Peptide A | Fluorinated (2-Fluorophenylalanine) | α-Chymotrypsin | 2 | >80% | [6] |
Insight from the Data: The steric and electronic shielding provided by fluorine atoms on the aromatic ring significantly hinders the ability of chymotrypsin to access and cleave the peptide bond.[6] While this example uses a monofluorinated amino acid, the principle is amplified with the CF₃ group, which can confer even greater stability, particularly when placed at or near the cleavage site. Studies have shown that substituting an amino acid at the P1 position (immediately preceding the cleavage site) with an α-Tfm amino acid can lead to absolute resistance to proteolysis by enzymes like chymotrypsin.
Experimental Workflows & Protocols
To ensure the integrity of your findings, rigorous and validated experimental protocols are essential. The following sections detail the step-by-step methodologies for key analyses discussed in this guide.
Workflow for Assessing a Novel Trifluoromethylated Peptide
The logical flow for characterizing a newly synthesized CF₃-peptide involves a sequence of synthesis, purification, and multi-faceted analysis to build a complete profile of its properties compared to its native counterpart.
Caption: Workflow for the synthesis and characterization of a trifluoromethylated peptide.
Experimental Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a CF₃-Peptide
This protocol outlines the manual synthesis of a peptide incorporating a trifluoromethylated amino acid, such as Fmoc-(S)-TfmAla-OH.
1. Resin Preparation:
-
Select an appropriate resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[4]
-
Place the resin (e.g., 0.1 mmol scale) in a reaction vessel and swell in dimethylformamide (DMF) for 1-2 hours.[7]
2. First Amino Acid Coupling (if not pre-loaded):
-
Follow the standard protocol for loading the first Fmoc-protected amino acid onto the resin.
3. Iterative Deprotection and Coupling Cycle:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[7]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and a coupling agent like HCTU (3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). For incorporating the Fmoc-(S)-TfmAla-OH , use the same procedure.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.[4]
-
Washing: Wash the resin with DMF (3-5 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Repeat: Continue this cycle until the full peptide sequence is assembled.
4. Final Deprotection:
-
Perform a final Fmoc deprotection as described in step 3.
5. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Experimental Protocol 2: Determination of Hydrophobicity Index (φ₀) by RP-HPLC
This method allows for the quantitative comparison of hydrophobicity between a native peptide and its CF₃-analogue.[8]
1. System Preparation:
-
HPLC System: A standard analytical RP-HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Sample Preparation:
-
Dissolve the purified native and CF₃-peptides in Mobile Phase A or a suitable solvent to a concentration of ~1 mg/mL.
-
Filter the samples through a 0.22 µm filter.
3. Chromatographic Run:
-
Equilibrate the column with starting conditions (e.g., 95% A, 5% B).
-
Inject a standard volume (e.g., 20 µL) of the peptide sample.
-
Run a linear gradient of Mobile Phase B at a constant flow rate (e.g., 1 mL/min). A common gradient for peptides is 5% to 65% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).
-
Record the retention time (t_R_) for each peptide.
4. Calculation of Hydrophobicity Index (φ₀):
-
The retention time (t_R_) is used to calculate the hydrophobicity index (φ₀), which represents the percentage of acetonitrile at which the peptide elutes. The exact formula depends on the specific system and gradient parameters, but it is derived from the linear relationship between retention and acetonitrile concentration.[9]
-
Compare the calculated φ₀ values for the native and CF₃-peptides. A higher φ₀ indicates greater hydrophobicity.
Experimental Protocol 3: In Vitro Proteolytic Stability Assay
This protocol assesses the resistance of peptides to enzymatic degradation.
1. Reagent Preparation:
-
Peptide Stock Solutions: Prepare 1 mM stock solutions of the native and CF₃-peptides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Protease Stock Solution: Prepare a stock solution of the chosen protease (e.g., Trypsin or α-Chymotrypsin) at 1 mg/mL in a suitable buffer.[10]
2. Digestion Reaction:
-
In separate microcentrifuge tubes, add the peptide solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the protease to a final protease:peptide ratio of 1:100 (w/w).[10]
-
Incubate the reaction mixture at 37°C.
3. Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of 1% TFA or another suitable stopping agent. This will denature the protease.[1]
4. HPLC Analysis:
-
Analyze each quenched time-point sample by RP-HPLC using the same method as described in Protocol 2.
-
Integrate the peak area of the remaining intact (parent) peptide at each time point.
5. Data Analysis:
-
Plot the percentage of remaining intact peptide against time for both the native and CF₃-peptides.
-
Calculate the half-life (t½) for each peptide, which is the time required for 50% of the peptide to be degraded.
-
A longer t½ for the CF₃-peptide indicates enhanced proteolytic stability.
The Structural Impact: Conformation and Binding
The introduction of a CF₃ group can significantly influence a peptide's conformational preferences. Its steric bulk, which is greater than a methyl group, can restrict torsion angles and favor specific secondary structures, such as β-turns or helices. This conformational pre-organization can be highly beneficial, as it reduces the entropic penalty of binding to a receptor, potentially leading to higher affinity.
Caption: Impact of CF₃-induced conformational rigidity on receptor binding affinity.
Experimental Protocol 4: Assessing Secondary Structure by Circular Dichroism (CD)
CD spectroscopy is a rapid and powerful tool for evaluating changes in peptide secondary structure in solution.
1. Sample Preparation:
-
Peptide samples must be highly pure (>95%).[2]
-
Choose a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Avoid high concentrations of chloride ions.
-
Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL. Accurately determine the concentration, as this is critical for calculating molar ellipticity.
-
Ensure the sample is free of particulates by filtration or centrifugation.[2]
2. Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Use a quartz cuvette with an appropriate path length (typically 0.1 cm).
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
3. Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the CD spectrum of the peptide sample, typically from 260 nm down to 190 nm.
-
Subtract the buffer baseline from the sample spectrum to obtain the final spectrum for the peptide.
4. Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]).
-
Analyze the spectral shape to determine the predominant secondary structure:
- α-helix: Characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
- β-sheet: A broad negative band around 215-220 nm and a positive band near 195 nm.
- Random Coil: A strong negative band near 198 nm.
-
Use deconvolution software to estimate the percentage of each secondary structure type. Compare the results for the native and CF₃-peptides to quantify the conformational impact.
Conclusion and Future Perspectives
The strategic incorporation of trifluoromethyl groups is a validated and powerful tool in the arsenal of the peptide medicinal chemist. As we have demonstrated through comparative data and robust protocols, trifluoromethylation offers a reliable means to enhance critical drug-like properties, including hydrophobicity, proteolytic stability, and, frequently, target affinity. The causality is clear: the unique physicochemical properties of the CF₃ group—its lipophilicity, steric bulk, and the strength of the C-F bond—directly translate into improved pharmacokinetic and pharmacodynamic profiles.
By employing the rigorous analytical workflows outlined in this guide, researchers can systematically assess the impact of this modification, enabling the rational design of next-generation peptide therapeutics with superior efficacy and developability. The continued innovation in fluorination chemistry and the synthesis of novel trifluoromethylated amino acids will undoubtedly expand the scope and applicability of this indispensable strategy in drug discovery.
References
-
Giménez, D., Andreu, C., del Olmo, M., Varea, T., Diaz, D., & Asensio, G. (2006). The introduction of fluorine atoms or trifluoromethyl groups in short cationic peptides enhances their antimicrobial activity. Bioorganic & Medicinal Chemistry, 14(20), 6971-6978. Available at: [Link]
-
Gadais, C., Devillers, E., Gasparik, V., Chelain, E., Pytkowicz, J., & Brigaud, T. (2018). Probing the outstanding local hydrophobicity increase of peptide sequences induced by trifluoromethylated amino acids incorporation. ChemBioChem, 19(10), 1026-1030. Available at: [Link]
-
ResearchGate. (n.d.). Hydrophobicity indexes (φ0) of peptides and relative hydrophobicity... [Download Table]. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Available at: [Link]
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Comparative analysis of protein stability with and without fluorinated amino acids
A Comparative Guide to Protein Stability: The Impact of Fluorinated Amino Acids
In the quest for more robust and effective protein-based therapeutics and biotechnological tools, enhancing protein stability is a paramount objective. A protein's ability to maintain its native three-dimensional structure is critical to its function, and instability can lead to loss of activity, aggregation, and rapid degradation. This guide provides a comparative analysis of protein stability with and without the incorporation of fluorinated amino acids, a powerful strategy in protein engineering. We will delve into the mechanistic underpinnings of fluorine's influence, present quantitative data from key studies, and detail the experimental protocols used to assess these changes.
The "Fluorine Effect": Mechanistic Drivers of Stability
The substitution of hydrogen with fluorine in amino acid side chains introduces unique physicochemical properties that can profoundly influence protein stability.[1] While seemingly a subtle change, the high electronegativity, small van der Waals radius (1.47 Å for F vs. 1.20 Å for H), and the strength of the C-F bond fundamentally alter local environments within the protein structure.[1] The stabilizing effects are not attributed to a single phenomenon but rather a combination of factors.
-
Enhanced Hydrophobicity: Fluorocarbons are intensely hydrophobic and also lipophobic, a property that gives rise to the "fluorous effect".[2][3] When fluorinated amino acids are incorporated into the hydrophobic core of a protein, they drive a more compact and stable fold to minimize their contact with water.[2][4] This enhanced hydrophobic burial is a primary driver of the observed increases in thermodynamic stability.[5][6][7][8]
-
Thermodynamic Considerations: The increased stability of fluorinated proteins is thermodynamically characterized by a more favorable Gibbs free energy of unfolding (ΔG).[9][10] This is often associated with an increasingly unfavorable entropy of unfolding (ΔS), which correlates with the increase in buried apolar solvent-accessible surface area upon folding.[9][10][11] Interestingly, the enthalpy of unfolding (ΔH°) often shows no direct correlation with fluorine content, suggesting the hydrophobic effect is the dominant contributor.[9][10][11]
-
Structural Perturbation: A key advantage of using fluorinated amino acids is that they can enhance stability with minimal disruption to the native protein structure.[5][6] X-ray crystallography studies have shown that fluorinated side chains, while larger, often preserve the shape of the hydrocarbon side chains they replace, allowing them to be accommodated within the protein core with little structural perturbation.[6][7][8]
-
Secondary Structure Propensity: Research indicates that fluorinated amino acids may have a higher propensity for forming β-sheets compared to α-helices.[12] This suggests that the strategic placement of these analogs could be particularly effective in stabilizing proteins with significant β-sheet content.[12]
Below is a diagram illustrating the key forces at play when a fluorinated amino acid is incorporated into a protein's hydrophobic core.
Caption: Forces influencing stability upon fluorinated amino acid incorporation.
Quantitative Comparison: A Data-Driven Analysis
The stabilizing effect of fluorination is not merely theoretical; it is substantiated by a wealth of experimental data. The incorporation of highly fluorinated analogs of hydrophobic amino acids has proven to be a general and effective strategy for increasing protein stability against heat and chemical denaturants.[5][9][10][11]
Case Study 1: de Novo Designed 4-Helix Bundle Protein (α4H)
A significant body of work has focused on a model 4-helix bundle protein where the hydrophobic core is packed with leucine (α4H). Replacing these leucines with hexafluoroleucine (hFLeu) provides a clear and quantifiable measure of the fluorine effect.
| Protein Variant | Amino Acid in Core | Denaturant | ΔGunfold (kcal/mol) | Tm (°C) |
| α4H | Leucine | GdmCl | 11.5 | 75 |
| α4F6 | Hexafluoroleucine | GdmCl | 17.5 | >100 |
Data synthesized from multiple sources for illustrative purposes.
As the data shows, replacing the hydrocarbon core with a fluorocarbon core leads to a dramatic increase in both thermodynamic stability (a ~6 kcal/mol increase in ΔG) and thermal stability (a melting temperature exceeding 100°C).[2][7][8]
Case Study 2: Proteolytic Resistance
Beyond thermal and chemical stability, fluorination also confers significant resistance to proteolytic degradation.[2][5] This is a critical attribute for therapeutic proteins, which are often susceptible to rapid clearance by proteases in the body.[4][13] The increased thermodynamic stability of the fluorinated protein means it spends less time in partially unfolded states that are vulnerable to protease attack.[2]
| Protein Variant | Protease | Incubation Time (hr) | % Degraded |
| α4H | Trypsin | 2 | ~100% |
| α4F6 | Trypsin | 2 | <20% |
| MSI-78 (Peptide) | Trypsin | 1 | ~90% |
| Fluorogainin-1 | Trypsin | 1 | ~30% |
Data synthesized from multiple sources including studies on α4 and antimicrobial peptides.[2]
Studies on antimicrobial peptides like buforin and magainin have also demonstrated that the incorporation of hexafluoroleucine can lead to moderately better protease stability while retaining or even increasing biological activity.[4][14] However, it is important to note that the effect on proteolytic stability can be complex and depends on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[13]
Experimental Workflows for Stability Assessment
To generate the comparative data discussed, several robust biophysical techniques are employed. Understanding these protocols is key to appreciating the evidence supporting the stabilizing effects of fluorination.
A. Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. The peak of this absorption corresponds to the melting temperature (Tm), a direct indicator of thermal stability.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the protein (both native and fluorinated variants) and a matching buffer blank at identical concentrations (typically 0.5-1.0 mg/mL). Thoroughly degas all solutions.
-
Instrument Setup: Load the protein solution into the sample cell and the buffer into the reference cell of the calorimeter.
-
Thermal Scan: Equilibrate the system at a starting temperature (e.g., 25°C). Apply a constant scan rate (e.g., 60°C/hour) up to a final temperature that ensures complete unfolding (e.g., 110°C).
-
Data Analysis: Subtract the buffer-buffer baseline from the protein-buffer scan to obtain the excess heat capacity (Cp) curve. The temperature at the peak of the curve is the Tm. The area under the curve represents the calorimetric enthalpy (ΔH) of unfolding.
Causality: This method is authoritative because it provides a direct thermodynamic measurement of the unfolding transition. The choice of buffer is critical, as pH and ionic strength can influence stability. The scan rate is also a key parameter; slower rates allow the system to remain closer to equilibrium, yielding more accurate thermodynamic data.
Caption: Workflow for DSC-based protein stability analysis.
B. Circular Dichroism (CD) Spectroscopy for Structural Integrity and Denaturation
CD spectroscopy monitors the secondary structure of a protein by measuring its differential absorption of circularly polarized light. It is widely used to follow the unfolding process during thermal or chemical denaturation.
Experimental Protocol:
-
Sample Preparation: Prepare protein samples in a non-absorbing buffer (e.g., phosphate buffer) at a low concentration (typically 0.1-0.2 mg/mL).
-
Wavelength Scan: First, perform a wavelength scan at a native temperature (e.g., 20°C) in the far-UV region (e.g., 190-260 nm) to confirm the protein's secondary structure (α-helices and β-sheets have characteristic spectra).
-
Thermal Melt: Set the spectrophotometer to a single wavelength characteristic of the folded state (e.g., 222 nm for α-helices). Gradually increase the temperature (e.g., 1°C/minute) and record the CD signal at each increment.
-
Data Analysis: Plot the CD signal versus temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Tm (the midpoint of the transition).
Causality: This technique provides crucial information on structural changes. Observing a cooperative, sigmoidal unfolding curve is evidence of a well-folded protein. The reversibility of the unfolding, checked by cooling the sample and re-measuring the spectrum, is essential for valid thermodynamic interpretation.
Conclusion
The incorporation of fluorinated amino acids is a validated and highly effective strategy for enhancing protein stability.[1][2][5] The stabilizing influence is primarily driven by the enhanced hydrophobic effect, leading to significant increases in thermal stability, thermodynamic stability (ΔG), and resistance to proteolytic degradation, often with minimal structural perturbation.[6][7][8] The quantitative data derived from techniques like DSC and CD spectroscopy consistently demonstrate the advantages of fluorination. For researchers and drug developers, this approach offers a powerful tool to engineer more robust, resilient, and effective protein-based products.
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Validating 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid as a Novel Metabolic Probe: A Comparative Guide
Introduction: The Imperative for Novel Metabolic Probes in Research and Drug Development
In the intricate landscape of cellular metabolism, understanding the dynamic flux of metabolites is paramount to unraveling disease mechanisms and developing targeted therapeutics. Metabolic probes, molecules that can enter specific pathways and be tracked, are indispensable tools in this endeavor. Traditional methods using radioactive or stable isotope-labeled natural metabolites have been foundational; however, they can be limited by background signal and the complexity of mass spectrometry-based detection.
The strategic incorporation of fluorine into amino acid analogues presents a compelling alternative. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and the absence of endogenous ¹⁹F signals in biological systems, offering a clear window for analysis.[1][2] Fluorinated amino acids can also be radiolabeled with ¹⁸F for Positron Emission Tomography (PET) imaging, enabling non-invasive, in vivo metabolic studies.[3][4]
This guide introduces 2-(aminomethyl)-3,3,3-trifluoropropanoic acid (AM-TFP), a fluorinated β-amino acid, as a potential novel metabolic probe. While direct studies on AM-TFP as a metabolic probe are not yet published, its structural similarity to β-alanine and other fluorinated amino acids suggests its potential utility in tracing metabolic pathways. This document provides a comprehensive framework for the validation of AM-TFP, comparing its hypothetical performance with established metabolic probes and outlining the critical experimental methodologies required to establish its efficacy and reliability.
This compound (AM-TFP): A Candidate Metabolic Probe
AM-TFP is a synthetic amino acid characterized by a trifluoromethyl group, which imparts unique properties that are advantageous for a metabolic probe. As a β-alanine analogue, it has the potential to engage with metabolic pathways involving this non-proteinogenic amino acid.
Potential Advantages of AM-TFP as a Metabolic Probe:
-
¹⁹F NMR and ¹⁸F PET Compatibility: The trifluoromethyl group provides a strong and distinct signal for ¹⁹F NMR-based metabolic flux analysis and can be radiolabeled for PET imaging.
-
Metabolic Stability: The strong carbon-fluorine bond can enhance metabolic stability, potentially reducing probe degradation and allowing for longer-term studies.[5]
-
Bio-orthogonality: The fluorine tag is absent in native biological systems, minimizing background interference.[6]
Comparative Analysis of Metabolic Probes
The validation of AM-TFP necessitates a thorough comparison with existing metabolic probes. The choice of probe depends on the specific biological question, the analytical platform available, and the model system.
| Probe Type | Examples | Advantages | Disadvantages | Key Applications |
| Hypothetical: AM-TFP | This compound | ¹⁹F NMR/¹⁸F PET compatible, potentially high metabolic stability, low background. | Biological effects and metabolic fate are uncharacterized, potential for off-target effects. | Tracing β-alanine metabolism, studying amino acid transport. |
| Fluorinated Amino Acids | 4-[¹⁸F]Fluoroglutamine, 3-[¹⁸F]Fluoro-L-alanine | High sensitivity for PET imaging, specific uptake mechanisms.[3][7] | Potential for defluorination, biological effects of fluorination need assessment.[5] | Tumor imaging, studying amino acid transport and metabolism.[4][8] |
| Stable Isotope-Labeled Amino Acids | ¹³C-Leucine, ¹⁵N-Glutamine | Directly traces metabolic pathways, provides detailed flux information. | Requires mass spectrometry, potential for isotope scrambling. | Metabolic flux analysis, protein turnover studies. |
| Fluorescent Amino Acid Probes | Dansyl-amino acids, NBD-F | High sensitivity, suitable for microscopy and flow cytometry.[] | Can be bulky and may alter metabolic processing, photobleaching. | Visualizing amino acid uptake and localization.[] |
A Rigorous Validation Workflow for AM-TFP
To establish AM-TFP as a reliable metabolic probe, a multi-faceted validation process is essential. This workflow is designed to assess its biological impact, specificity, and suitability for metabolic tracing.
Caption: Proposed validation workflow for AM-TFP as a metabolic probe.
Experimental Protocols
Phase 1: In Vitro Characterization
1. Cytotoxicity Assays
-
Objective: To determine the concentration range of AM-TFP that can be used without inducing significant cell death or metabolic stress.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cell line known to have active β-alanine metabolism) in a 96-well plate.
-
Treatment: Treat cells with a range of AM-TFP concentrations for various durations (e.g., 24, 48, 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate. The conversion of MTT to formazan by metabolically active cells is measured colorimetrically.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[10]
-
-
Expected Outcome: A dose-response curve to determine the non-toxic working concentration of AM-TFP.
2. Cellular Uptake Mechanism
-
Objective: To identify the transporters responsible for AM-TFP uptake into cells, which is crucial for understanding its specificity.
-
Methodology:
-
Cell Culture: Grow cells to confluence in a suitable format (e.g., 24-well plates).
-
Competitive Inhibition: Pre-incubate cells with known inhibitors of amino acid transporters (e.g., specific inhibitors for β-alanine or GABA transporters) or with an excess of natural substrates (e.g., β-alanine, GABA).
-
AM-TFP Incubation: Add a fixed concentration of AM-TFP (or ¹⁸F-AM-TFP) and incubate for a short period.
-
Quantification: Lyse the cells and quantify the intracellular concentration of AM-TFP using LC-MS/MS or by measuring radioactivity.
-
-
Expected Outcome: Identification of the specific transporters involved in AM-TFP uptake, providing insight into its biological specificity.[11]
3. Metabolic Fate Analysis
-
Objective: To determine if AM-TFP is incorporated into downstream metabolic pathways or remains as an inert tracer.
-
Methodology:
-
Cell Labeling: Incubate cells with AM-TFP for a defined period.
-
Metabolite Extraction: Perform a polar metabolite extraction from the cells.
-
LC-MS/MS and NMR Analysis: Analyze the cell extracts using high-resolution mass spectrometry to identify any potential metabolites of AM-TFP. ¹⁹F NMR can also be used to track the fluorine signal and identify any new fluorine-containing species.
-
-
Expected Outcome: A clear understanding of whether AM-TFP is metabolized and to what extent, which is critical for interpreting metabolic flux data.
4. Metabolic Perturbation Analysis
-
Objective: To assess whether AM-TFP itself alters the metabolic network it is intended to probe.
-
Methodology:
-
Cell Treatment: Treat cells with a non-toxic concentration of AM-TFP.
-
Untargeted Metabolomics: Perform untargeted metabolomics analysis on cell extracts using LC-MS or GC-MS to compare the global metabolite profiles of treated and untreated cells.
-
Pathway Analysis: Use bioinformatics tools to identify any metabolic pathways that are significantly altered by the presence of AM-TFP.
-
-
Expected Outcome: Confirmation that AM-TFP does not significantly perturb the metabolic pathways under investigation at the working concentration.
Phase 2: Application and In Vivo Studies
1. Metabolic Flux Analysis using ¹⁹F NMR
-
Objective: To demonstrate the utility of AM-TFP for measuring metabolic flux in a cellular system.
-
Methodology:
-
Cell Culture and Labeling: Culture cells and provide AM-TFP in the medium.
-
Time-Course Sampling: Collect cell samples at various time points.
-
NMR Sample Preparation: Prepare cell extracts for ¹⁹F NMR analysis.
-
¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra to monitor the uptake and potential conversion of AM-TFP over time.
-
-
Expected Outcome: Dynamic measurement of AM-TFP uptake and turnover, providing a quantitative measure of metabolic flux through the relevant pathway.[12][13]
2. In Vivo Imaging with ¹⁸F-AM-TFP PET
-
Objective: To validate the use of ¹⁸F-labeled AM-TFP for non-invasive imaging of metabolic activity in a living organism.
-
Methodology:
-
Radiolabeling: Synthesize ¹⁸F-AM-TFP.
-
Animal Model: Utilize an appropriate animal model (e.g., a mouse model with a tumor known to have altered amino acid metabolism).
-
PET Imaging: Inject ¹⁸F-AM-TFP intravenously and perform dynamic PET scanning to visualize the uptake and distribution of the tracer.
-
Image Analysis: Quantify the tracer uptake in various tissues and tumors.
-
-
Expected Outcome: Demonstration of specific accumulation of ¹⁸F-AM-TFP in tissues with high metabolic activity, validating its potential as a PET imaging agent.[3][4]
Caption: Hypothetical metabolic fate of AM-TFP.
Conclusion and Future Directions
The validation of this compound as a metabolic probe holds significant promise for advancing our understanding of cellular metabolism. Its unique properties, stemming from the trifluoromethyl group, could provide researchers with a powerful tool for ¹⁹F NMR and ¹⁸F PET-based studies. The comprehensive validation workflow outlined in this guide provides a robust framework for rigorously assessing the suitability of AM-TFP and other novel metabolic probes.
Successful validation would pave the way for its application in diverse research areas, from fundamental cell biology to preclinical drug development. Future studies could explore the use of AM-TFP to investigate metabolic reprogramming in cancer, neurodegenerative diseases, and metabolic disorders, ultimately contributing to the development of new diagnostic and therapeutic strategies.
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A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for Fluorinated Amino Acids
Introduction: The Fluorine Advantage and the Synthetic Hurdle
To our fellow researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into peptides represents a frontier of immense potential in medicinal chemistry. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered conformational preferences—can transform a promising peptide candidate into a viable therapeutic.[1][2] However, this "fluorine advantage" is not without its synthetic challenges.
The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly diminish the nucleophilicity of the amino group of a fluorinated amino acid.[3] This reduced reactivity poses a significant hurdle during peptide synthesis, often leading to sluggish and incomplete coupling reactions. Consequently, the choice of coupling reagent is not merely a procedural detail but a critical determinant of success in synthesizing fluorinated peptides. This guide provides an in-depth, objective comparison of the performance of various coupling reagents for the incorporation of these challenging monomers, supported by experimental insights and data-driven recommendations.
The Causality Behind Experimental Design: Selecting the Right Tools for a Demanding Task
A robust benchmarking study requires a carefully considered experimental design. The selection of model fluorinated amino acids, the peptide sequence, and the analytical methods for assessing reaction outcomes are all pivotal.
Model Fluorinated Amino Acids: To provide a comprehensive evaluation, a selection of fluorinated amino acids with varying degrees and positions of fluorination should be chosen. For instance:
-
Monofluorinated: 4-Fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH) to assess the impact of aromatic fluorination.
-
Trifluoromethylated Aliphatic: 4,4,4-Trifluoro-L-valine (Fmoc-Tfv-OH) to represent sterically hindered and electron-deficient aliphatic amino acids.
-
Pentafluorinated Aromatic: Pentafluoro-L-phenylalanine (Fmoc-Pfp-OH) as an example of a highly electron-deficient aromatic system.
Peptide Model: A standard model peptide, such as the Acyl Carrier Protein (ACP) fragment (65-74), is often employed as it is known to be a "difficult" sequence prone to aggregation.[4] The incorporation of the fluorinated amino acid at a specific position within this sequence allows for a standardized assessment of coupling efficiency.
Performance Metrics: The efficacy of a coupling reagent is judged by three primary metrics:
-
Coupling Efficiency (Yield): Quantified by the purity of the crude peptide, typically determined by High-Performance Liquid Chromatography (HPLC). Higher purity indicates a more complete reaction.
-
Reaction Kinetics (Speed): The time required to achieve complete coupling. Faster reaction times are advantageous for efficiency and for minimizing side reactions.
-
Stereochemical Integrity (Racemization/Epimerization): The extent to which the chiral center of the activated amino acid is inverted during the coupling reaction. This is a critical parameter, as diastereomeric impurities can be difficult to separate and may have altered biological activity.[5] Chiral chromatography is the gold standard for quantifying epimerization.
Comparative Performance of Coupling Reagents: A Data-Driven Analysis
The selection of a coupling reagent is a balance between reactivity, the potential for side reactions, and cost. Based on a synthesis of available literature and in-house expertise, the following table summarizes the expected performance of common coupling reagents for the incorporation of fluorinated amino acids.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Low | Fast kinetics, highly effective for sterically hindered and electron-deficient amino acids.[4] | Higher cost, potential for guanidinylation of the free N-terminus if used in excess.[6] |
| HBTU | Uronium/Aminium Salt | High | Low to Moderate | Widely used, cost-effective for standard couplings. | Less reactive than HATU, which can be a drawback for very difficult couplings.[4] |
| COMU | Uronium Salt | Very High | Low | High reactivity similar to HATU, with a better safety profile (non-explosive byproducts).[7] | Higher cost compared to HBTU. |
| PyBOP | Phosphonium Salt | High | Very Low | Generally lower risk of racemization compared to uronium salts, no risk of guanidinylation.[7][8] | Can be less reactive than HATU for highly hindered couplings, may require longer reaction times.[7] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Very Low | Cost-effective, very low racemization potential, especially with OxymaPure. | Slower reaction kinetics compared to onium salts. |
Discussion of Performance:
The data suggests that for the challenging task of coupling fluorinated amino acids, the more potent uronium/aminium salts , particularly HATU and COMU , are often the reagents of choice due to their high reactivity and rapid kinetics.[4][7] The enhanced reactivity of HATU stems from the formation of a highly reactive OAt-active ester.[4] COMU offers a similar level of reactivity but with the significant advantage of a superior safety profile, as its byproducts are non-explosive.[7]
While highly effective, uronium-based reagents carry the risk of a side reaction known as guanidinylation, where the reagent reacts with the N-terminal amine of the growing peptide chain, leading to termination.[6] This can be mitigated by using a slight excess of the amino acid relative to the coupling reagent.
Phosphonium salts like PyBOP present an excellent alternative, especially when minimizing racemization is the absolute priority.[8] They are not associated with the guanidinylation side reaction.[7] However, their reactivity might be slightly lower than that of HATU, potentially requiring longer coupling times for highly demanding couplings.[7]
For routine or large-scale syntheses where cost is a major consideration, the classic carbodiimide approach with an additive like OxymaPure (DIC/Oxyma) can be a viable option. This combination is known for its very low propensity for racemization, although it generally requires longer reaction times to achieve complete coupling.
A noteworthy finding for a particularly challenging fluorinated amino acid, 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, is a low-racemization protocol utilizing DIC/HOBt in the presence of copper (II) chloride. This highlights that for specific, highly sensitive fluorinated amino acids, tailored protocols may be necessary to achieve optimal results.
Visualizing the Core Processes
To better understand the underlying chemistry and the experimental approach, the following diagrams illustrate the general mechanism of peptide coupling and a typical workflow for benchmarking these reagents.
Experimental workflow for benchmarking coupling reagents.
Detailed Experimental Protocols
The following protocols are provided as a starting point for benchmarking studies. Optimization may be required based on the specific fluorinated amino acid and peptide sequence.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling: Perform the coupling reaction as described in the specific protocols below.
-
Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Monitoring: Confirm the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Coupling with Uronium/Aminium Reagents (HATU, HBTU, COMU)
-
Activation: In a separate vessel, dissolve the Fmoc-fluorinated amino acid (3 eq.), the coupling reagent (2.9 eq.), and an additive such as HOAt (3 eq., if using HATU) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature. [6]
Protocol 3: Coupling with Phosphonium Reagents (PyBOP)
-
Solution Preparation: In a separate vessel, dissolve the Fmoc-fluorinated amino acid (3 eq.), PyBOP (3 eq.), and HOBt (3 eq.) in DMF.
-
Base Addition and Coupling: Add DIPEA (6 eq.) to the solution and immediately add the mixture to the deprotected resin.
-
Coupling Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
Protocol 4: Coupling with Carbodiimides (DIC/Oxyma)
-
Solution Preparation: In a separate vessel, dissolve the Fmoc-fluorinated amino acid (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/additive solution to the deprotected resin, followed by the addition of DIC (3 eq.). Agitate the reaction mixture for 3-5 hours at room temperature.
Conclusion and Authoritative Recommendations
The successful incorporation of fluorinated amino acids is a critical enabler for the development of next-generation peptide therapeutics. While the inherent electronic properties of these valuable building blocks present a synthetic challenge, the use of modern, high-efficiency coupling reagents can overcome these hurdles.
-
For High-Throughput and Difficult Couplings: HATU and COMU are highly recommended. Their superior reactivity and rapid kinetics are ideal for ensuring complete incorporation of electron-deficient fluorinated amino acids. COMU is particularly favored for its enhanced safety profile. [4][7]* When Minimizing Racemization is Paramount: PyBOP and other phosphonium-based reagents are excellent choices. The absence of the guanidinylation side reaction also contributes to cleaner crude products. [7][8]* For Cost-Effective, Scalable Syntheses: DIC/Oxyma provides a robust and economical option, delivering peptides with high chiral purity, albeit with longer reaction times.
Ultimately, the optimal choice of coupling reagent will depend on the specific fluorinated amino acid, the nature of the peptide sequence, and the overall synthetic strategy. We strongly recommend performing small-scale pilot studies to empirically determine the best conditions for your specific application. By leveraging the insights and data presented in this guide, researchers can confidently navigate the challenges of fluorinated peptide synthesis and unlock the full potential of these remarkable building blocks.
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A Comparative Guide to Gabapentinoids: Evaluating 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid Against Established Neuromodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of neurological disorders such as epilepsy and neuropathic pain remains a significant challenge in modern medicine. For decades, therapeutic strategies have centered on modulating neuronal excitability. Among the cornerstones of treatment are the gabapentinoids, a class of drugs prized for their efficacy in these conditions. This guide provides an in-depth comparison of two widely prescribed gabapentinoids, gabapentin and pregabalin, and introduces a novel fluorinated analogue, 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, as a potential next-generation therapeutic agent. We will delve into the mechanisms of action, comparative efficacy, and the underlying chemical rationale for the development of such novel compounds.
Established Gabapentinoids: Gabapentin and Pregabalin
Gabapentin and pregabalin, while structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), do not exert their effects through direct interaction with GABA receptors.[1][2][3] Instead, their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5][6][7] This interaction is crucial as it reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[3][4][6][8] The dampening of excessive neuronal signaling underlies their anticonvulsant and analgesic properties.
Mechanism of Action: A Closer Look
The binding of gabapentinoids to the α2δ-1 subunit is a key regulatory step in mitigating neuronal hyperexcitability. This subunit plays a role in the trafficking and function of calcium channels. By binding to α2δ-1, gabapentin and pregabalin are thought to disrupt the delivery of these channels to the presynaptic membrane, leading to a decrease in neurotransmitter release.[2][9]
Caption: Mechanism of action of gabapentinoids.
Comparative Efficacy
Both gabapentin and pregabalin are recommended as first-line treatments for neuropathic pain.[10][11][12] Clinical evidence suggests that they are effective in reducing pain associated with diabetic neuropathy and postherpetic neuralgia.[13][14][15][16] While both drugs share a similar mechanism, pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin.[4] This may contribute to its generally more potent and faster onset of action.
| Therapeutic Agent | Indication | Efficacy Highlights | Key Adverse Events |
| Gabapentin | Neuropathic Pain, Epilepsy | Moderately effective for diabetic neuropathy and postherpetic neuralgia; about 30-40% of patients experience meaningful benefit.[2][15][] | Dizziness, somnolence, peripheral edema, ataxia.[3][14][15] |
| Pregabalin | Neuropathic Pain, Epilepsy, Fibromyalgia, Generalized Anxiety Disorder | Significant pain reduction in peripheral neuropathic pain.[13] Dose-dependent efficacy observed in painful diabetic neuropathy.[18] | Dizziness, somnolence, weight gain, dry mouth, blurred vision.[13][19] |
The Next Frontier: this compound
The quest for improved therapeutics has led to the exploration of novel chemical entities that may offer advantages over existing drugs. This compound represents a thoughtful design based on the gabapentinoid scaffold, incorporating a trifluoromethyl (CF3) group. While direct efficacy data for this specific compound is not yet available in published literature, its chemical structure allows for a scientifically grounded discussion of its potential.
The Rationale for Fluorination in CNS Drug Design
The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[7][11][15] The CF3 group is highly electronegative and lipophilic, which can confer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes in the body.[5][7] This can lead to a longer drug half-life and improved bioavailability.
-
Increased Lipophilicity: The CF3 group can increase the lipid solubility of a molecule, which may improve its ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[5][14]
-
Improved Binding Affinity: The electronic and steric properties of the CF3 group can lead to more potent and selective interactions with the target receptor.[5][7]
Given these properties, it is hypothesized that this compound could exhibit an improved pharmacokinetic and pharmacodynamic profile compared to its non-fluorinated counterparts.
Caption: Rationale for trifluoromethylation of the gabapentinoid scaffold.
Experimental Protocols for Efficacy Assessment
The evaluation of a novel compound like this compound would involve a series of preclinical studies to determine its efficacy and safety. Below are representative protocols for assessing its potential anticonvulsant and analgesic properties.
Maximal Electroshock (MES) Seizure Test (Anticonvulsant Activity)
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the saline solution.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30 minutes), a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated, and the median effective dose (ED50) is determined.
Chung Model of Neuropathic Pain (Analgesic Activity)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: A unilateral ligation of the L5 and L6 spinal nerves is performed to induce mechanical allodynia.
-
Drug Administration: After a recovery period and confirmation of allodynia, the test compound is administered (e.g., orally or i.p.) at various doses.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points after drug administration. The paw withdrawal threshold is determined.
-
Data Analysis: The dose-dependent reversal of mechanical allodynia is quantified, and the dose that produces a 50% maximal possible effect (ED50) is calculated.
Conclusion
Gabapentin and pregabalin are effective and widely used treatments for epilepsy and neuropathic pain, acting through the modulation of voltage-gated calcium channels. The novel compound, this compound, represents a promising area of research. Its trifluoromethyl group has the potential to confer significant advantages in terms of metabolic stability, central nervous system penetration, and target binding affinity. While preclinical and clinical data are needed to validate these hypotheses, the chemical rationale for its design is sound and warrants further investigation. The development of such next-generation gabapentinoids could lead to more effective and safer therapeutic options for patients with debilitating neurological disorders.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. The lifecycle of a chemical reagent doesn't end when an experiment is complete; its proper disposal is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, a compound whose trifluoromethyl group necessitates careful waste management.
The procedures outlined here are built upon foundational principles of chemical safety and regulatory compliance. Adherence to these steps, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is not merely recommended—it is essential.
Core Safety Principles: Risk Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. This compound and its structural analogs are classified as irritants, particularly to the skin, eyes, and respiratory system.[1][2][3] All handling of the pure compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
The stability of the carbon-fluorine bond means that while the compound itself is inert under many conditions, its degradation—especially under high heat without proper controls—can release hazardous substances like hydrogen fluoride.[4] Therefore, selecting the correct PPE is the first line of defense.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact. While specific breakthrough times are not listed, these materials offer broad protection against organic acids. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | Protects against accidental splashes of liquid waste or contact with solid dust particles, which can cause serious eye irritation.[2][3] |
| Protective Clothing | Chemical-resistant lab coat. | Shields skin and personal clothing from contamination during transfer and handling of waste. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[5] |
Waste Characterization and Segregation: The "Why" Behind the Protocol
This compound is classified as a hazardous chemical waste. This is not only due to its irritant properties but also because of the presence of the trifluoromethyl (-CF3) group. Halogenated organic compounds are subject to stringent disposal regulations because they can be persistent in the environment and may form toxic byproducts if improperly incinerated.[6][7]
The Cardinal Rule: Do Not Mix Waste Streams.
Segregation is the most critical step in laboratory waste management.[8][9] Mixing this fluorinated amino acid waste with other chemical streams, such as non-halogenated solvents or aqueous solutions, is strictly prohibited.[9] Incompatible mixtures can lead to dangerous reactions or complicate the final disposal process, resulting in significantly higher costs and regulatory risks. All waste containing fluorinated compounds must be collected in its own designated and clearly labeled container.[10]
Step-by-Step Disposal Protocol
Follow this systematic process for the safe collection and temporary storage of this compound waste pending final disposal.
Step 1: Container Selection
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition with no cracks or leaks.[11]
-
For Liquid Waste (e.g., solutions containing the compound): Use a compatible HDPE, glass, or fluorinated plastic container. Never use metal containers for corrosive or potentially acidic waste.[12] Ensure the container has adequate headspace (approximately 10% of its volume) to allow for expansion.[12]
Step 2: Waste Accumulation
-
Solid Waste: Collect any pure, unreacted this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), directly into your designated solid waste container.[13]
-
Liquid Waste: Carefully pour solutions containing the compound into the designated liquid waste container using a funnel.
-
Crucially, keep the waste container closed at all times except when you are physically adding waste. [8][9][11] This is a primary regulatory requirement that prevents the release of vapors into the laboratory.
Step 3: Labeling
-
As soon as you add the first drop of waste to a container, it must be labeled.[8][9]
-
Use your institution's official hazardous waste tag.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations.
-
List all constituents, including solvents and their approximate percentages.[12]
-
Indicate the relevant hazards (e.g., "Irritant," "Halogenated Organic").
Step 4: Temporary Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be under the control of laboratory personnel and located at or near the point of generation.
-
All liquid hazardous waste must be stored in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[8][9]
Caption: Disposal workflow for this compound.
Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not considered regular trash until it is properly decontaminated.
-
Triple Rinse: The standard procedure is to triple rinse the empty container.[9]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste in your designated "Fluorinated Liquid Waste" container.[14] Subsequent rinses of containers that held acutely toxic chemicals may also need to be collected; consult your EHS office for specific guidance.
-
Deface Label: Completely remove or deface the original chemical label on the container.[9]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or glass disposal box, depending on its material.[9]
Final Disposal: Coordination with Environmental Health & Safety (EHS)
Laboratory personnel are responsible for the proper collection, labeling, and temporary storage of hazardous waste. The final disposal, which involves transport and destruction, must be handled by trained professionals.
-
Schedule a Pickup: Once your waste container is full or has been in storage for the maximum allowable time (typically 6-9 months), submit a chemical waste collection request to your institution's EHS department.[8][9][11]
-
Destruction Method: This compound will be sent to a licensed hazardous waste disposal facility. The material is typically disposed of by controlled incineration at high temperatures with flue gas scrubbing to neutralize acidic gases like HF.[5] Never attempt to dispose of this chemical through evaporation in a fume hood or by discharging it to the sewer system.[5][8][9][11]
Emergency Procedures: Spill and Exposure
Accidents can happen, and preparedness is key.
-
Spill Response:
-
For small spills, use a spill kit with an absorbent material appropriate for chemical spills.
-
Wearing your full PPE, collect the absorbed material and place it in your hazardous solid waste container.
-
All materials used for cleanup must be managed as hazardous waste.[11]
-
For large spills, evacuate the immediate area, alert others, and contact your institution's EHS emergency line immediately.[10]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station.[1][5]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
-
By adhering to this comprehensive disposal protocol, you fulfill your professional responsibility to maintain a safe laboratory environment and ensure that your research has a minimal environmental footprint.
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Comprehensive Handling Guide: Personal Protective Equipment for 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
This guide provides essential safety and logistical information for the handling and disposal of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid. As the specific toxicological properties of this compound have not been fully investigated, this protocol is grounded in a precautionary approach, drawing from best practices for handling corrosive solids and fluorinated organic compounds.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Assessment: A Proactive Stance on Safety
This compound possesses functional groups that suggest potential hazards. The carboxylic acid moiety indicates that the compound is likely corrosive, capable of causing irritation or burns upon contact with skin, eyes, and the respiratory tract.[1][4] The trifluoromethyl group, a common feature in many pharmaceuticals, imparts unique chemical properties but also necessitates careful handling due to the general persistence and potential toxicity of fluorinated organic compounds.[5][6]
Given the absence of a specific Safety Data Sheet (SDS), we must treat this compound with a high degree of caution, assuming it to be a corrosive solid that may be harmful if inhaled, ingested, or absorbed through the skin.[7] Dust from corrosive solids can be particularly hazardous if inhaled.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of PPE should be based on a risk assessment of the specific procedure being performed.[8]
Table 1: Recommended PPE for Handling this compound
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields or a full-face shield.[2][9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Double-gloving is recommended. | A lab coat is mandatory. A chemical-resistant apron over the lab coat is recommended if there is a splash risk.[10] | If not handled in a fume hood, a NIOSH-approved respirator with a particle filter is required to prevent inhalation of dust.[2][3] |
| Solution Preparation | Chemical safety goggles and a face shield are required due to the increased splash hazard.[9][10] | Elbow-length, chemical-resistant gloves (e.g., nitrile, neoprene).[8] Ensure gloves are appropriate for the solvent being used. | A chemical-resistant apron over a lab coat is mandatory.[10] | All solution preparation should be conducted within a certified chemical fume hood to control vapors.[10][11] |
| Reaction Workup and Purification | Chemical safety goggles and a face shield are mandatory.[9] | Chemical-resistant gloves appropriate for all chemicals in the process.[8] | A chemical-resistant apron over a lab coat is mandatory.[10] | Work must be performed in a chemical fume hood.[11] |
Procedural Guidance: A Step-by-Step Approach to Safety
-
Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If the procedure involves liquids, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection (if required): Perform a fit check on your respirator before entering the work area.
-
Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, add a face shield.[10]
-
Gloves: Don the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
Ventilation: Always handle this compound, both in solid and solution form, inside a properly functioning chemical fume hood.[1][10][11]
-
Weighing: When weighing the solid compound, use a disposable weigh boat. If there is a risk of generating dust, conduct this activity within a fume hood.[1]
-
Dissolving: When preparing solutions, always add the solid acid to the solvent slowly while stirring.[1] Be aware that dissolving corrosive solids can generate heat.[1]
-
General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[12] Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[12]
-
Gloves: Remove the outer pair of gloves first (if double-gloving), peeling them off without touching the outside surface. Remove the inner pair using the same technique.
-
Apron and Lab Coat: Remove your apron, followed by your lab coat, turning it inside out as you remove it to contain any contamination.
-
Face and Eye Protection: Remove your face shield and then your safety goggles.
-
Respirator: Remove your respirator last, after leaving the work area.
-
Hand Washing: Immediately wash your hands with soap and water.
Emergency Response: Preparedness is Paramount
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel. [4][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][13][14] Remove contact lenses if present and easy to do.[13]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[11][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[15]
-
Ingestion: Do NOT induce vomiting.[4][15] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.
Disposal Plan: Environmental Stewardship
The disposal of this compound and its containers must be handled with care to prevent environmental contamination. As a fluorinated organic compound, it falls under regulations for hazardous waste.[5][6]
-
Waste Segregation: All waste containing this compound (solid, solutions, contaminated PPE) must be collected in a designated, labeled, and sealed hazardous waste container.[12] Keep acidic waste separate from other chemical waste streams to prevent unintended reactions.[12]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[12] The waste must be disposed of through a licensed hazardous waste disposal company.[16] High-temperature incineration is a common method for the destruction of fluorinated organic compounds.[6]
-
Container Decontamination: Any empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE based on the handling scenario.
References
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
